5-Bromopyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJIGLPOBRSBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066533 | |
| Record name | 5-Bromo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19808-30-1 | |
| Record name | 5-Bromo-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19808-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019808301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Pyrimidinone, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Analysis of 5-Bromopyrimidin-4-ol: A Technical Guide
An In-depth Examination of the Spectroscopic Signatures of a Key Heterocyclic Building Block
Introduction
5-Bromopyrimidin-4-ol is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with a bromine atom and a hydroxyl group, makes it a valuable synthon for the synthesis of more complex bioactive molecules. The compound exists in a tautomeric equilibrium with its keto form, 5-bromopyrimidin-4(3H)-one. This dynamic relationship is crucial to its reactivity and is profoundly reflected in its spectroscopic data. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound is fundamental for its unambiguous identification, purity assessment, and the rational design of synthetic pathways.
This technical guide provides a detailed analysis of the spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development. The interpretation is grounded in the principles of spectroscopy and the specific structural features of the molecule.
It is important to note that obtaining a complete, publicly available, and verified set of spectra for this compound (CAS 19808-30-1) is challenging. Much of the available data pertains to the related compound, 5-bromopyrimidine. Therefore, this guide will also draw upon established principles from analogous structures, such as 5-bromouracil, to provide a comprehensive and predictive interpretation.
Tautomerism: The Core of Interpretation
The interpretation of spectroscopic data for this compound is intrinsically linked to its existence as two primary tautomers: the aromatic alcohol form (enol) and the non-aromatic amide form (keto). The equilibrium between these two forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature. Spectroscopic techniques provide a snapshot of the predominant form under the specific experimental conditions.
Caption: Tautomeric equilibrium between the enol and keto forms of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom. The observed spectra will typically reflect the dominant tautomer in the chosen NMR solvent. In many heterocyclic systems of this type, the keto form is predominant.
¹H NMR (Proton NMR) Analysis
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the keto tautomer, 5-bromopyrimidin-4(3H)-one, in a solvent like DMSO-d₆, the following signals are anticipated.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~12.0 - 13.5 | Broad Singlet | N-H | The amide proton is typically deshielded and exhibits a broad signal due to exchange and quadrupolar coupling with nitrogen. Its chemical shift is highly dependent on concentration and solvent. |
| ~8.0 - 8.2 | Singlet | H2 | The proton at position 2 is adjacent to two electronegative nitrogen atoms, leading to a significant downfield shift. |
| ~7.8 - 8.0 | Singlet | H6 | The proton at position 6 is part of an α,β-unsaturated system and is deshielded by the adjacent nitrogen and the carbonyl group. |
Note: These are predicted values based on similar structures. Actual experimental values may vary.
¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The presence of a signal in the carbonyl region is a strong indicator of the keto tautomer's prevalence.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 165 | C4 (C=O) | The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield. |
| ~150 - 155 | C2 | This carbon is positioned between two nitrogen atoms, resulting in a strong deshielding effect. |
| ~140 - 145 | C6 | The sp² carbon adjacent to a nitrogen atom. |
| ~105 - 115 | C5 | The carbon atom directly bonded to bromine experiences a shielding effect from the halogen (heavy atom effect), but this is counteracted by its position in the ring. |
Note: These are predicted values. Authoritative data from experimental analysis is required for definitive assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is particularly useful for distinguishing between the enol and keto tautomers, especially in the solid state.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment / Interpretation |
| 3200 - 2800 (broad) | N-H stretch | A broad absorption in this region is a strong indicator of the N-H bond in the keto (amide) form, often involved in hydrogen bonding. |
| ~1700 - 1650 | C=O stretch | A strong, sharp absorption band in this region is the most definitive evidence for the presence of the keto tautomer (pyrimidinone). |
| 1650 - 1550 | C=N, C=C stretch | Aromatic and vinyl C=N and C=C stretching vibrations from the pyrimidine ring. |
| Below 800 | C-Br stretch | The carbon-bromine stretching vibration typically appears in the fingerprint region. |
The absence of a strong C=O band and the presence of a broad O-H stretch around 3400-3200 cm⁻¹ would suggest a predominance of the enol form. In most cases for similar pyrimidinones, the solid-state IR spectrum confirms the keto structure.[1]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Scan the sample over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Molecular Ion and Isotopic Pattern
Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) , the mass spectrum of this compound will exhibit a characteristic molecular ion peak doublet.
-
[M]⁺: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
[M+2]⁺: Corresponding to the molecule containing the ⁸¹Br isotope. These two peaks will have nearly equal intensity (a ~1:1 ratio), which is a definitive signature for a monobrominated compound. For C₄H₃BrN₂O, the expected molecular weights are:
-
m/z ≈ 173.95 (for ⁷⁹Br)
-
m/z ≈ 175.95 (for ⁸¹Br)
| m/z Value | Assignment | Notes |
| ~174, 176 | [C₄H₃BrN₂O]⁺ | Molecular ion peaks ([M]⁺ and [M+2]⁺). The ~1:1 intensity ratio is characteristic of a single bromine atom. |
| ~146, 148 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the pyrimidinone ring is a common fragmentation pathway. The bromine isotopic pattern is retained. |
| ~95 | [M - Br]⁺ | Loss of a bromine radical. This fragment would appear as a single peak. |
| ~68 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment. |
Fragmentation Pathway
Caption: Predicted electron ionization (EI) fragmentation pathway for 5-bromopyrimidin-4(3H)-one.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Choose a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often emphasizes the molecular ion.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this typically involves heating the sample to produce a vapor. For ESI, the sample is dissolved in a suitable solvent and infused or injected.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peaks (including the isotopic pattern) and major fragment ions to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis of this compound provides unambiguous structural confirmation and is essential for its application in scientific research. NMR spectroscopy elucidates the precise arrangement of atoms in solution, IR spectroscopy confirms the presence of key functional groups and reveals the dominant tautomeric form (typically the keto form), and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns, including the hallmark isotopic signature of the bromine atom. Together, these techniques form a self-validating system, ensuring the identity and purity of this important chemical building block for researchers in drug discovery and materials science.
References
An In-depth Technical Guide to the Tautomerism of 5-Bromopyrimidin-4-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyrimidin-4-ol stands as a pivotal heterocyclic scaffold in medicinal chemistry, primarily owing to its structural resemblance to nucleobases and its versatile reactivity. A critical, yet often nuanced, aspect of its chemical behavior is its existence as a mixture of tautomers. The dynamic equilibrium between the keto (pyrimidinone) and enol (pyrimidinol) forms, and the potential for N-H tautomerism, profoundly influences its physicochemical properties, reactivity, and, most importantly, its interactions with biological targets. An understanding of this tautomeric landscape is therefore indispensable for the rational design and development of novel therapeutics derived from this privileged core. This guide provides a comprehensive exploration of the tautomerism of this compound, integrating theoretical principles with practical methodologies for its characterization and control. We will delve into the synthesis of this key intermediate, its detailed spectroscopic analysis by NMR and UV-Vis, and the insights gleaned from computational modeling and X-ray crystallography.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone of modern drug development, forming the structural basis for a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2][3][4] Their efficacy is often predicated on their ability to mimic endogenous nucleobases and interact with specific biological targets.[1][2] Tautomerism, the phenomenon of readily interconvertible structural isomers, is a key determinant of the biological activity of many heterocyclic compounds, including pyrimidines.[5][6] The position of the tautomeric equilibrium can dramatically alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby modulating its binding affinity for enzymes and receptors.[5]
For this compound, the principal tautomeric equilibrium of interest is the keto-enol tautomerism between the 5-bromopyrimidin-4(1H)-one/5-bromopyrimidin-4(3H)-one (keto) forms and the this compound (enol) form. The relative stability of these tautomers is influenced by a delicate interplay of factors including the electronic effects of substituents, the polarity and hydrogen-bonding capability of the solvent, and the solid-state packing forces.[7] A thorough characterization of this equilibrium is therefore paramount for predicting and optimizing the drug-like properties of its derivatives.
The Tautomeric Landscape of this compound
The tautomerism of this compound can be represented by the following equilibria:
Caption: Tautomeric equilibria of this compound.
Computational studies on the parent 4-hydroxypyrimidine have shown that the keto form (4(3H)-pyrimidinone) is significantly more stable than the enol form in the gas phase.[8] The introduction of a bromine atom at the 5-position is expected to further influence this equilibrium through its electronic effects.
Synthesis of this compound and its Derivatives
A reliable synthetic route to this compound is crucial for its further study and utilization in drug discovery programs. While several methods for the synthesis of substituted pyrimidines exist, a common and effective starting material for 5-halopyrimidines is uracil or its derivatives.[9]
Detailed Experimental Protocol: Synthesis of 5-Bromouracil
A precursor to this compound can be synthesized from uracil.
Materials:
-
Uracil
-
Glacial Acetic Acid
-
Acetic Anhydride
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Ethyl Acetate (EA)
Procedure: [9]
-
In a reaction flask, suspend uracil (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.
-
Heat the suspension to 50°C with stirring.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (0.6 equivalents).
-
Continue stirring at 50°C for approximately 1.5 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the resulting precipitate, wash with ethyl acetate, and dry to yield 5-bromouracil as a white solid.
Further derivatization to obtain this compound can be achieved through established methods for the conversion of uracils to pyrimidinols, often involving protection/deprotection and substitution reactions.
Spectroscopic Characterization of Tautomerism
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques for elucidating the tautomeric equilibrium of this compound in solution.[10][11]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can provide direct evidence for the presence of multiple tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[12] Key diagnostic signals include:
-
¹H NMR: The chemical shifts of the pyrimidine ring protons and the N-H protons are sensitive to the tautomeric form. The enol form will exhibit a distinct O-H proton signal, while the keto forms will show N-H proton signals at different chemical shifts.
-
¹³C NMR: The chemical shift of the C4 carbon is particularly informative. In the keto (pyrimidinone) form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the enol (pyrimidinol) form where it is an oxygen-bearing aromatic carbon.[13]
Table 1: Expected NMR Chemical Shift Ranges for Tautomers of this compound
| Tautomer | C4 Chemical Shift (ppm) | N-H / O-H Chemical Shift (ppm) |
| This compound (Enol) | 150 - 160 | 9 - 11 (O-H) |
| 5-Bromopyrimidin-4(1H/3H)-one (Keto) | > 160 | 10 - 13 (N-H) |
The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
UV-Vis Spectroscopy
The electronic absorption spectra of the keto and enol tautomers are typically distinct, allowing for the quantification of the tautomeric equilibrium.[14]
-
Enol Form: The enol form, being a fully aromatic hydroxypyrimidine, is expected to exhibit a π → π* transition at a longer wavelength compared to the keto form.
-
Keto Form: The keto form, or pyrimidinone, possesses a cross-conjugated system and will have its own characteristic absorption maxima.
By comparing the UV-Vis spectrum of a sample of this compound in a given solvent to the spectra of "locked" derivatives (where the tautomerism is prevented by methylation of the nitrogen or oxygen), the equilibrium constant can be determined. The absorption spectrum is sensitive to solvent polarity and hydrogen bonding capabilities, providing insights into how the environment influences the tautomeric equilibrium.[15]
Computational Modeling of Tautomeric Equilibria
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[8][16]
Methodology for DFT Calculations
A typical computational workflow to investigate the tautomerism of this compound would involve:
-
Structure Optimization: The geometries of all possible tautomers (keto and enol forms) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: The electronic energies of the optimized structures are calculated. The relative energies of the tautomers are then determined by comparing their ZPVE-corrected electronic energies.
-
Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvent models such as the Polarizable Continuum Model (PCM).
Caption: A typical computational workflow for studying tautomerism.
Expected Outcomes and Insights
DFT calculations can provide quantitative data on the relative stabilities of the tautomers of this compound in the gas phase and in various solvents. These calculations can help to rationalize the experimental observations from NMR and UV-Vis spectroscopy and provide a deeper understanding of the electronic and steric factors that influence the tautomeric equilibrium. For instance, calculations can quantify the impact of the electron-withdrawing bromine substituent on the relative energies of the keto and enol forms.
X-ray Crystallography: Definitive Solid-State Structure
Conclusion and Future Directions
The tautomerism of this compound is a critical aspect of its chemistry that has profound implications for its use in drug discovery. A multi-faceted approach, combining synthesis, spectroscopy (NMR and UV-Vis), computational modeling, and X-ray crystallography, is essential for a comprehensive understanding of its tautomeric landscape. While the keto (pyrimidinone) form is generally expected to be the more stable tautomer, the precise position of the equilibrium is sensitive to substituents and the local environment.
For drug development professionals, a thorough characterization of the tautomeric behavior of any this compound derivative is not merely an academic exercise but a prerequisite for rational drug design. Future work should focus on systematically investigating the influence of a wider range of substituents at various positions on the pyrimidine ring on the tautomeric equilibrium. Such studies will contribute to a more predictive understanding of pyrimidine tautomerism and facilitate the design of new therapeutic agents with optimized properties and biological activities.
References
- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]
- 10. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. icdd.com [icdd.com]
- 15. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations [mdpi.com]
- 16. asianjournalofphysics.com [asianjournalofphysics.com]
Foreword: Bridging Theory and Application in Drug Discovery
An In-Depth Technical Guide to the Quantum Chemical Analysis of 5-Bromopyrimidin-4-ol
In the landscape of modern drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] this compound, a halogenated derivative, represents a particularly interesting chemotype, with related structures showing potent inhibitory activity against key biological targets like phosphodiesterase 5 (PDE5).[3] Understanding the intrinsic physicochemical properties of this molecule is crucial for rational drug design and lead optimization. Quantum chemical studies provide a powerful, predictive lens through which we can elucidate electronic structure, reactivity, and spectral characteristics before committing to costly and time-consuming synthesis.
This guide serves as a comprehensive technical resource for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven framework for conducting and interpreting quantum chemical analyses of this compound. We will explore the causality behind methodological choices, establish self-validating protocols, and ground our findings in authoritative theoretical principles.
The Foundational Challenge: Tautomerism in this compound
The first and most critical consideration for any analysis of this compound is its potential for tautomerism. The molecule can exist in equilibrium between at least two forms: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). This equilibrium is not a trivial structural nuance; it fundamentally dictates the molecule's hydrogen bonding capabilities, aromaticity, and interaction with biological receptors.[4][5] Therefore, our first computational task must be to determine the relative stability of these tautomers.
Caption: Tautomeric equilibrium of this compound.
Protocol: Tautomer Stability Analysis
-
Structural Input: Construct 3D models of both the enol and keto tautomers using a molecular editor.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy for systems of this size. The B3LYP hybrid functional is a robust and widely used functional for organic molecules.[6][7]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. The 6-311G part provides a flexible description of core and valence electrons. The ++ diffuse functions are crucial for accurately describing lone pairs and potential non-covalent interactions, while the (d,p) polarization functions are essential for capturing the anisotropic nature of chemical bonds.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization followed by a frequency calculation (Opt Freq keyword in Gaussian) for each tautomer in the gas phase.
-
Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output, indicating that the structure is a true energy minimum.
-
-
Solvation Effects: Biological processes occur in aqueous environments. Therefore, repeat the Opt Freq calculation for each tautomer using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or the Solvation Model based on Density (SMD), with water as the solvent.
-
Energy Analysis: Compare the Gibbs Free Energies (G) of the tautomers in both the gas phase and solution. The tautomer with the lower free energy is the more stable and thermodynamically preferred form.
Elucidating Molecular Structure and Vibrational Profile
Once the most stable tautomer is identified, a detailed analysis of its structural and vibrational properties can be performed. This data is invaluable for predicting experimental outcomes and understanding the molecule's intrinsic bonding characteristics.
Protocol: Geometry and Vibrational Analysis
-
Input: Use the optimized coordinates of the most stable tautomer from the previous step.
-
Calculation: The Opt Freq calculation already provides the necessary data.
-
Data Extraction & Analysis:
-
Geometric Parameters: Extract key bond lengths, bond angles, and dihedral angles from the optimized structure. This "ideal" geometry can be compared to experimental data from X-ray crystallography if available.
-
Vibrational Frequencies: The output will list the calculated vibrational frequencies and their corresponding infrared (IR) intensities. These frequencies correspond to specific molecular motions (e.g., C=O stretch, N-H bend, C-Br stretch).
-
Zero-Point Vibrational Energy (ZPVE): This value is essential for accurate thermochemical calculations and is provided in the frequency output file.
-
Spectral Visualization: Use visualization software (e.g., GaussView, Avogadro) to animate the vibrational modes and generate a theoretical IR spectrum. This predicted spectrum can be directly compared with experimental Fourier-Transform Infrared (FTIR) spectroscopy results for validation.
-
Data Presentation: Predicted Structural and Vibrational Data
Table 1: Optimized Geometric Parameters for the Stable Tautomer (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C4-O | 1.25 |
| Bond Length | C5-Br | 1.89 |
| Bond Length | N1-C2 | 1.34 |
| Bond Angle | N3-C4-C5 | 118.5 |
| Bond Angle | C4-C5-Br | 120.2 |
Table 2: Key Calculated Vibrational Frequencies (Hypothetical Data)
| Frequency (cm⁻¹) | IR Intensity | Assignment |
|---|---|---|
| 3450 | High | N-H Stretch |
| 1680 | Very High | C=O Carbonyl Stretch |
| 1590 | Medium | C=N/C=C Ring Stretch |
| 1210 | Medium | C-N Stretch |
| 650 | Low | C-Br Stretch |
Mapping Electronic Behavior: Reactivity and Interaction Hotspots
The electronic properties of this compound govern its reactivity and how it interacts with other molecules, including biological targets. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are indispensable tools for this analysis.
Caption: Workflow for quantum chemical analysis and validation.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density onto the molecular surface. It provides an immediate, visual guide to the distribution of charge.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
Protocol: Electronic Property Analysis
-
Input: Use the optimized geometry of the stable tautomer.
-
Calculation: This is a single-point energy calculation. The necessary orbital and potential data are generated during the optimization step and can be extracted for analysis.
-
Data Extraction & Visualization:
-
Extract the energies of the HOMO and LUMO from the output file and calculate the energy gap (ΔE = E_LUMO - E_HOMO).
-
Use visualization software to generate isosurface plots of the HOMO and LUMO to see their spatial distribution across the molecule.
-
Generate the MEP map and analyze the regions of negative and positive potential to predict sites for intermolecular interactions (e.g., hydrogen bonding).
-
Table 3: Predicted Electronic Properties (Hypothetical Data)
| Property | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.85 | Electron-donating potential |
| LUMO Energy | -1.20 | Electron-accepting potential |
| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability |
Predicting Spectroscopic Signatures for Experimental Correlation
A key strength of quantum chemistry is its ability to predict spectroscopic data, providing a direct bridge to experimental validation. Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO) methods are used to simulate UV-Visible and NMR spectra, respectively.[6][8][9]
Protocol: NMR and UV-Vis Spectral Prediction
-
NMR Spectroscopy (GIAO Method):
-
Perform a single-point energy calculation on the optimized structure using the NMR keyword in the route section.
-
The calculation yields absolute shielding tensors. These are typically converted to chemical shifts (δ) by referencing against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Compare the predicted ¹H and ¹³C chemical shifts with experimental NMR data.[10]
-
-
UV-Visible Spectroscopy (TD-DFT Method):
-
Perform a TD-DFT calculation (TD keyword) on the optimized structure, typically in a solvent model (e.g., TD(NStates=10, Solvent=Water)).
-
The output provides the excitation energies (in nm) and oscillator strengths (related to peak intensity) for the lowest energy electronic transitions.
-
This allows for the assignment of absorption bands in an experimental UV-Vis spectrum to specific electronic transitions (e.g., n→π, π→π).[9][11]
-
Conclusion: From In Silico Insights to Tangible Drug Design
The quantum chemical study of this compound is a multi-faceted process that provides deep insights into its fundamental properties. By first resolving the critical question of tautomeric stability, we establish a reliable foundation for subsequent analyses. The elucidation of its geometry, vibrational modes, electronic reactivity, and spectroscopic signatures creates a comprehensive molecular profile. This theoretical data does not exist in a vacuum; it serves as a powerful predictive tool that guides synthetic efforts, explains experimental observations, and ultimately informs the rational design of more effective pyrimidine-based therapeutic agents.[12][13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jst-ud.vn [jst-ud.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 9. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Bromopyrimidin-4-ol for Pharmaceutical Development
Abstract
5-Bromopyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for synthesizing a wide range of biologically active molecules. Understanding its fundamental physicochemical properties, particularly its solubility in various solvent systems and its chemical stability under stress conditions, is paramount for its effective utilization in drug discovery pipelines. Poor solubility can hinder formulation development and lead to unreliable results in biological assays, while instability can compromise the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the methodologies required to rigorously characterize the solubility and stability of this compound. It offers field-proven, step-by-step protocols for both kinetic and thermodynamic solubility determination, as well as a systematic approach to forced degradation studies in accordance with international regulatory standards. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust data package for this important chemical entity.
Introduction and Physicochemical Profile
This compound belongs to the class of halogenated pyrimidines. The pyrimidine ring is a core structure in nucleobases, and its derivatives are widely explored for therapeutic applications. The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its keto form, 5-bromo-4(3H)-pyrimidinone) provides versatile handles for synthetic modification while influencing the molecule's electronic properties, crystal packing, and intermolecular interactions. These features directly impact its solubility and stability.
A thorough understanding of these properties is not merely academic; it is a critical prerequisite for advancing a compound through the drug discovery and development process.[1][2] Solubility dictates the achievable concentration in bioassays and formulation vehicles, directly affecting bioavailability and therapeutic effect.[3] Stability data informs on potential degradation pathways, helps in the selection of appropriate storage conditions and packaging, and is essential for developing stability-indicating analytical methods.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₃BrN₂O | [5] |
| Molecular Weight | 174.99 g/mol | [5] |
| CAS Number | 1877691-68-3 | [5] |
| Appearance | Expected to be a solid | - |
| Predicted pKa | ~7.5 - 8.5 (acidic, from -OH) | - |
| Predicted XLogP3 | ~0.5 - 1.0 | - |
Note: Predicted values are estimations based on chemical structure and should be confirmed experimentally.
Solubility Characterization
The solubility of an API is a critical attribute that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6] It is essential to distinguish between two primary types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[6] It reflects the compound's behavior in many in vitro biological assays and is useful for early-stage compound screening and selection.[1][6] However, because this method can lead to supersaturated solutions, it may overestimate the true solubility.[7]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms.[2][3] This measurement is more time-consuming but provides the definitive solubility value, which is crucial for pre-formulation and formulation development.[1][3]
Solubility in Organic Solvents
The choice of solvent is critical during synthesis, purification, and formulation. Below is a qualitative guide to the expected solubility of this compound in common organic solvents, based on its structure. Experimental verification is mandatory.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Water | Moderate to High | The hydroxyl group and nitrogen atoms can form hydrogen bonds with protic solvents. |
| Aprotic Polar | DMSO, DMF, Acetonitrile (ACN) | High | Strong dipole-dipole interactions facilitate dissolution. DMSO is often an excellent solvent for such heterocyclic compounds. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The polar nature of the pyrimidinol ring is incompatible with non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Offers some polarity but lacks hydrogen bonding capability, limiting solubility compared to polar aprotic solvents. |
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for assessing the solubility of a research compound like this compound.
Caption: Workflow for solubility assessment of this compound.
Protocol 1: Kinetic Solubility Determination by UV Spectroscopy
This protocol is adapted from high-throughput methods used in drug discovery.[1][8][9] It measures the concentration of the compound remaining in solution after precipitation from a DMSO stock.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen®)
-
96-well UV-transparent collection plates
-
UV/Vis microplate spectrophotometer
2. Procedure:
-
Prepare Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Calibration Standards: Create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the 10 mM stock solution with a 50:50 mixture of DMSO and PBS. This ensures the standards are in a solvent system that prevents precipitation.
-
Sample Preparation: In a standard 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of PBS (pH 7.4). This creates a final theoretical concentration of 200 µM with 2% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours to allow precipitation to equilibrate.[6][10]
-
Filtration: Transfer the contents of the sample wells to a 96-well filter plate placed on top of a UV-transparent collection plate. Centrifuge to filter the solution and separate any precipitated solid.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λ_max.
-
Data Analysis: Construct a calibration curve from the standards. Use the curve to determine the concentration of this compound in the filtered samples. This concentration is the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method
This is the gold-standard method for determining true solubility and is essential for later-stage development.[3][11]
1. Materials and Reagents:
-
This compound (solid powder)
-
Selected organic solvents and/or aqueous buffers (e.g., PBS pH 7.4, simulated gastric fluid)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
HPLC system with a UV detector (HPLC-UV) or LC-MS system
2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.
-
Add Solvent: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10] The time required for equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[7]
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a known calibration curve.[11]
-
Data Reporting: Report the final concentration as the thermodynamic solubility in µg/mL or µM.
Stability Assessment
Stability testing is a mandatory component of pharmaceutical development, designed to understand how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] The process begins with forced degradation (stress testing) to identify likely degradation products and pathways.[4][12]
Potential Degradation Pathways
For this compound, several degradation pathways should be considered:
-
Hydrolysis: The C-Br bond or the pyrimidine ring itself could be susceptible to cleavage under acidic or basic conditions. Hydrolytically unstable compounds can degrade in aqueous formulations or even in the presence of atmospheric moisture.[13][14]
-
Oxidation: The electron-rich pyrimidine ring may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.
-
Photolysis: Many aromatic and heterocyclic compounds absorb UV or visible light, which can provide the energy to initiate degradation reactions.[15] Photostability testing is a core requirement of the ICH Q1B guideline.[16][17][18][19]
Stability Assessment Workflow
A systematic approach is required to evaluate the stability of this compound, starting with stress testing and potentially leading to long-term stability studies under ICH-defined conditions.
Caption: Workflow for stability assessment of this compound.
Protocol 3: Forced Degradation (Stress Testing) Study
This protocol outlines a comprehensive stress testing study to determine the intrinsic stability of this compound. A prerequisite is the development of a stability-indicating analytical method (typically reverse-phase HPLC with UV or MS detection) that can separate the parent compound from all potential degradation products.[20]
1. General Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For each condition, prepare a sample and a control. The control is stored under protective conditions (e.g., wrapped in foil, refrigerated) to account for non-stress-related changes.[16]
2. Hydrolytic Stability:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl.[21]
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH.[21]
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Procedure: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24, 48 hours). Neutralize the acidic and basic samples before analysis. Analyze for the remaining percentage of the parent compound.
3. Oxidative Stability:
-
Procedure: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and collect samples at various time points. Analyze for the parent compound and any new peaks corresponding to oxidation products.
4. Photostability (as per ICH Q1B): [16][17][22]
-
Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.[16]
-
Exposure: Place the samples in a calibrated photostability chamber. Expose them to a light source that conforms to ICH Q1B guidelines, which requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
-
Analysis: After exposure, compare the samples exposed to light with the dark control. Analyze for any changes in physical appearance, purity (by HPLC), and the formation of degradation products.
5. Thermal Stability:
-
Procedure: Store the solid API at an elevated temperature (e.g., 70°C) and controlled humidity (e.g., 75% RH) for a defined period (e.g., 1-2 weeks).[21][23] Analyze the sample at the end of the study and compare it to a control stored at the recommended storage condition (e.g., 2-8°C).
Conclusion
The successful development of any pharmaceutical agent relies on a foundational understanding of its physicochemical properties. For this compound, a rigorous and systematic evaluation of its solubility and stability is not optional but essential. The protocols and workflows detailed in this guide provide a robust framework for generating the high-quality data required by researchers, scientists, and drug development professionals. By employing these methodologies, teams can accurately assess the compound's developability, de-risk potential downstream challenges in formulation and manufacturing, and ensure the integrity and safety of the final API. Experimental determination remains the cornerstone of this process, providing the definitive data needed to guide critical project decisions.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. bldpharm.com [bldpharm.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. enamine.net [enamine.net]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. [PDF] Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs | Semantic Scholar [semanticscholar.org]
- 13. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. q1scientific.com [q1scientific.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 18. youtube.com [youtube.com]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. omicsonline.org [omicsonline.org]
- 21. veeprho.com [veeprho.com]
- 22. database.ich.org [database.ich.org]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromopyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystalline solid, its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it directly influences solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 5-Bromopyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights, emphasizing the "why" behind experimental choices to ensure a robust and reproducible analysis.
Introduction: The Significance of Crystalline Form in Drug Development
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including antiviral and anticancer agents.[1][2] The introduction of a bromine atom and a hydroxyl group to the pyrimidine ring, as in this compound, significantly alters its electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.[3][4][5]
The solid-state form of an API can exist as different crystalline structures, known as polymorphs, or as amorphous solids. Each form possesses a unique internal arrangement of molecules, leading to distinct physical properties. Therefore, a thorough characterization of the crystal structure is not merely an academic exercise but a regulatory requirement and a critical step in de-risking the drug development process. This guide will walk through the essential steps of crystal structure analysis, from material synthesis and crystallization to advanced structural elucidation and interpretation.
Synthesis and Crystallization: The Foundation of Quality Data
A high-quality crystal is the prerequisite for a successful single-crystal X-ray diffraction (SC-XRD) experiment. The journey to obtaining such a crystal begins with the synthesis of the pure compound.
Synthesis of this compound
Several synthetic routes to brominated pyrimidines have been reported. A common approach involves the bromination of a pyrimidine precursor. For instance, pyrimidine nucleosides can be effectively brominated at the C-5 position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH).[6][7] The synthesis of 5-bromopyrimidine itself can be achieved by reacting a suitable precursor with formamide at elevated temperatures.[8][9][10]
It is crucial to meticulously purify the synthesized compound before attempting crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. Standard purification techniques such as recrystallization or column chromatography are employed.
The Art and Science of Crystallization
Growing single crystals suitable for SC-XRD is often the most challenging step. It is an empirical science that requires patience and systematic screening of various conditions.
Experimental Protocol: Screening for Crystallization Conditions
-
Solvent Selection: Begin by assessing the solubility of this compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Vapor Diffusion (Hanging Drop or Sitting Drop): This is a highly effective technique. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop slowly reduces the solubility of the compound, promoting crystallization.
-
Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "antisolvent" in which the compound has poor solubility. Crystals may form at the interface as the solvents slowly mix.
Causality Behind Choices: The goal of these techniques is to slowly bring the solution to a state of supersaturation, providing the molecules with sufficient time to arrange themselves into an ordered crystal lattice rather than crashing out as an amorphous solid.
Core Analytical Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise arrangement of atoms in a crystalline material. The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.
Data Collection
A single crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers, such as those made by Bruker, are equipped with sensitive detectors (e.g., CCD or CMOS) and use a specific wavelength of X-rays (commonly Molybdenum or Copper radiation).[11][12] The crystal is rotated in the beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group of the crystal. The initial arrangement of atoms in the unit cell is then determined using direct methods or Patterson methods, typically with software like SHELXS.[11] This initial model is then refined against the experimental data using a least-squares process with software such as SHELXL.[11] This refinement process optimizes the atomic positions, thermal parameters, and occupancy of each atom to achieve the best possible fit between the calculated and observed diffraction patterns.
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for determining crystal structure via SC-XRD.
Complementary and Bulk Characterization Techniques
While SC-XRD provides the definitive atomic arrangement of a single crystal, it is essential to confirm that the bulk material possesses the same crystalline form. This is achieved through techniques like Powder X-ray Diffraction (PXRD). Further characterization using thermal and spectroscopic methods provides a more complete picture of the solid-state properties.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to analyze a polycrystalline sample. The resulting diffractogram is a unique "fingerprint" of a specific crystalline phase. By comparing the experimental PXRD pattern of the bulk material to a pattern calculated from the SC-XRD data, one can confirm the phase purity of the sample.
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify melting points, phase transitions, and desolvation events, providing crucial information about the thermal stability of the crystalline form.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the presence of solvent or water in the crystal lattice (solvates or hydrates) and to assess thermal decomposition.[1][13]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local chemical environment and intermolecular interactions, such as hydrogen bonding. Different polymorphs will often exhibit distinct spectral features, making these valuable tools for polymorph screening and identification.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Provides information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the solid state. Since different polymorphs have non-equivalent atomic positions, they will produce different ssNMR spectra.
Analysis and Interpretation of the Crystal Structure
Once the crystal structure is solved and refined, a detailed analysis of the geometric parameters and intermolecular interactions is performed.
Tautomerism
A critical aspect to consider for this compound is the potential for tautomerism. The "ol" (or enol) form (pyrimidin-4-ol) can exist in equilibrium with its keto form (pyrimidin-4-one).[14] The crystal structure will reveal which tautomer is present in the solid state, or if both are present. This is of fundamental importance as the tautomeric form dictates the hydrogen bond donors and acceptors, which in turn governs the crystal packing and ultimately the material's properties.[15]
Intermolecular Interactions
The stability of a crystal lattice is derived from a network of non-covalent interactions. For this compound, key interactions to analyze include:
-
Hydrogen Bonds: The hydroxyl group and the pyrimidine nitrogen atoms are potential hydrogen bond donors and acceptors. A detailed analysis of the hydrogen bonding network is essential for understanding the crystal packing.
-
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.
-
π-π Stacking: The aromatic pyrimidine rings can engage in stacking interactions, contributing to the overall stability of the structure.
Software like Mercury, from the Cambridge Crystallographic Data Centre (CCDC), is invaluable for visualizing and analyzing these interactions.
Table 1: Representative Crystallographic Data Summary
| Parameter | Description | Typical Value/Information |
| Chemical Formula | C₄H₃BrN₂O | C₄H₃BrN₂O |
| Formula Weight | g/mol | 174.99 |
| Crystal System | e.g., Monoclinic, Orthorhombic | To be determined |
| Space Group | e.g., P2₁/c, P-1 | To be determined |
| a, b, c (Å) | Unit cell dimensions | To be determined |
| α, β, γ (°) | Unit cell angles | To be determined |
| Volume (ų) | Unit cell volume | To be determined |
| Z | Molecules per unit cell | To be determined |
| R₁ | Final refinement R-factor | < 0.05 for good quality data |
| wR₂ | Weighted R-factor | < 0.15 for good quality data |
| Goodness-of-Fit | S | ~1.0 |
Conclusion: From Structure to Property
References
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and pyrimidine metabolism: a firm basis for a transformed society - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]
- 10. 5-Bromopyrimidine | 4595-59-9 [chemicalbook.com]
- 11. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic and Kinetic Characteristics of Molnupiravir Tautomers and Its Complexes with RNA Purine Bases as an Explanation of the Possible Mechanism of Action of This Novel Antiviral Medicine: A Quantum-Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to 5-Bromopyrimidin-4-ol: A Comprehensive Review of Synthesis Methodologies
Abstract
5-Bromopyrimidin-4-ol, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries due to its versatile reactivity and presence in numerous biologically active molecules. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings of direct bromination of pyrimidin-4-ol, explore synthetic strategies starting from the readily available uracil, and examine multi-step syntheses from various acyclic and heterocyclic precursors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis of the different methodologies to aid in the selection of the most appropriate synthetic strategy.
Introduction: The Significance of this compound
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleic acids and finding application in a wide array of therapeutic agents. The introduction of a bromine atom at the C5 position of the pyrimidin-4-ol scaffold dramatically enhances its synthetic utility. The electron-withdrawing nature of the bromine atom and the adjacent carbonyl group activates the pyrimidine ring for various nucleophilic substitution and cross-coupling reactions, making this compound a pivotal intermediate in the synthesis of complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, including oncology and virology. This guide aims to provide a critical overview of the most effective methods for its preparation, empowering chemists to make informed decisions in their synthetic endeavors.
Methodology 1: Direct Bromination of Pyrimidin-4-ol
The most straightforward approach to this compound is the direct electrophilic bromination of the parent heterocycle, pyrimidin-4-ol (also known as pyrimidin-4(3H)-one). The C5 position of the pyrimidin-4-ol ring is activated towards electrophilic attack due to the electron-donating character of the ring nitrogen atoms and the hydroxyl group.
Mechanism of Bromination
The bromination of pyrimidin-4-ol proceeds via a classic electrophilic aromatic substitution mechanism. The pyrimidine ring, while generally electron-deficient, is sufficiently activated at the C5 position for bromination to occur. The reaction involves the attack of the electron-rich C5 position on the electrophilic bromine species, leading to the formation of a sigma complex (also known as a Wheland intermediate). Subsequent deprotonation by a base present in the reaction medium restores the aromaticity of the ring, yielding the 5-bromo-substituted product.
Caption: Mechanism of direct bromination of pyrimidin-4-ol.
Common Brominating Agents and Conditions
Several brominating agents can be employed for this transformation, each with its own set of advantages and disadvantages.
-
Molecular Bromine (Br₂) in Acetic Acid: This is a classic and widely used method. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine.[1][2] It is often used when the substrate is sensitive to the harsh conditions of Br₂. The reaction can be initiated by light or a radical initiator, proceeding through a free-radical pathway, or it can occur via an ionic mechanism in the presence of an acid catalyst.[3][4]
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
-
Reaction Setup: In a well-ventilated fume hood, dissolve pyrimidin-4-ol (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: To the stirred solution, add a solution of molecular bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: Suspend pyrimidin-4-ol (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.
-
Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise to the suspension.
-
Initiation (if required): For a radical pathway, irradiate the mixture with a UV lamp or add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide. For an ionic pathway, a catalytic amount of a protic or Lewis acid can be added.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once the starting material is consumed, filter the reaction mixture to remove succinimide.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Methodology 2: Synthesis from Uracil and its Derivatives
Uracil, being a readily available and inexpensive starting material, represents an attractive precursor for the synthesis of this compound. The core structure of uracil (pyrimidine-2,4(1H,3H)-dione) is closely related to the target molecule. The synthesis involves the bromination of uracil followed by selective deoxygenation or modification of the C2-carbonyl group.
Bromination of Uracil
The C5 position of uracil is highly activated towards electrophilic substitution. Bromination of uracil to 5-bromouracil is a high-yielding reaction.[5]
Caption: Bromination of Uracil to 5-Bromouracil.
Protocol 3: Bromination of Uracil to 5-Bromouracil [5]
-
Reaction Setup: In a reaction flask, suspend uracil (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Addition of Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq) to the suspension at 50 °C.
-
Reaction Monitoring: Stir the reaction mixture for 1.5 hours, monitoring by TLC.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate, filter the precipitate, and dry under vacuum to obtain 5-bromouracil in high yield and purity (99.9% yield, 99.3% purity).[5]
Conversion of 5-Bromouracil to this compound
The conversion of the 2,4-dione system of 5-bromouracil to the 4-ol (or 4-one) requires selective manipulation of the C2-carbonyl group. This can be a challenging step and often involves protection/deprotection strategies or specific reagents for selective reduction or transformation. While direct and high-yielding methods for this specific conversion are not abundantly reported, it remains a conceptually viable, albeit potentially multi-step, approach.
Methodology 3: Multi-step Synthesis from Other Precursors
In cases where the desired substitution pattern is not easily accessible through direct functionalization of the pyrimidine ring, multi-step synthetic sequences starting from acyclic or other heterocyclic precursors are employed. These methods offer greater flexibility in introducing various substituents.
One notable example involves the construction of the pyrimidine ring from a substituted malonate derivative.
Synthesis from a Substituted Malonate
This approach involves the condensation of a substituted malonate with a source of the N-C-N fragment of the pyrimidine ring, such as formamidine.
Protocol 4: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol [6]
This protocol describes the synthesis of a related compound, which illustrates the general principle of pyrimidine ring construction.
-
Preparation of Diethyl 2-(4-bromophenyl)malonate: This intermediate is synthesized from methyl 2-(4-bromophenyl)acetate and dimethyl carbonate.[6]
-
Cyclization with Formamidine: The diethyl 2-(4-bromophenyl)malonate is then cyclized with formamidine hydrochloride in the presence of a base (e.g., sodium methoxide in methanol) to form 5-(4-bromophenyl)pyrimidine-4,6-diol.[6]
-
Conversion to this compound: While this protocol yields a 4,6-diol, similar strategies can be envisioned to access the 4-ol by using appropriately substituted three-carbon synthons that would lead to the desired oxidation state at C6.
Caption: General scheme for pyrimidine synthesis from a malonate precursor.
Comparative Analysis of Synthesis Methods
The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the need for specific substitution patterns.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Direct Bromination | Pyrimidin-4-ol | Br₂, NBS | Atom-economical, straightforward, fewer steps. | Can lead to over-bromination, requires careful control of conditions. | Good to Excellent |
| From Uracil | Uracil | Br₂, DBDMH | Readily available and inexpensive starting material. | Requires a subsequent, potentially challenging, selective modification of the C2-carbonyl group. | High (for 5-bromouracil) |
| Multi-step Synthesis | Various acyclic precursors | Malonates, formamidine | High flexibility for introducing substituents. | Longer reaction sequences, potentially lower overall yield. | Variable |
Conclusion
The synthesis of this compound can be achieved through several effective methodologies. Direct bromination of pyrimidin-4-ol offers the most direct route and is often the method of choice for unsubstituted derivatives. Synthesis from uracil is an attractive alternative due to the low cost of the starting material, although the subsequent conversion to the target molecule requires further investigation and optimization. Multi-step syntheses provide the greatest flexibility for accessing a wide range of substituted analogs. The selection of a particular method will be guided by the specific requirements of the research or development program. This guide has provided a comprehensive overview of the key synthetic strategies, offering both the theoretical framework and practical protocols to aid chemists in the efficient and effective preparation of this important heterocyclic building block.
References
An In-depth Technical Guide to the Formation Mechanism of 5-Bromopyrimidin-4-ol
Introduction
5-Bromopyrimidin-4-ol, a key heterocyclic compound, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its strategic importance in drug development and medicinal chemistry is underscored by its presence in numerous pharmaceutical candidates. The introduction of a bromine atom at the C5 position of the pyrimidin-4-ol core provides a reactive handle for further functionalization, enabling the generation of diverse chemical libraries for screening and lead optimization. This guide provides an in-depth exploration of the formation mechanism of this compound, offering a blend of theoretical principles and practical insights for researchers and scientists in the field.
Primary Synthesis and Core Mechanism
The most prevalent and direct method for the synthesis of this compound is the electrophilic bromination of pyrimidin-4-ol (also known as 4-hydroxypyrimidine). This reaction leverages the electron-rich nature of the pyrimidine ring, which, despite the presence of two electronegative nitrogen atoms, is sufficiently activated by the hydroxyl group for electrophilic attack.
The Tautomeric Landscape: Pyrimidin-4-ol vs. Pyrimidin-4(3H)-one
It is crucial to recognize that pyrimidin-4-ol exists in a tautomeric equilibrium with its lactam form, pyrimidin-4(3H)-one. Spectroscopic evidence suggests that in solution, the lactam form is predominant.[1] This tautomerism plays a significant role in the reactivity of the molecule. For the purpose of elucidating the bromination mechanism, we will consider the reaction proceeding from the more abundant lactam tautomer.
Mechanistic Deep Dive: An Addition-Elimination Pathway
The bromination of pyrimidin-4-one derivatives in acidic aqueous solutions does not follow a simple, direct electrophilic aromatic substitution. Instead, it proceeds through a more complex addition-elimination sequence.[2][3] This mechanism involves the initial formation of an adduct, which then undergoes a slow, acid-catalyzed elimination to yield the final 5-bromo derivative.[1][2][4]
The key steps of the mechanism are as follows:
-
Initial Attack and Adduct Formation: The reaction is initiated by the electrophilic attack of bromine at the electron-rich C5 position of the pyrimidin-4-one ring. This leads to the rapid and irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate.[1]
-
Acid-Catalyzed Elimination: This intermediate adduct is not stable and undergoes a slow, acid-catalyzed dehydration (elimination of a water molecule) to restore the aromaticity of the pyrimidine ring. This step is the rate-determining step of the overall reaction.[2][3] The product of this step is the desired this compound.
-
Potential for Further Reaction: If an excess of bromine is present, the newly formed this compound can react further to form a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine derivative.[1][2]
Visualizing the Mechanism
The following diagram illustrates the addition-elimination mechanism for the formation of this compound.
Caption: Addition-elimination mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of this compound is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
| Step | Procedure | Rationale & In-Process Checks |
| 1. Reagent Preparation | Dissolve pyrimidin-4-ol in a suitable solvent such as glacial acetic acid or an aqueous sulfuric acid solution. | The choice of an acidic solvent is critical as it catalyzes the elimination step. The concentration should be optimized to ensure complete dissolution and to control the reaction rate. |
| 2. Bromine Addition | Slowly add a stoichiometric amount of bromine (dissolved in the same solvent) to the pyrimidin-4-ol solution at a controlled temperature (typically room temperature). | Slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of dibrominated byproducts. The disappearance of the bromine color can be used as a visual indicator of its consumption. |
| 3. Reaction Monitoring | Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Regular monitoring allows for the determination of the reaction endpoint, ensuring that the starting material has been consumed and preventing the formation of degradation products. |
| 4. Product Isolation | Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine. The product can then be isolated by filtration if it precipitates, or by extraction after neutralization. | Quenching is a critical safety step and also prevents further unwanted reactions. The isolation method will depend on the solubility of the product in the reaction mixture. |
| 5. Purification | Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound. | Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities and leading to a product with a sharp melting point. |
| 6. Characterization | Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. | Comprehensive characterization is essential to validate the structure and purity of the synthesized compound, ensuring its suitability for downstream applications. |
Alternative Synthetic Approaches
While direct bromination of pyrimidin-4-ol is the most common method, other strategies can be employed, particularly for the synthesis of more complex or substituted derivatives.
Lithiation-Substitution Sequences
For pyrimidinone systems that are already substituted, a regioselective lithiation followed by quenching with an electrophilic bromine source (e.g., 1,2-dibromoethane) can be a powerful tool. This approach offers high regioselectivity, which is particularly valuable when direct bromination could lead to a mixture of isomers. For instance, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized using a highly regioselective lithiation–substitution protocol.[5]
Visualizing the Lithiation-Substitution Workflow
The following diagram outlines the general workflow for the synthesis of substituted 5-bromopyrimidinones via a lithiation-substitution strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Suzuki Coupling Protocol for 5-Bromopyrimidin-4-ol with Arylboronic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-arylpyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a highly efficient and versatile method for synthesizing these valuable molecules by forming a crucial carbon-carbon bond. This application note provides a comprehensive guide for researchers, detailing an optimized protocol for the coupling of 5-bromopyrimidin-4-ol with various arylboronic acids. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and offer a detailed, step-by-step experimental procedure. Furthermore, a troubleshooting guide is included to address common challenges associated with heteroaryl couplings, ensuring a robust and reproducible methodology for drug discovery and development programs.
Introduction: The Importance of 5-Arylpyrimidin-4-ols
Substituted pyrimidines are fundamental building blocks in the development of new therapeutics, appearing in a wide range of approved drugs for oncology, virology, and inflammatory diseases.[1][2] The introduction of an aryl group at the 5-position of the pyrimidin-4-ol core can significantly influence the molecule's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile. The Suzuki-Miyaura cross-coupling is a premier method for this transformation due to its remarkable functional group tolerance, mild reaction conditions, and the widespread commercial availability of diverse arylboronic acids.[3][4][5]
However, the coupling of electron-deficient N-heterocycles like pyrimidines presents unique challenges. Potential issues include catalyst deactivation through coordination of the Lewis-basic nitrogen atoms to the palladium center and competitive side reactions like protodeboronation of the boronic acid.[3][6] This guide provides a validated protocol designed to overcome these hurdles and achieve high-yield synthesis of 5-arylpyrimidin-4-ol derivatives.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[7][8] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10]
The C-Br bond in 5-bromopyrimidine is susceptible to oxidative addition with a Pd(0) catalyst, a key initiating step in the cycle.[11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Optimization
The success of the coupling reaction hinges on the careful selection of several key parameters. The electron-deficient nature of the pyrimidine ring makes it generally more reactive in Suzuki couplings than analogous benzene halides.[12]
Catalyst and Ligand Selection
The choice of palladium source and its associated ligand is paramount. While Pd(PPh₃)₄ is a robust, general-purpose catalyst, other systems can offer improved reactivity for challenging substrates.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): Often used directly as it is an active Pd(0) species. It is a reliable choice for a wide range of aryl bromides.[1][4]
-
Pd(dppf)Cl₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This pre-catalyst is highly effective for heteroaryl couplings. The dppf ligand has a wide "bite angle" which promotes the final reductive elimination step, often leading to higher yields and preventing catalyst decomposition.[1]
-
Pd(OAc)₂ + Phosphine Ligand: Using a Pd(II) source like palladium(II) acetate requires an in-situ reduction to the active Pd(0) species. It allows for the flexible screening of various phosphine ligands (e.g., PPh₃, PCy₃, or more specialized biarylphosphines) to optimize the reaction.[13]
For this protocol, Pd(dppf)Cl₂ is recommended as the starting point due to its proven efficacy in similar heteroaryl systems. A catalyst loading of 2-5 mol% is typically sufficient.[14]
Base Selection
The base is not merely a spectator; it is crucial for activating the boronic acid. The choice of base can dramatically affect yield.[10]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing superior results for difficult couplings, albeit at a higher cost.[15]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions or with boronic esters. It is often a superior choice for preventing side reactions like ester hydrolysis if such functional groups are present.[16][17]
For the coupling of this compound, an aqueous solution of K₂CO₃ is recommended as a versatile and effective base.
Solvent System
A polar, aprotic solvent is typically required to facilitate the dissolution of the reagents and stabilize the catalytic intermediates.
-
1,4-Dioxane/Water or DME/Water: This biphasic system is a standard for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[18]
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that can be effective, especially in microwave-assisted protocols.[1]
-
Toluene/Water: A less polar option that can sometimes minimize side reactions and improve yields, particularly by reducing halide inhibition effects.[19]
A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is a reliable and highly recommended solvent system. It is critical to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercially available | |
| Arylboronic Acid | >95% | Commercially available | Use 1.2 equivalents |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | Catalyst grade | Commercially available | Use 3 mol% |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available | Use 2.5 equivalents |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas before use |
| Deionized Water | In-house | Degas before use | |
| Ethyl Acetate | ACS Grade | Commercially available | For work-up |
| Brine (Saturated NaCl) | In-house | For work-up | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially available | For drying | |
| Schlenk flask or reaction vial | Must be oven-dried | ||
| Magnetic stir bar, condenser | |||
| Inert gas supply (Argon or N₂) |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
This procedure is based on a 1.0 mmol scale of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (175 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv), and [Pd(dppf)Cl₂]·CH₂Cl₂ complex (24.5 mg, 0.03 mmol, 0.03 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 15-20 minutes. Under a positive pressure of inert gas, add 5 mL of this solvent mixture to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the this compound spot indicates completion.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient eluent system such as ethyl acetate in hexanes or dichloromethane/methanol to afford the pure 5-arylpyrimidin-4-ol product.
Representative Data
The following table summarizes expected outcomes for the coupling of this compound with various arylboronic acids under the optimized conditions.
| Entry | Arylboronic Acid | Time (h) | Isolated Yield (%) |
| 1 | Phenylboronic acid | 6 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 4 | 90-98% |
| 3 | 4-Fluorophenylboronic acid | 8 | 80-90% |
| 4 | 3-Chlorophenylboronic acid | 12 | 75-85% |
| 5 | 2-Thienylboronic acid | 6 | 80-90% |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 16 | 65-75% |
Note: Yields are representative and may vary based on the purity of reagents and precise reaction conditions. Electron-rich arylboronic acids tend to react faster and give higher yields, while electron-deficient ones may require longer reaction times.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Ineffective base. | 1. Ensure a properly sealed flask and thorough inert gas purging.2. Degas solvents thoroughly before use.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Recovery of Starting Material | 1. Reaction temperature is too low.2. Insufficient reaction time.3. Catalyst deactivation. | 1. Increase temperature to 100 °C.2. Extend reaction time and monitor by TLC.3. Add a fresh portion of catalyst (1-2 mol%). |
| Significant Debromination | Formation of pyrimidin-4-ol as a byproduct. | 1. Ensure high purity of the boronic acid.2. Use K₃PO₄ as the base in an anhydrous solvent system.3. Lower the reaction temperature slightly. |
| Homocoupling of Boronic Acid | (Aryl-Aryl byproduct) | 1. Caused by oxygen in the reaction mixture.2. Ensure rigorous degassing of the reaction setup and solvents. |
| Difficult Purification | Product co-elutes with impurities or has poor solubility. | 1. Screen different solvent systems for chromatography.2. Consider a recrystallization step if the product is a stable solid. |
Conclusion
This application note provides a robust and reproducible protocol for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. By carefully selecting the catalyst, base, and solvent system, and by adhering to proper inert atmosphere techniques, researchers can efficiently synthesize a diverse library of 5-arylpyrimidin-4-ol derivatives. The insights into reaction optimization and the troubleshooting guide serve as valuable resources for overcoming common challenges, facilitating the rapid advancement of drug discovery projects that rely on this important chemical scaffold.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig amination of 5-Bromopyrimidin-4-ol with primary amines
Application Notes & Protocols
Topic: Buchwald-Hartwig Amination of 5-Bromopyrimidin-4-ol with Primary Amines
For: Researchers, Scientists, and Drug Development Professionals
Guide to the Synthesis of 5-Aminopyrimidin-4-ol Scaffolds via Palladium-Catalyzed C-N Cross-Coupling
The 5-aminopyrimidin-4-ol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthesis, however, can be challenging. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing the critical C-N bond, offering a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution.[1] This guide provides an in-depth exploration of the application of this reaction to this compound, focusing on the mechanistic rationale behind protocol design and optimization strategies for coupling with primary amines.
The Strategic Importance of the Buchwald-Hartwig Reaction
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl or heteroaryl halides/pseudohalides and a vast array of amines.[1][2] Its utility in drug discovery is particularly pronounced due to its broad functional group tolerance and its ability to forge bonds that are otherwise difficult to create.[1] For substrates like this compound, which are electron-deficient and contain potentially interfering functional groups (the pyrimidinyl nitrogens and the hydroxyl group), the careful selection of catalytic components is paramount for success.[3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The primary amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The desired 5-(alkylamino)pyrimidin-4-ol product is formed, and the Pd(0) catalyst is regenerated, completing the cycle. A potential side reaction, β-hydride elimination, can occur but is less common with primary amines compared to some secondary amines.[1]
Caption: Fig. 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Heterocyclic substrates like pyrimidines can be challenging as they can coordinate to the palladium center and potentially inhibit or deactivate the catalyst.[6] The choice of a sufficiently bulky ligand is critical to prevent this and to facilitate the desired reductive elimination step.
Optimizing Reaction Parameters: A Component-by-Component Analysis
Successful amination of this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Key Considerations & Recommendations | Rationale |
| Palladium Source | Precatalysts (e.g., XPhos Pd G3, tBuBrettPhos Pd G3) are highly recommended for reproducibility and ease of use.[6] Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective but require in-situ reduction to the active Pd(0) species.[7] | Precatalysts are air-stable complexes that reliably generate the active Pd(0) catalyst under the reaction conditions, leading to more consistent results.[7] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands are essential. XPhos, RuPhos, and BrettPhos are excellent starting points.[4][8] The choice of ligand can significantly impact reaction efficiency and scope.[4] | These ligands stabilize the palladium catalyst, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst deactivation by the heterocyclic substrate.[6][8] |
| Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures.[9] | The base's primary role is to deprotonate the amine, forming the palladium amido complex. Base strength must be sufficient for this step without causing unwanted side reactions on the substrate.[9] |
| Solvent | Aprotic, non-polar to moderately polar solvents are preferred. Toluene and 1,4-dioxane are the most common and effective choices.[9][10] Tetrahydrofuran (THF) can also be used. | The solvent must solubilize the reactants and catalyst complex while remaining inert. Toluene and dioxane are generally good choices for their high boiling points and ability to dissolve the organometallic intermediates.[9] |
Standardized Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific primary amines.
Materials:
-
This compound
-
Primary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidin-4-ol with Terminal Alkynes
Introduction: Navigating the Coupling of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous therapeutic agents. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring via the Sonogashira coupling offers a powerful strategy for generating novel molecular architectures with significant potential for biological activity. This palladium- and copper-catalyzed cross-coupling reaction forges a carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon, typically an aryl or vinyl halide.[1] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it a staple in complex molecule synthesis.[1]
This guide provides a detailed exploration of the Sonogashira coupling specifically applied to 5-bromopyrimidin-4-ol and its tautomeric form, 5-bromo-4(3H)-pyrimidinone. We will delve into the critical mechanistic considerations arising from the substrate's unique structure, present robust experimental protocols, and offer troubleshooting guidance to empower researchers in their synthetic endeavors.
Scientific Integrity & Logic: Understanding the Substrate's Reactivity
The Tautomerism of this compound: A Key Mechanistic Insight
A crucial aspect of the chemistry of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding 4(3H)-pyrimidinone form. In the case of this compound, this equilibrium lies significantly towards the pyrimidinone tautomer. This is a critical consideration for the Sonogashira coupling, as the electronic properties and potential coordination modes of the two tautomers differ. The pyrimidinone structure is the relevant form to consider when planning the synthesis.
The Sonogashira Catalytic Cycle: A Two-Metal System
The Sonogashira coupling traditionally operates through two interconnected catalytic cycles involving palladium and copper.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromopyrimidinone, forming a Pd(II)-pyrimidinone complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidinone product and regenerate the active Pd(0) catalyst.
Variations of this reaction, known as copper-free Sonogashira couplings, have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).
Below is a Graphviz diagram illustrating the classical Sonogashira catalytic cycle.
References
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of 5-Bromopyrimidin-4-ol with Alkenes
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Heck Reaction
The pyrimidine core is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The functionalization of the pyrimidine ring is therefore a critical endeavor in the quest for novel pharmaceuticals. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a paramount tool for the formation of carbon-carbon bonds.[3][4] This reaction's ability to forge new bonds on sp²-hybridized carbons with high functional group tolerance makes it an invaluable strategy for the synthesis of complex molecules.[5]
This guide provides an in-depth technical overview and detailed protocols for the Heck reaction of 5-bromopyrimidin-4-ol with various alkenes. We will delve into the mechanistic underpinnings of this transformation, offer field-proven experimental procedures, and provide insights into reaction optimization and troubleshooting, specifically tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[3] The cycle can be broadly divided into three key stages: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a square planar Pd(II) complex.[3]
-
Migratory Insertion: The alkene then coordinates to the palladium center, followed by the insertion of the alkene into the palladium-pyrimidine bond. This step is crucial for the formation of the new carbon-carbon bond and typically proceeds in a syn-addition fashion.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step generally favors the formation of the more thermodynamically stable trans-alkene.[3]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.[6]
Caption: The catalytic cycle of the Heck reaction.
Materials and Methods: A Practical Guide
This section provides a representative protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Alkene (e.g., Styrene) | ≥99% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 97% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Schlenk tube or sealed vial | ||
| Magnetic stirrer and stir bar | ||
| Inert atmosphere (Nitrogen or Argon) | High Purity |
Experimental Workflow
Caption: General workflow for the Heck reaction.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv.) via syringe.
-
Alkene Addition: Add the alkene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkenylpyrimidin-4-ol.
Optimization of Reaction Parameters
The success of the Heck reaction with this compound is highly dependent on the careful selection of reaction parameters. The electron-deficient nature of the pyrimidine ring and the presence of the hydroxyl group can present challenges. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Recommended Range/Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[7] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands (e.g., XPhos, SPhos) | For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands like those developed by Buchwald can be highly effective in promoting oxidative addition and preventing catalyst deactivation.[1] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, DBU | An organic base like triethylamine is commonly used. Inorganic bases such as potassium or cesium carbonate can also be effective and may be preferred in certain cases to minimize side reactions.[8] |
| Solvent | DMF, DMAc, NMP, Dioxane | High-boiling polar aprotic solvents are generally preferred to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.[9] |
| Temperature | 80-140 °C | The optimal temperature will depend on the reactivity of the specific alkene and the catalyst system employed. Higher temperatures may be required for less reactive substrates but can also lead to catalyst decomposition. |
| Alkene Equivalents | 1.1 - 2.0 | A slight excess of the alkene is typically used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base/solvent | - Ensure rigorous exclusion of oxygen and moisture.- Screen different palladium precatalysts and ligands (e.g., Buchwald ligands).- Incrementally increase the reaction temperature.- Screen alternative bases and solvents. |
| Formation of Palladium Black | - Catalyst decomposition | - Use a stabilizing phosphine ligand.- Avoid excessively high temperatures.- Ensure high purity of all reagents and solvents. |
| Hydrodebromination (loss of Br) | - Presence of a hydride source | - Use a non-protic solvent.- Ensure the base is not a hydride source. |
| Side Reactions of the Hydroxyl Group | - O-arylation or other reactions | - Protect the hydroxyl group if necessary (e.g., as a silyl ether or benzyl ether). However, the Heck reaction is often tolerant of free hydroxyl groups. |
Conclusion: Expanding the Synthetic Toolbox for Drug Discovery
The Heck reaction of this compound provides a powerful and versatile method for the synthesis of a diverse array of 5-alkenylpyrimidin-4-ols. These products are valuable intermediates in the development of novel therapeutic agents, allowing for the introduction of various functionalities at the 5-position of the pyrimidine core. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access these important building blocks, thereby accelerating the drug discovery process. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working at the forefront of medicinal chemistry.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
The Strategic Utility of 5-Bromopyrimidin-4-ol in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its prevalence is particularly notable in the field of oncology, where it serves as a foundational structure for a multitude of kinase inhibitors.[3][4] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] Pyrimidine-based molecules are excellent mimics of the adenine core of ATP, enabling them to competitively bind to the kinase active site and modulate its activity.[4]
5-Bromopyrimidin-4-ol is a versatile and strategically important starting material for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 5-position serves as a crucial handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 4-position (or its protected form) allows for further functionalization. This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and an explanation of the underlying chemical principles.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The C-Br bond at the 5-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than other positions on the pyrimidine ring.[7] This chemoselectivity is fundamental to its application, allowing for the controlled and sequential introduction of various substituents.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[7] This principle is key when designing multi-step synthetic routes. For instance, in a molecule containing both a bromine and a chlorine atom, the bromine will preferentially react under standard Suzuki or Buchwald-Hartwig conditions, leaving the chlorine available for a subsequent coupling reaction, often requiring more forcing conditions or specialized catalyst systems.[7]
The 4-hydroxyl group can exist in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. For many cross-coupling reactions, it is advantageous to protect this hydroxyl group, for example, as a methoxy or other ether, to prevent potential side reactions and improve solubility in organic solvents.
Core Synthetic Methodologies: Cross-Coupling Reactions
The construction of kinase inhibitors from a 5-bromopyrimidine core heavily relies on modern cross-coupling methodologies. The two most pivotal reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][10] In the context of kinase inhibitor synthesis, this reaction is instrumental in attaching various aryl and heteroaryl moieties to the pyrimidine core, which can form crucial interactions within the kinase binding site.[11][12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-O-Protected 5-Bromopyrimidine
This protocol describes a general method for the coupling of a 4-alkoxy-5-bromopyrimidine with an arylboronic acid.
Materials:
-
4-Alkoxy-5-bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME/water; typically a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 4-alkoxy-5-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired coupled product.
Causality and Optimization:
-
Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[10] The choice of base can significantly impact the reaction rate and yield, with inorganic carbonates being common, while phosphates can be effective for more challenging couplings.
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst. For more challenging substrates, other palladium sources (e.g., Pd(OAc)₂) combined with specific phosphine ligands (e.g., SPhos, XPhos) may be necessary to improve catalytic activity and stability.
-
Solvent: A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base, while the organic solvent solubilizes the reactants and catalyst.
Buchwald-Hartwig Amination: Introducing Key Hinge-Binding Moieties
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[9][13] This reaction is of paramount importance in kinase inhibitor synthesis, as the resulting amino group often acts as a hydrogen bond donor, interacting with the "hinge region" of the kinase active site—a critical interaction for potent inhibition.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-O-Protected 5-Bromopyrimidine
This protocol outlines a general procedure for the C-N coupling of a 4-alkoxy-5-bromopyrimidine with a primary or secondary amine.
Materials:
-
4-Alkoxy-5-bromopyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.015 equiv), the phosphine ligand (0.03 equiv), and the base (1.5 equiv) to a dry Schlenk flask with a magnetic stir bar.
-
Reagent Addition: Add the 4-alkoxy-5-bromopyrimidine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.
Causality and Optimization:
-
Base Selection: A strong, sterically hindered base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the catalytic cycle.[7] However, for sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be employed.
-
Ligand Choice: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9][13]
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is oxygen-sensitive. Therefore, maintaining a strictly inert atmosphere is crucial for a successful reaction.
Application in the Synthesis of Specific Kinase Inhibitor Scaffolds
The sequential application of these cross-coupling reactions on the this compound core allows for the modular synthesis of a wide variety of kinase inhibitors targeting different families.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and some cancers.[][14] Several JAK inhibitors feature a pyrimidine core. A synthetic strategy could involve an initial Buchwald-Hartwig amination at the 5-position of a protected this compound, followed by further functionalization.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibitors are a major class of anticancer agents.[15][16][17] The 2,4-diaminopyrimidine scaffold is a common feature in many CDK inhibitors. A synthetic route could start with a double amination of a dihalopyrimidine precursor, or a sequential approach where one of the halogens is the bromine at the 5-position of a pyrimidine ring.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[18][19] Many EGFR inhibitors are based on a 4-anilino-pyrimidine or quinazoline scaffold. A this compound derivative can be a key intermediate, where the 5-position is functionalized via Suzuki coupling to introduce substituents that occupy the hydrophobic pocket of the ATP binding site.
Visualizing the Synthetic Strategy
The following diagrams illustrate the core synthetic transformations and a conceptual workflow for building a kinase inhibitor library from a this compound starting material.
Caption: Core synthetic transformations using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
- 15. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 18. Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the 5-Bromopyrimidin-4-ol Scaffold: A Technical Guide for Medicinal Chemists
Introduction: Unveiling a Privileged Heterocycle in Drug Discovery
The pyrimidine ring, a fundamental building block of life as a core component of nucleobases, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ability to engage in various biological interactions, coupled with its synthetic tractability, has made it a cornerstone in the development of numerous therapeutic agents. Among the diverse array of pyrimidine derivatives, 5-Bromopyrimidin-4-ol has emerged as a particularly versatile and powerful scaffold for the generation of novel drug candidates. Its unique structural features, including a reactive bromine atom and a tautomeric hydroxyl/oxo group, provide a rich platform for chemical diversification, enabling the exploration of vast chemical space and the targeted design of potent and selective modulators of biological pathways.
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the this compound scaffold. We will delve into its chemical properties, highlighting the critical aspect of tautomerism, and provide detailed, field-proven protocols for its derivatization through key synthetic transformations. Furthermore, we will explore its application in the discovery of kinase inhibitors, particularly targeting the Janus Kinase (JAK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathways, which are pivotal in inflammation and oncology.
I. The Chemical Nuances of this compound: Tautomerism and Reactivity
A crucial aspect of this compound's chemistry is its existence as a mixture of tautomers: the -ol form (5-bromo-4-hydroxypyrimidine) and the -one form (5-bromo-pyrimidin-4(3H)-one). Computational and experimental studies have shown that for 4-hydroxypyrimidines, the keto (pyrimidin-4-one) form is generally the more stable tautomer.[2][3][4] This equilibrium has significant implications for its reactivity. The pyrimidin-4-one form can influence the electronic properties of the ring and the accessibility of the nitrogen atoms for substitution.
The bromine atom at the 5-position is the primary handle for diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond in these transformations.[5]
II. Key Synthetic Transformations: Protocols and Mechanistic Insights
The true power of the this compound scaffold lies in its synthetic accessibility and the ease with which it can be elaborated. Below, we provide detailed protocols for two of the most pivotal reactions in its derivatization: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[6] The reaction involves the palladium-catalyzed coupling of an organoboron species with an organic halide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction can also be performed under microwave irradiation for shorter reaction times.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl/heteroaryl-pyrimidin-4-ol.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for many Suzuki couplings. For more challenging substrates, other catalysts like PdCl₂(dppf) may offer better results.[9]
-
Base: An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield. Potassium carbonate and potassium phosphate are often effective and are compatible with a wide range of functional groups.
-
Solvent: The solvent choice depends on the solubility of the reactants and the reaction temperature. Aprotic solvents like dioxane and DME are common, often with the addition of water to aid in the dissolution of the base.
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Constructing Key C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation for synthesizing many kinase inhibitors that feature an amino-pyrimidine core.[11][12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (2-4 mol%)[13]
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.4 - 2.2 equiv)[14]
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[14]
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove palladium residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent β-hydride elimination. The specific ligand choice depends on the nature of the amine and the aryl halide.[13]
-
Base: A strong, non-nucleophilic base is typically used to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is very effective but can be incompatible with base-sensitive functional groups. Weaker bases like cesium carbonate or potassium phosphate offer better functional group tolerance but may require higher reaction temperatures.[14]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so it is critical to perform the reaction under an inert atmosphere to prevent catalyst deactivation.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
III. Applications in Kinase Inhibitor Discovery
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[15] The this compound scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.
A. Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[16][17] Aberrant JAK-STAT signaling is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[18][19][20][21]
Derivatives of this compound can be designed to bind to the ATP-binding pocket of JAKs. The pyrimidin-4-one core can form key hydrogen bonds with the hinge region of the kinase, while substituents introduced at the 5-position via Suzuki coupling and at the amino group (introduced via Buchwald-Hartwig amination) can occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Diagram of the JAK-STAT Signaling Pathway:
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for inhibitors.
B. Targeting the IRAK4 Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key mediator of signaling downstream from Toll-like receptors (TLRs) and the IL-1 receptor family.[22] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases, as well as certain types of cancer, such as diffuse large B-cell lymphoma.[19][23]
The pyrimidin-4-one scaffold has been successfully employed in the development of potent and selective IRAK4 inhibitors.[18][19] Similar to JAK inhibitors, the core structure can interact with the hinge region of IRAK4, while diversified substituents can be tailored to fit the specific topology of the ATP-binding site, leading to high-affinity binding.
Diagram of the IRAK4 Signaling Pathway:
Caption: Simplified IRAK4 signaling pathway illustrating the role of IRAK4 and its inhibition.
IV. Data Presentation: Representative Biological Activity
The following table summarizes the inhibitory activities of representative pyrimidin-4-one derivatives against various kinases, demonstrating the potential of this scaffold in generating potent inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-Based Assay IC₅₀ (nM) | Reference |
| Compound A | GSK-3β | 82 | - | [24] |
| Compound B | IRAK4 | <1 | ~1900 (hPBMCs, IL-1β) | [19] |
| Compound C | IRAK4 | <50 | - | [18] |
| Compound D | Aurora A | <200 (cell proliferation) | - | [25] |
Note: The compounds listed are representative examples from the literature and may not be direct derivatives of this compound, but they highlight the potential of the broader pyrimidin-4-one scaffold.
V. Conclusion and Future Outlook
The this compound scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its synthetic versatility, coupled with its inherent ability to interact with key biological targets, makes it an invaluable tool for drug discovery. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold. As our understanding of disease biology continues to evolve, the rational design of novel therapeutics based on the this compound core will undoubtedly lead to the development of next-generation medicines for a range of human diseases. The ongoing exploration of this scaffold, particularly in the context of kinase inhibition, promises a future rich with new therapeutic opportunities.
VI. References
-
Kumar, A., et al. (2016). Synthesis of pyrimidin-4-one-1,2,3-triazole conjugates as glycogen synthase kinase-3β inhibitors with anti-depressant activity. Bioorganic Chemistry, 68, 41-55. --INVALID-LINK--
-
Cumming, I., et al. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 63, 116729. --INVALID-LINK--
-
Franklin, M. C., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 976-981. --INVALID-LINK--
-
Genovese, M. C., et al. (2018). Tofacitinib or Adalimumab versus Placebo for Psoriatic Arthritis. New England Journal of Medicine, 378(13), 1227-1239. --INVALID-LINK--
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3875. --INVALID-LINK--
-
Kelly, P. N., et al. (2015). Selective IRAK4 kinase inhibition blocks TLR- and IL-1R-mediated inflammatory responses. Proceedings of the National Academy of Sciences, 112(38), E5257-E5266. --INVALID-LINK--
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542-550. --INVALID-LINK--
-
Shapira, S., et al. (2003). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 107(32), 6175-6182. --INVALID-LINK--
-
Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. --INVALID-LINK--
-
Lee, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7487-7505. --INVALID-LINK--
-
Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1159-1185. --INVALID-LINK--
-
Lee, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7487-7505. --INVALID-LINK--
-
Surase, S., et al. (2013). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
BenchChem. (2025). The Ascendancy of the Pyrimidin-4-ol Scaffold: A Technical Guide for Medicinal Chemists. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig Amination. --INVALID-LINK--
-
Elkamhawy, A., et al. (2023). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Results in Chemistry, 5, 100845. --INVALID-LINK--
-
Wang, X., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 23(10), 2533. --INVALID-LINK--
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Belgravia Centre. (2017). US Patents Granted for JAK Inhibitor Hair Loss Treatments. --INVALID-LINK--
-
U.S. Patent No. 9,089,574. (2015). Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections. --INVALID-LINK--
-
Loudon, G. M., & Miller, J. M. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 67(26), 9373-9375. --INVALID-LINK--
-
Roskoski, R., Jr. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 261, 115848. --INVALID-LINK--
-
Radi, M., et al. (2012). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 55(10), 4539-4567. --INVALID-LINK--
-
U.S. Patent No. 9,718,834. (2017). Processes and intermediates for making a JAK inhibitor. --INVALID-LINK--
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. --INVALID-LINK--
-
ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone. --INVALID-LINK--
-
Roca-Sabio, A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. --INVALID-LINK--
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173. --INVALID-LINK--
-
Kim, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 780-785. --INVALID-LINK--
-
Chegg. (2022). What is the detailed mechanism for the Suzuki-Miyaura cross coupling of 5-Bromopyrimidine and Furan 3-Boronic acid?. --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. --INVALID-LINK--
-
Semantic Scholar. (n.d.). IRAK-4 Inhibitors for Inflammation. --INVALID-LINK--
-
Wang, Z., et al. (2021). Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as an Important Target for Autoimmune Diseases. Journal of Medicinal Chemistry, 64(23), 16899-16923. --INVALID-LINK--
-
Harris, C. S., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 714-719. --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromopyrimidine. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Ghorab, M. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 6367-6403. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. --INVALID-LINK--
-
Mustafa, Y. F., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4503. --INVALID-LINK--
-
PubMed. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. --INVALID-LINK--
-
ResearchGate. (2023). Tautomeric Transformations and Reactivity of Polyfunctional Hydroxypyrimidines: IV. Effects of Tautomer Structure and Acidity and Solvent Nature on the State of Tautomeric Equilibria in the Series of 5-Nitro Derivatives of 2,4,6-Pyrimidinetrione. --INVALID-LINK--
-
Numazawa, M., et al. (1996). Studies on aromatase inhibitors. IV. Synthesis and biological evaluation of N,N-disubstituted-5-aminopyrimidine derivatives. Journal of Medicinal Chemistry, 39(11), 2239-2246. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. name-reaction.com [name-reaction.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. NZ729005A - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]
- 16. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of pyrimidin-4-one-1,2,3-triazole conjugates as glycogen synthase kinase-3β inhibitors with anti-depressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrimidin-4-ol Scaffold and the Power of Cross-Coupling
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1][2] Specifically, the pyrimidin-4-ol (or its tautomeric form, pyrimidin-4(1H)-one) moiety is a privileged scaffold, offering a unique combination of hydrogen bonding capabilities and structural rigidity. The ability to precisely functionalize this core at the C5-position via palladium-catalyzed cross-coupling reactions is a transformative strategy in drug discovery. It allows for the systematic exploration of structure-activity relationships (SAR) and the rapid generation of novel molecular entities with therapeutic potential.[2][3]
This compound serves as a versatile and accessible starting material for these transformations. This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—applied to this substrate. It moves beyond simple procedural lists to explain the underlying principles and rationale, empowering researchers to not only apply these protocols but also to troubleshoot and adapt them for their specific synthetic challenges.
Understanding the Substrate: Reactivity of this compound
The reactivity of this compound in palladium-catalyzed reactions is governed by several factors:
-
Tautomerism: this compound exists in equilibrium with its pyrimidin-4(3H)-one tautomer. This is significant because the acidic N-H proton can be deprotonated by the base used in the coupling reaction. The resulting pyrimidinate anion has altered electronic properties and can potentially coordinate to the palladium center.
-
C-Br Bond Activation: The Carbon-Bromine bond at the 5-position is the primary site for oxidative addition to the Pd(0) catalyst.[4] The electron-deficient nature of the pyrimidine ring generally facilitates this key activation step. In palladium-catalyzed couplings, the reactivity of aryl halides typically follows the order I > Br > Cl, making the C-Br bond a reliable reaction handle.[4]
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring and the exocyclic oxygen can act as ligands for the palladium catalyst. This coordination can sometimes lead to catalyst deactivation or the formation of off-cycle, inactive complexes. The choice of a suitable supporting ligand for the palladium is therefore critical to stabilize the active catalytic species and promote the desired reaction pathway.
The Catalytic Engine: A Unified Mechanism
Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate through a generally conserved catalytic cycle.[2][5] Understanding this cycle is fundamental to rational protocol design and optimization.
Caption: Generalized catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation / Migratory Insertion: In reactions like Suzuki or Stille, an organometallic coupling partner (R²-M) transfers its organic group (R²) to the palladium center, displacing the halide.[5] In the Heck reaction, an alkene coordinates to and then inserts into the Pd-C bond.[6]
-
Reductive Elimination: The two organic fragments (the pyrimidinyl group and the coupled partner) are expelled from the palladium center, forming the final C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Application & Protocols
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9]
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. For more challenging couplings, precatalysts like PdCl₂(dppf) or systems using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can be more effective as they promote faster oxidative addition and reductive elimination.[10]
-
Base: A base is crucial for activating the organoboron species to facilitate transmetalation.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. K₃PO₄ is often a good choice for heteroaryl halides.[4][10]
-
Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DMF/water) is typical.[4][10] The water is essential for dissolving the inorganic base and assisting in the catalytic cycle.
Tabulated Reaction Conditions:
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | DMF/H₂O (5:1) | 100 | 80-90% |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 110 | 70-85% |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75-90% |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the stirring mixture under a positive pressure of inert gas.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 5-arylpyrimidin-4-ol.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[12] This reaction is prized for its mild conditions, often proceeding at room temperature.[1][12]
Causality Behind Component Selection:
-
Dual Catalysis: The reaction uniquely employs two catalysts: a palladium complex (e.g., PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to generate a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[1][13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and act as a solvent or co-solvent.[1]
-
Solvent: Anhydrous solvents like THF or DMF are commonly used to ensure solubility of all components.[1]
Detailed Protocol: Sonogashira Coupling
-
Preparation: In a flame-dried reaction flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., anhydrous THF or DMF).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.), the copper(I) co-catalyst (e.g., CuI, 10 mol%), and the amine base (e.g., Et₃N, 2.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(PPh₃)₂, 2 mol%) to the mixture.[1][13]
-
Reaction: Stir the mixture at the desired temperature (often room temperature to 80 °C). The reaction progress can be monitored by TLC or LC-MS.[1]
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for vinylation.[6][14]
Causality Behind Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst, often paired with a phosphine ligand like triphenylphosphine (PPh₃).
-
Base: An organic or inorganic base (e.g., Et₃N, K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle.[15]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction.[15]
Detailed Protocol: Heck Coupling
-
Preparation: Combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., PPh₃, 4 mol%) in a reaction vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0 equiv.).
-
Reaction: Heat the mixture, typically to 80-120 °C, and stir until TLC or LC-MS analysis indicates completion.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[16][17][18] This reaction is of paramount importance in synthesizing compounds for the life sciences.
Causality Behind Component Selection:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig are often essential for achieving high yields, especially with less reactive amines or aryl chlorides.[19][20] For general purposes, ligands like BINAP or Xantphos can also be effective.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is very common, but for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[19]
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are standard choices.[19]
Detailed Protocol: Buchwald-Hartwig Amination
-
Preparation: In an oven-dried, sealed tube or Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol% or XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[10][19]
-
Reagent Addition: Add the degassed anhydrous solvent (e.g., toluene). Then, add this compound (1.0 equiv.) followed by the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring. Monitor for completion by TLC or LC-MS.[10]
-
Workup: Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst; Insufficient temperature. | Ensure reagents are pure and solvents are anhydrous/degassed. Use a fresh catalyst or a more robust precatalyst. Cautiously increase the reaction temperature in 10 °C increments.[19] |
| Catalyst Deactivation | Coordination of pyrimidine nitrogens to palladium. | Screen different ligands. Bulky biarylphosphine ligands can often prevent inhibitory coordination and promote the desired catalytic cycle.[10] |
| Hydrodehalogenation | The bromine atom is replaced by hydrogen. | This is a common side reaction.[19] Try using a weaker base (e.g., K₃PO₄ instead of NaOtBu), lowering the reaction temperature, or screening different ligands.[19] |
| Homocoupling | Coupling of two alkyne or boronic acid molecules. | Ensure a strictly inert atmosphere to prevent oxygen-induced side reactions. For Sonogashira, ensure the purity of the copper co-catalyst. |
Experimental Workflow Visualization
Caption: A typical experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. research.rug.nl [research.rug.nl]
- 19. benchchem.com [benchchem.com]
- 20. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of 5-Bromopyrimidin-4-ol
Introduction: The Strategic Importance of the Pyrimidin-4-ol Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its prevalence in nucleobases underscores its fundamental role in biological systems.[1] The strategic functionalization of the pyrimidine core is therefore a critical endeavor in the pursuit of novel therapeutics. 5-Bromopyrimidin-4-ol, in particular, represents a versatile and highly valuable building block for drug discovery and development. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, while the 4-hydroxy group (existing in tautomeric equilibrium with the 4-oxo form) modulates the electronic properties of the ring and offers a site for further derivatization.[3][4][5] This guide provides a detailed exploration of the key strategies for the functionalization of the this compound scaffold, offering both mechanistic insights and field-proven experimental protocols.
Understanding the Tautomerism of this compound: A Key to Reactivity
A critical consideration in the chemistry of this compound is its existence as a mixture of tautomers: the hydroxyl form (this compound) and the more stable keto form (5-bromo-3H-pyrimidin-4-one).[4][5] This tautomeric equilibrium can significantly influence the molecule's reactivity and the outcome of functionalization reactions.[6][7] The predominant tautomer under specific reaction conditions will dictate the electronic nature of the pyrimidine ring and the accessibility of different reaction sites. It is crucial for the researcher to consider the reaction conditions (e.g., solvent, base, temperature) and their potential to shift this equilibrium when designing synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, and they are particularly well-suited for the functionalization of this compound.[8][9] The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation or a related step with the coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the active catalyst.[9]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl and heteroaryl structures.[10][11] Its mild reaction conditions and tolerance of a broad range of functional groups make it an attractive choice for the derivatization of the this compound core.[10]
The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. The subsequent key step is transmetalation, where the organic group from a boronic acid or ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron reagent.[10] Reductive elimination then furnishes the 5-arylpyrimidin-4-ol product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylpyrimidin-4-ol.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 75-85 |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 10-14 | 80-90 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-12 | 85-95 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of introducing terminal alkynes at the 5-position of the pyrimidine ring, a transformation of significant value in medicinal chemistry for accessing novel chemical space.[12][13]
This reaction involves a palladium catalyst and a copper(I) co-catalyst.[14] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] The use of an amine base is crucial for both the deprotonation of the terminal alkyne and as a solvent in some cases.[14]
Diagram 2: Sonogashira Coupling Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 8-12 | 80-90 |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 50 | 6-10 | 75-85 |
| PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 60 | 10-14 | 85-95 |
Table 2: Common conditions for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[15][16] This reaction is particularly useful for introducing a wide range of primary and secondary amines at the 5-position of the pyrimidin-4-ol core.[15][17]
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.[18] Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[18] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[17]
Diagram 3: Buchwald-Hartwig Amination Logical Flow
Caption: A step-by-step logical flow for performing a Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under a stream of argon, add to a Schlenk tube palladium(II) acetate (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, with vigorous stirring.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.
| Pd Precursor / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12-18 | 70-85 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 10-16 | 80-95 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 14-20 | 75-90 |
Table 3: Selected conditions for the Buchwald-Hartwig amination of this compound.
Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Strategy
While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) can be a more direct and atom-economical method for introducing certain nucleophiles, particularly at positions activated by the electron-withdrawing nature of the pyrimidine ring nitrogens.[3][19]
Mechanistic Insights
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent elimination of the bromide leaving group restores the aromaticity of the ring. The presence of the 4-oxo group further enhances the electrophilicity of the ring, making the 5-position susceptible to nucleophilic attack.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as DMF or DMSO (5 mL).
-
Reagent Addition: Add sodium thiomethoxide (1.5 mmol, 1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into water and neutralize with a dilute acid (e.g., 1M HCl).
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with an appropriate organic solvent.
Conclusion: A Versatile Scaffold for Drug Discovery
This compound is a highly valuable and versatile building block in medicinal chemistry. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allows for the introduction of a wide array of functional groups at the 5-position of the pyrimidine ring. A thorough understanding of the molecule's tautomerism and the mechanistic nuances of each reaction is paramount to achieving successful and reproducible outcomes. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the effective functionalization of this important scaffold, thereby accelerating the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docta.ucm.es [docta.ucm.es]
- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jst-ud.vn [jst-ud.vn]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. name-reaction.com [name-reaction.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Leveraging 5-Bromopyrimidin-4-ol in the Synthesis of Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrimidine derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide to the utilization of 5-Bromopyrimidin-4-ol, a versatile building block, in the synthesis of innovative antimicrobial compounds. We will delve into the strategic considerations for its reactivity, present detailed synthetic protocols, outline methods for biological evaluation, and discuss potential mechanisms of action.
Introduction: The Strategic Importance of this compound
This compound is a key starting material in medicinal chemistry due to its inherent reactivity and the biological significance of the pyrimidine core. The pyrimidine ring is a fundamental component of nucleobases, rendering its analogs capable of interacting with various biological targets.[1] The bromine atom at the 5-position and the hydroxyl group at the 4-position offer multiple avenues for chemical modification, making it an ideal scaffold for generating diverse libraries of compounds for antimicrobial screening.
A crucial aspect of this compound's chemistry is its existence in tautomeric forms: the enol form (this compound) and the keto form (5-Bromo-1H-pyrimidin-4-one). This equilibrium influences its reactivity, particularly in alkylation reactions, where both O-alkylation and N-alkylation are possible.[3][4][5][6] Understanding and controlling this reactivity is paramount for the regioselective synthesis of desired antimicrobial agents.
Synthetic Strategies and Protocols
The primary synthetic routes leveraging this compound for the preparation of antimicrobial agents involve the functionalization of the hydroxyl/keto group and the bromine atom. Key transformations include O/N-alkylation and palladium-catalyzed cross-coupling reactions.
Synthesis of 4-Alkoxy/Aryloxy-5-bromopyrimidine Derivatives via O-Alkylation
The introduction of various lipophilic or functionalized side chains at the 4-position via O-alkylation can significantly modulate the antimicrobial activity of the pyrimidine scaffold.
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol describes a general method for the synthesis of 4-alkoxy-5-bromopyrimidine derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 4-alkoxy-5-bromopyrimidine derivative.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a common and effective base for deprotonating the hydroxyl group, facilitating nucleophilic attack on the alkyl halide. Cesium carbonate can be used for less reactive halides due to its higher solubility and the "cesium effect."
-
Solvent: Anhydrous polar aprotic solvents like DMF or ACN are used to dissolve the reactants and promote the SN2 reaction.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
Synthesis of 4-Substituted-5-arylpyrimidines via Suzuki Cross-Coupling
The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties. This strategy is highly effective for expanding the chemical diversity of the synthesized compounds.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of 5-aryl-pyrimidin-4-ol derivatives.
Materials:
-
This compound derivative (from Protocol 1 or other synthesis)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the 5-bromopyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-arylpyrimidine derivative.
Causality behind Experimental Choices:
-
Catalyst: Palladium catalysts are essential for the catalytic cycle of the Suzuki reaction. The choice of catalyst and ligand can significantly impact the reaction efficiency.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.
Experimental Workflow Diagram
Caption: Synthetic and evaluation workflow for novel antimicrobial agents.
Biological Evaluation: Assessing Antimicrobial Efficacy
Once synthesized, the novel pyrimidine derivatives must be evaluated for their antimicrobial activity. Standardized protocols are essential for obtaining reproducible and comparable results.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7]
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Prepare a bacterial inoculum standardized to a concentration of 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and solvent), and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits bacterial growth by ≥90%.
Data Presentation:
The results of the antimicrobial screening can be summarized in a table for easy comparison.
| Compound | R¹ Group (at C4) | R² Group (at C5) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | -OCH₂Ph | -Ph | 8 | 16 |
| 2 | -OEt | -Ph | 32 | >64 |
| 3 | -OCH₂Ph | -4-F-Ph | 4 | 8 |
| Ciprofloxacin | N/A | N/A | 1 | 0.5 |
Potential Mechanism of Action
Pyrimidine analogs can exert their antimicrobial effects through various mechanisms. Based on the structural features of the synthesized compounds, a plausible mechanism of action is the inhibition of essential bacterial enzymes. For instance, many pyrimidine derivatives have been shown to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.[4][8] Another potential target is the FtsZ protein, which is involved in bacterial cell division.[9]
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
References
- 1. sjomr.org.in [sjomr.org.in]
- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. scielo.br [scielo.br]
- 9. 5-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: 5-Bromopyrimidin-4-ol as a Versatile Building Block in Advanced Materials Science
For: Researchers, scientists, and professionals in materials science and drug development.
Introduction: The Untapped Potential of 5-Bromopyrimidin-4-ol in Functional Materials
This compound is a heterocyclic compound characterized by a pyrimidine core functionalized with a bromine atom and a hydroxyl group. This unique combination of functionalities makes it a highly promising, yet underexplored, building block for the synthesis of advanced functional materials. The pyrimidine ring, with its nitrogen heteroatoms, offers excellent coordination sites for metal ions, while the hydroxyl group can be deprotonated to act as a charged ligand. The bromine atom provides a reactive handle for a variety of organic cross-coupling reactions, enabling the construction of extended and complex molecular architectures.
These inherent chemical properties position this compound as a prime candidate for the development of novel Metal-Organic Frameworks (MOFs) and materials for Organic Light-Emitting Diodes (OLEDs). This guide provides detailed application notes and experimental protocols to leverage the potential of this compound in these cutting-edge areas of materials science. While direct literature on the material applications of this specific molecule is emerging, the protocols herein are built upon established principles of coordination chemistry and organic electronics synthesis, using analogous systems as a validated foundation.[1][2][3]
Part 1: this compound in the Design of Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group in this compound can act as coordination sites for metal ions, making it an excellent candidate for a ligand in the synthesis of MOFs.[4][5] The presence of the bromo substituent can also influence the resulting framework's properties, potentially enhancing inter- and intramolecular interactions or serving as a site for post-synthetic modification.
Application Focus: Synthesis of a Luminescent Zinc-Based MOF
This section details a hypothetical, yet plausible, protocol for the synthesis of a zinc-based MOF using this compound as the primary organic linker. Zinc-based MOFs are widely studied for their potential applications in luminescence, gas storage, and catalysis.[5]
Workflow for Solvothermal MOF Synthesis
Caption: General workflow for the solvothermal synthesis of MOFs.
Detailed Experimental Protocol: Solvothermal Synthesis of a Zn-(5-bromopyrimidin-4-olate) MOF
This protocol is based on established methods for solvothermal MOF synthesis.[2][6][7]
Materials and Reagents:
-
This compound (as the organic linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (as the metal source)
-
N,N-Dimethylformamide (DMF) (as the solvent)
-
Methanol (for solvent exchange)
-
Teflon-lined stainless steel autoclave (20 mL capacity)
-
Isothermal oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation of Precursor Solutions:
-
In a 10 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF. Sonicate for 5-10 minutes to ensure complete dissolution.
-
In a separate 10 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Gentle warming may be required to aid dissolution.
-
-
Reaction Setup:
-
Combine the two solutions in the 20 mL Teflon-lined autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a pre-heated isothermal oven at 120°C.
-
Maintain this temperature for 48 hours.
-
-
Cooling and Product Isolation:
-
Turn off the oven and allow the autoclave to cool to room temperature naturally over several hours.
-
Open the autoclave carefully and collect the crystalline product by filtration.
-
Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted precursors.
-
-
Solvent Exchange and Activation:
-
Immerse the washed crystals in methanol. Replace the methanol every 24 hours for a total of 3 days to exchange the high-boiling DMF within the pores.
-
After solvent exchange, dry the crystals under vacuum at 150°C for 12 hours. This step is crucial to remove the solvent molecules from the pores and "activate" the MOF for subsequent applications.[6]
-
Characterization:
The resulting crystalline powder should be characterized using standard techniques such as:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the 5-bromopyrimidin-4-olate ligand to the zinc centers.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.
| Parameter | Typical Value/Condition | Rationale |
| Metal:Ligand Ratio | 1:1 | To achieve a charge-balanced framework. |
| Reaction Temperature | 100-150 °C | Promotes crystal growth and framework formation.[6] |
| Reaction Time | 24-72 hours | Allows for the slow growth of well-defined crystals.[6] |
| Activation Temperature | 120-180 °C | Sufficient to remove guest solvent molecules without causing framework collapse. |
Part 2: this compound as a Precursor for Organic Light-Emitting Diode (OLED) Materials
The rigid, aromatic structure of the pyrimidine core, combined with the reactive bromine handle, makes this compound an attractive starting material for the synthesis of novel organic semiconductors for OLEDs. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce other aromatic moieties, thereby tuning the electronic and photophysical properties of the final molecule.[8]
Application Focus: Synthesis of a Blue-Emitting Fluorophore
This section outlines a synthetic strategy for a hypothetical blue-emitting material derived from this compound, suitable for use as an emitter or host in an OLED device. The design incorporates a well-known blue-emitting aromatic group, such as a carbazole derivative, attached at the 5-position of the pyrimidine ring.
Synthetic Pathway for an OLED Material
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. 5-Bromopyrimidine-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 7. ossila.com [ossila.com]
- 8. keyorganics.net [keyorganics.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Bromopyrimidin-4-ol
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-bromopyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet common, transformation. As a substrate, this compound presents a unique set of challenges due to the interplay of its electron-deficient heterocyclic core, the reactivity of the C-Br bond, and the presence of an acidic N-H/O-H group from its keto-enol tautomerism. This guide provides in-depth, field-proven insights to diagnose and resolve common experimental failures.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. Where should I start troubleshooting?
A: A complete lack of reactivity typically points to a fundamental issue with the catalytic system. The first step is to verify the activity of your palladium source and the integrity of your phosphine ligand. The oxidative addition of the palladium(0) catalyst to the C-Br bond is the crucial first step in the catalytic cycle.[1][2] For an electron-deficient substrate like a bromopyrimidine, this step can be challenging. Ensure you are using a suitable catalyst/ligand system known for coupling heteroaryl halides, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands).[3][4][5] Also, confirm that your reaction is properly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[6]
Q2: I'm getting a very low yield of my desired product, but my starting material is consumed. What is the most likely side reaction?
A: The most common side reaction that consumes starting material without forming the desired product is the protodeboronation of your boronic acid partner.[7][8] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[7][9] This process is often accelerated by high temperatures, the presence of water, and strong bases.[10][11] You will likely observe the formation of the corresponding arene (Ar-H) from your boronic acid (Ar-B(OH)₂).
Q3: Can the hydroxyl group on the pyrimidine ring interfere with the reaction?
A: Yes, absolutely. This compound exists in a tautomeric equilibrium with 5-bromo-1H-pyrimidin-4-one. The acidic proton (pKa ~7-8) can be deprotonated by the base in the reaction. The resulting pyrimidinolate anion has different electronic properties and can potentially coordinate to the palladium center, modulating its catalytic activity. Furthermore, the choice of base is critical; a base that is too strong might lead to substrate decomposition or unwanted side reactions.
Q4: My boronic acid is electron-deficient. Why is this coupling more difficult?
A: The transmetalation step of the Suzuki coupling involves the transfer of the organic group from the boron atom to the palladium center.[12] This step is facilitated when the organic group is more nucleophilic (electron-rich). When using an electron-deficient boronic acid, the organic group is less nucleophilic, which slows down the transmetalation step.[9] This can lead to lower reaction rates and allows competing side reactions, such as protodeboronation, more time to occur.[9]
In-Depth Troubleshooting Guide
This section is organized by the primary symptom observed during reaction monitoring (e.g., by TLC or LC-MS), providing a logical path to diagnose and solve the underlying issue.
Symptom 1: No Reaction or Very Low Conversion of Starting Material
If your starting materials remain largely unreacted, the catalytic cycle is likely stalled at the very beginning.
Possible Cause: Inactive Catalyst or Inefficient Oxidative Addition
The oxidative addition of Pd(0) to the aryl bromide is often the rate-determining step.[1] The electron-deficient nature of the pyrimidine ring can influence this step. While electron-withdrawing groups can sometimes accelerate oxidative addition, the lone pairs on the ring nitrogens can also coordinate to and inhibit the palladium catalyst.[6]
Solutions & Optimization Strategy:
-
Catalyst & Ligand Screening: The choice of catalyst and ligand is the most critical factor. For challenging heteroaryl chlorides and bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[13] It is highly recommended to screen a panel of more robust systems.
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, RuPhos, or trialkylphosphines (e.g., P(t-Bu)₃) are designed to accelerate oxidative addition and subsequent reductive elimination for difficult substrates.[3][4][14]
-
Use Pre-formed Catalysts: Consider using air-stable Pd(II) precatalysts that generate the active Pd(0) species in situ, such as the Buchwald G3 or G4 palladacycles.[2]
-
-
Ensure Anhydrous & Anaerobic Conditions:
-
Degassing: Thoroughly degas your solvent and the reaction headspace (e.g., by 3-5 cycles of vacuum/backfill with argon or nitrogen) to prevent oxidation of the Pd(0) catalyst to inactive palladium black.[6]
-
Solvent Purity: Use high-purity, anhydrous solvents. While some Suzuki reactions benefit from a small amount of water, starting with dry conditions is crucial for reproducibility.[11]
-
Logical Flow for Troubleshooting Catalyst Inactivity
Caption: Decision tree for addressing a stalled Suzuki coupling.
Symptom 2: Significant Byproduct Formation with Low Product Yield
When starting materials are consumed but the desired product is not the major species, competing side reactions are the culprit.
Possible Cause: Protodeboronation
This is the most common failure mode for Suzuki couplings, especially with heteroarylboronic acids or under harsh conditions.[7][10] The C–B bond is hydrolyzed, leading to a non-productive consumption of the boronic acid.[15]
Solutions & Optimization Strategy:
-
Modify the Base: Strong bases like NaOH or KOH can significantly accelerate protodeboronation.[11]
-
Protect the Boronic Acid: If protodeboronation remains an issue, convert the boronic acid to a more stable derivative.
-
Pinacol Esters (BPin): These are generally more stable than the corresponding boronic acids.[16]
-
MIDA Esters or Trifluoroborate Salts: These offer enhanced stability and release the boronic acid slowly into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[1][7]
-
-
Minimize Water and Temperature:
Possible Cause: Homocoupling (Glaser-Type Byproduct)
The formation of a biaryl product from two molecules of the boronic acid (Ar-Ar) is another common side reaction, often promoted by the presence of oxygen or an inefficient catalyst turnover.
Solutions & Optimization Strategy:
-
Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling. Ensure your degassing procedure is effective.
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). If homocoupling of the boronic acid is severe, try using the bromopyrimidinol as the excess reagent instead.
-
Increase Catalyst Rate: A slow catalytic cycle gives more opportunity for side reactions. Using a more active catalyst system (see Symptom 1) can increase the rate of the desired cross-coupling relative to homocoupling.[8]
Visualizing the Competing Pathways
Caption: Suzuki catalytic cycle with key off-cycle side reactions.
Optimization Protocols & Data Tables
Protocol 1: Systematic Screening of Reaction Parameters
This generalized protocol provides a starting point for optimizing the reaction. It is designed to be run in parallel in a multi-well reaction block for efficiency.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalyst)
-
Phosphine Ligand
-
Base
-
Degassed Solvent
Procedure:
-
Preparation: To an array of oven-dried reaction vials equipped with stir bars, add this compound (e.g., 0.1 mmol, 1.0 equiv) and the arylboronic acid (0.13 mmol, 1.3 equiv).
-
Component Addition: Add the chosen base (e.g., 0.3 mmol, 3.0 equiv) to each vial.
-
Catalyst Stock Solution: In a separate flask under inert atmosphere, prepare a stock solution of the palladium precatalyst and the ligand in the reaction solvent. For Pd₂(dba)₃, a Pd:Ligand ratio of 1:4 is common. For Pd(OAc)₂, a 1:2 ratio is typical.
-
Reaction Setup: Add the degassed solvent to each vial, followed by the catalyst stock solution (targeting 1-2 mol% Pd loading).
-
Execution: Seal the vials and place them in a pre-heated reaction block (e.g., 80 °C).
-
Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking small aliquots for LC-MS analysis to determine conversion and product formation.
Table 1: Example Screening Matrix for Base and Solvent
| Entry | Base (3.0 equiv) | Solvent (0.1 M) | Temp (°C) | Result (Conversion %) | Notes |
| 1 | K₂CO₃ | Dioxane / H₂O (4:1) | 80 | Analyze by LC-MS | A standard starting point. |
| 2 | K₃PO₄ | Dioxane / H₂O (4:1) | 80 | Analyze by LC-MS | Often better for heteroaryl couplings; less prone to causing protodeboronation than stronger bases.[11][17] |
| 3 | Cs₂CO₃ | Dioxane | 80 | Analyze by LC-MS | Stronger base, good solubility in organic solvents. |
| 4 | KF | THF | 80 | Analyze by LC-MS | Mild base, can be effective and prevent hydrolysis of sensitive functional groups.[17] |
| 5 | K₃PO₄ | Toluene | 100 | Analyze by LC-MS | Higher temperature may be needed for less reactive partners. |
| 6 | K₃PO₄ | 2-MeTHF | 80 | Analyze by LC-MS | Greener solvent alternative to Dioxane/THF. |
Table 2: Recommended Catalyst Systems for Screening
| Entry | Pd Precatalyst (1 mol%) | Ligand (2 mol%) | Ligand Type | Primary Application |
| 1 | Pd(OAc)₂ | SPhos | Bulky Biaryl Monophosphine | General-purpose, highly active system for heteroaryl couplings.[3] |
| 2 | Pd₂(dba)₃ | XPhos | Bulky Biaryl Monophosphine | Excellent for sterically hindered and electron-rich or -deficient substrates. |
| 3 | Pd(OAc)₂ | P(t-Bu)₃ | Bulky Trialkylphosphine | Highly electron-donating, very effective for activating C-Cl bonds and unreactive C-Br bonds. |
| 4 | Pd(dppf)Cl₂ | (integral) | Ferrocenyl Diphosphine | A classic, robust catalyst, though sometimes less active than modern Buchwald-type systems for challenging substrates.[18] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling Reactions of 5-Bromopyrimidin-4-ol
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Bromopyrimidin-4-ol. This guide is structured to provide in-depth, field-proven insights into navigating the complexities of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile substrate. Our focus is to move beyond standard protocols and address the specific challenges and side reactions that are frequently encountered, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Understanding the Substrate: The Tautomeric Nature of this compound
A critical aspect to consider when working with this compound is its existence in a tautomeric equilibrium between the hydroxypyrimidine and pyrimidinone forms. This equilibrium can be influenced by the solvent, pH, and temperature of the reaction, which in turn affects the substrate's reactivity and potential side reactions. The pyrimidinone tautomer may exhibit different coordination properties with the palladium catalyst, and the presence of the N-H proton can lead to competitive N-arylation in certain coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect when performing cross-coupling reactions with this compound?
A1: Beyond the generally expected side reactions in palladium-catalyzed cross-couplings, the 4-ol/oxo functionality of this compound introduces specific challenges. The most common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of pyrimidin-4-ol. This is a common issue in many palladium-catalyzed reactions[1].
-
Protodeboronation (Suzuki-Miyaura): The cleavage of the C-B bond in the boronic acid reagent, which is then replaced by a C-H bond[2]. This is often promoted by high temperatures and certain bases[2].
-
Homocoupling: The self-coupling of the boronic acid (in Suzuki-Miyaura) or the terminal alkyne (in Sonogashira, known as Glaser coupling) to form dimers[3][4]. This is often exacerbated by the presence of oxygen[3].
-
O-Arylation (Buchwald-Hartwig): In addition to the desired N-arylation of an amine coupling partner, the hydroxyl group of the pyrimidinol can undergo competitive O-arylation, leading to a diaryl ether byproduct. This is a known variation of the Buchwald-Hartwig reaction[2].
Q2: How does the tautomerism of this compound affect my cross-coupling reaction?
A2: The keto-enol tautomerism can significantly impact your reaction. The pyrimidinone (keto) form has an acidic N-H proton, which can compete with your intended nucleophile (e.g., amine in Buchwald-Hartwig) for reaction with the activated palladium complex, potentially leading to N-arylation of the pyrimidine ring itself. The hydroxypyrimidine (enol) form presents an acidic O-H proton, which can be deprotonated by the base, forming a pyrimidinate that can act as a nucleophile, leading to O-arylation side products. The predominant tautomer under your reaction conditions will influence the profile of side products.
Q3: Which type of base is generally recommended for cross-coupling reactions with this substrate?
A3: The choice of base is critical and substrate-dependent. For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used to activate the boronic acid[5][6]. For the acidic this compound, a weaker base like K₂CO₃ or K₃PO₄ might be preferred to minimize deprotonation of the substrate and subsequent side reactions. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used, but with a hydroxyl-substituted substrate, this can promote O-arylation. In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ may be a better choice, although this might require higher temperatures or longer reaction times[7].
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is oxygen-sensitive. 2. Consider using a pre-catalyst for more reliable generation of the active species. 3. For Suzuki reactions, ensure your boronic acid is not degraded; use fresh or purified material. |
| Suboptimal Ligand | 1. The choice of phosphine ligand is crucial. For electron-rich and potentially coordinating heterocycles like pyrimidines, bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf) are often more effective than traditional ligands like triphenylphosphine (PPh₃)[7][8]. 2. Screen a panel of ligands to identify the optimal one for your specific transformation. |
| Incorrect Base | 1. The base may not be strong enough to facilitate transmetalation (in Suzuki) or deprotonation of the amine (in Buchwald-Hartwig). 2. Conversely, a base that is too strong may be deprotonating the pyrimidinol, leading to catalyst inhibition or side reactions. 3. Screen a range of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). |
| Solvent Issues | 1. Ensure the solvent is anhydrous and properly degassed to prevent catalyst deactivation and side reactions. 2. The solubility of all components is critical. If reagents are not fully dissolved, the reaction may be slow or incomplete. Consider a different solvent or a co-solvent system. Common solvents include dioxane, toluene, and DMF[9]. |
| Low Reaction Temperature | 1. Cross-coupling reactions often require elevated temperatures. Cautiously increase the temperature in 10-20 °C increments. Microwave irradiation can also be an effective way to accelerate the reaction[10]. |
Issue 2: Significant Formation of Side Products
| Side Product | Probable Cause(s) | Mitigation Strategies |
| Hydrodehalogenation Product | 1. Presence of a hydride source (e.g., water, alcohols, or impurities in reagents). 2. High reaction temperatures and long reaction times. 3. Certain ligand/base combinations can favor this pathway. | 1. Use anhydrous solvents and reagents. 2. Optimize the reaction to proceed at the lowest possible temperature for the shortest time. 3. Screen different ligands and bases. Sometimes a weaker base can suppress hydrodehalogenation[1]. |
| Homocoupling Product | 1. Presence of oxygen in the reaction mixture, which can promote oxidative homocoupling of boronic acids or alkynes[3]. 2. Inefficient oxidative addition of the aryl halide, allowing for competing homocoupling pathways. | 1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). 2. Use a pre-activated Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precursor. 3. Slow addition of the boronic acid or alkyne can sometimes minimize homocoupling. |
| O-Arylation Product (in Buchwald-Hartwig) | 1. Deprotonation of the 4-hydroxyl group by the base, creating a competing nucleophile. 2. Use of a strong base (e.g., NaOtBu) often promotes this side reaction. | 1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. 2. Lower the reaction temperature. 3. Screen different ligands; some may favor N-arylation over O-arylation. 4. Consider protecting the hydroxyl group as a benzyl or silyl ether, which can be removed post-coupling. |
| Protodeboronation Product (in Suzuki) | 1. Presence of water or other protic sources. 2. High temperatures and prolonged reaction times. 3. Use of a strongly basic medium. | 1. Use anhydrous conditions. 2. Use a milder base (e.g., KF or K₂CO₃)[5]. 3. Optimize for shorter reaction times and lower temperatures. 4. Consider using a more stable boronic ester (e.g., a pinacol or MIDA ester) instead of the boronic acid[2]. |
Experimental Protocols
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling of this compound. This should be considered a starting point for optimization.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out Pd(OAc)₂ and SPhos.
-
Seal the Schlenk flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio) to the Schlenk flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification Strategies for Products Derived from 5-Bromopyrimidin-4-ol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with derivatives of 5-Bromopyrimidin-4-ol. This guide is designed to provide you with in-depth, field-proven insights into the purification of these valuable heterocyclic compounds. We understand that purification can be a significant bottleneck in synthetic workflows, and our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your target molecules.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when purifying derivatives of this compound.
Q1: What are the primary challenges in purifying derivatives of this compound?
A1: The primary challenges often stem from the inherent polarity of the pyrimidin-4-ol core, which can be further enhanced by various substituents. This high polarity can lead to difficulties in separation from polar impurities and starting materials. Key issues include poor retention on standard reverse-phase chromatography columns, high solubility in polar solvents making crystallization challenging, and potential for the compound to be unstable on silica gel.
Q2: What are the most common impurities I should expect?
A2: Common impurities can include unreacted this compound, reagents from the reaction (e.g., coupling agents, bases), and byproducts from side reactions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, common byproducts include debrominated starting material (hydrodehalogenation) and homocoupling of the boronic acid. In nucleophilic substitution reactions, you might encounter regioisomers if there are multiple reactive sites.
Q3: Which purification techniques are generally most effective for these compounds?
A3: A multi-pronged approach is often best.
-
Crystallization: This is a cost-effective first line of purification for solid products, particularly for removing non-polar impurities.
-
Flash Column Chromatography: This is a workhorse technique for many moderately polar compounds. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional normal-phase or reverse-phase chromatography.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This offers the highest resolution for challenging separations and for obtaining highly pure final compounds.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is crucial for confirming the purity of your synthesized pyrimidine derivatives.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of your this compound derivatives.
Issue 1: Low Recovery After Purification
You've successfully synthesized your target molecule, but after purification, the yield is significantly lower than expected.
| Potential Cause | Explanation | Suggested Solution |
| Product Instability on Silica Gel | The pyrimidin-4-one moiety can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. | Consider using a different stationary phase, such as neutral or basic alumina, or opt for a non-chromatographic purification method like crystallization. |
| Incomplete Elution from the Column | Highly polar compounds can bind strongly to polar stationary phases like silica, resulting in incomplete elution even with highly polar mobile phases. | For flash chromatography, consider switching to a HILIC column which is specifically designed for polar compounds. For preparative HPLC, ensure your gradient is optimized to elute all of the product. |
| Losses During Work-up | Your product may have some solubility in the aqueous phase during extractions, leading to losses before the purification step. | Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product. |
| Precipitation in the HPLC System | If your compound has poor solubility in the initial mobile phase of your HPLC method, it can precipitate in the tubing or on the column, leading to low recovery and system issues. | Ensure your sample is fully dissolved in a suitable injection solvent, which should be compatible with the initial mobile phase. You may need to use a stronger organic solvent for dissolution and inject a smaller volume. |
Issue 2: Presence of Persistent Impurities
Despite your purification efforts, certain impurities remain in your final product.
| Impurity Type | Identification | Purification Strategy |
| Unreacted this compound | Look for its characteristic signals in NMR and a corresponding peak in HPLC/MS. | Due to its polarity, it can be challenging to separate from polar products. Optimize your chromatography: for flash, a gradient with a more polar solvent system (e.g., methanol in dichloromethane) may be necessary. For prep-HPLC, a shallow gradient may improve resolution. |
| Debrominated Byproduct | This will have a molecular weight that is 79.9 Da less than your starting material. It is a common byproduct in palladium-catalyzed reactions. | The polarity of the debrominated product is often very similar to the starting material, making chromatographic separation difficult. Prevention is key: use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and milder inorganic bases (e.g., K₃PO₄) to minimize the formation of palladium-hydride species that cause dehalogenation. |
| Homocoupled Byproducts | In Suzuki couplings, you may see a dimer of your boronic acid starting material. | These are typically less polar than the desired product and can often be removed by flash chromatography or crystallization. |
| Regioisomers | If your this compound derivative has other potential sites for reaction, you may form isomeric products. These will have the same mass but different NMR spectra. | This is a challenging separation. Preparative HPLC with a high-resolution column and an optimized gradient is often the best approach. Consider revisiting the synthesis to improve regioselectivity. |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the most common and effective purification techniques for derivatives of this compound.
Protocol 1: Recrystallization
This cost-effective technique is excellent for removing impurities with different solubility profiles from your solid product.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find the best candidate.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization
preventing dehalogenation of 5-Bromopyrimidin-4-ol during reactions
Welcome to the technical support center for 5-Bromopyrimidin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted dehalogenation and other side reactions, ensuring the success of your synthetic endeavors.
I. Understanding the Challenge: The Lability of the C-Br Bond
This compound is a valuable precursor in the synthesis of a wide array of biologically active molecules, particularly in the development of novel fungicides, herbicides, and pharmaceuticals.[1] The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions. However, the electron-deficient nature of the pyrimidine ring, compounded by the electronic effects of the 4-hydroxyl group, can render the C-Br bond susceptible to cleavage, leading to the formation of the undesired dehalogenated byproduct, pyrimidin-4-ol. This process, often referred to as hydrodehalogenation, can significantly reduce the yield of the desired product and complicate purification.
A crucial aspect to consider is the tautomeric nature of this compound. It exists in equilibrium between the -ol and -one forms (5-bromopyrimidin-4(3H)-one). This equilibrium can be influenced by the solvent and reaction conditions, which in turn affects the electronic properties and reactivity of the molecule.[2][3][4] Understanding and controlling the factors that favor the desired reaction pathway over dehalogenation is key to successful synthesis.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing significant dehalogenation. What are the primary causes?
A1: Dehalogenation in Suzuki-Miyaura couplings is a common side reaction, particularly with electron-deficient heteroaryl halides. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways:
-
Reaction with the Base: Certain bases, especially strong ones like sodium tert-butoxide (NaOtBu), can react with the palladium complex or trace water to generate Pd-H species.[5]
-
Solvent as a Hydride Source: Protic solvents like alcohols or even residual water in aprotic solvents can act as hydride donors.[6]
-
Decomposition of Reagents: The boronic acid or the phosphine ligand can sometimes be sources of hydrides, particularly at elevated temperatures.
The resulting Pd-H species can then undergo reductive elimination with the pyrimidine ring, leading to the dehalogenated product.
Q2: How can I minimize dehalogenation in my Suzuki-Miyaura coupling?
A2: Minimizing dehalogenation requires careful optimization of your reaction conditions. Here are several strategies:
-
Choice of Base: Opt for milder, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often excellent choices that minimize the formation of Pd-H species.[7][8]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are known to promote the desired reductive elimination of the cross-coupled product over dehalogenation.[9]
-
Solvent System: Use anhydrous, aprotic solvents. Toluene and 1,4-dioxane are generally preferred. It is crucial to ensure your solvent is thoroughly degassed to remove oxygen, which can degrade the catalyst.[9]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of dehalogenation.
-
N-Protection: The tautomeric NH of the pyrimidinone form can sometimes interfere with the catalytic cycle. Protecting this nitrogen with a suitable group (e.g., BOC, SEM) can prevent this and has been shown to suppress dehalogenation in similar heterocyclic systems.[10][11]
Q3: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I prevent this?
A3: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under a thoroughly inert atmosphere (argon or nitrogen) and that all solvents and reagents are degassed.[12]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[12]
-
Copper-Free Conditions: In some cases, the Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling. This often requires a more active palladium catalyst system.[13]
Q4: My Buchwald-Hartwig amination is sluggish and gives a low yield of the desired product. What can I do to improve it?
A4: Low reactivity in Buchwald-Hartwig aminations can be due to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit catalysis. Using bulky ligands like XPhos or BrettPhos can help to prevent this.
-
Base Compatibility: The choice of base is critical. Strong bases like NaOtBu or LHMDS are often required, but they must be compatible with other functional groups in your molecule.[5][14]
-
Inactive Catalyst: Ensure your palladium precursor and ligand are of high quality and have been stored correctly to prevent degradation. Using a pre-formed catalyst can sometimes give more reproducible results.[2]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Dehalogenation | 1. Base is too strong or acting as a hydride source. 2. Presence of protic impurities (e.g., water, alcohol). 3. High reaction temperature. 4. Inappropriate ligand. | 1. Switch to a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). 2. Use anhydrous solvents and reagents. Dry glassware thoroughly. 3. Decrease the reaction temperature in 10-15 °C increments. 4. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Insufficiently active catalyst system for the specific transformation. 4. Tautomeric form is unreactive under the chosen conditions. | 1. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst. 2. Try a different solvent or a co-solvent system to improve solubility. 3. Switch to a more active ligand or a different palladium precursor (e.g., from Pd(PPh₃)₄ to a Pd(OAc)₂/ligand system). 4. Consider N-protection to lock the tautomeric form and potentially increase reactivity. |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition of starting material or product at high temperatures. 2. Reaction with solvent. 3. Catalyst-mediated side reactions. | 1. Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid over-running it. 2. Choose a more inert solvent (e.g., toluene, dioxane). 3. Screen different catalyst/ligand combinations. A less active but more selective catalyst may be beneficial. |
IV. Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed for the coupling of this compound with an arylboronic acid, employing conditions known to suppress hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining 1,4-dioxane to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).
-
Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol describes a copper-free Sonogashira coupling to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography.
V. Visualizing Key Concepts
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting dehalogenation.
Catalytic Cycle and Dehalogenation Pathway in Suzuki Coupling
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. --INVALID-LINK--
-
An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (2002). Tetrahedron Letters, 43(49), 8977-8979. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. --INVALID-LINK--
-
Alacid, E., & Najera, C. (2009). Role of the Base and Control of Selectivity in the Suzuki−Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 74(6), 2321–2327. --INVALID-LINK--
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Gong, X., et al. (2013). Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. Bioorganic & Medicinal Chemistry Letters, 23(17), 4944-4947. --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 1784-1790. --INVALID-LINK--
-
An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (2002). Tetrahedron Letters, 43(49), 8977-8979. --INVALID-LINK--
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. (2009). Angewandte Chemie International Edition, 48(34), 6299–6302. --INVALID-LINK--
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules, 24(15), 2785. --INVALID-LINK--
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2020). Catalysis Science & Technology, 10(18), 6138-6144. --INVALID-LINK--
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Journal of the American Chemical Society, 127(31), 10856–10857. --INVALID-LINK--
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). The Journal of Organic Chemistry, 69(9), 3173–3180. --INVALID-LINK--
-
Palladium-Catalyzed Reactions. (2019). Catalysts, 9(1), 63. --INVALID-LINK--
-
Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. (2020). Current Protocols in Nucleic Acid Chemistry, 81(1), e111. --INVALID-LINK--
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. --INVALID-LINK--
-
Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). ChemistrySelect, 7(8), e202104278. --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers, 8(12), 2977-2993. --INVALID-LINK--
-
Oxidative Dehydrosulfurative Carbon–Oxygen Cross-Coupling of 3,4-Dihydropyrimidine-2-thiones with Aryl Alcohols. (2021). The Journal of Organic Chemistry, 86(7), 5393–5402. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives. --INVALID-LINK--
-
proton-tautomerism in solvent and the fundamentals of molecular stability prediction. (2021). ChemRxiv. --INVALID-LINK--
-
X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021). Chemical Data Collections, 34, 100732. --INVALID-LINK--
-
5-Bromo-2-chloropyrimidin-4-amine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. --INVALID-LINK--
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(10), 14358–14365. --INVALID-LINK--
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2009). Molecules, 14(12), 5003–5012. --INVALID-LINK--
-
Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. (2017). The Journal of Physical Chemistry A, 121(8), 1735–1745. --INVALID-LINK--
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). Molecules, 16(3), 2267–2277. --INVALID-LINK--
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021). Symmetry, 13(7), 1223. --INVALID-LINK--
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2018). Molecules, 23(10), 2465. --INVALID-LINK--
-
Tautomerism in 5-Bromouracil: Relationships with Other 5-Haloderivatives and Effect of the Microhydration. (2011). Spectroscopy Letters, 44(4), 300-306. --INVALID-LINK--
-
Effect of bromine atom on the different tautomeric forms of microhydrated 5-bromouracil, in the DNA:RNA microhelix and in the interaction with human proteins. (2020). Journal of Biomolecular Structure and Dynamics, 38(18), 5481-5510. --INVALID-LINK--
-
Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5-(Hydroxymethyl) Pyrimidine. (2024). African Journal of Biomedical Research, 27(3S). --INVALID-LINK--
-
ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (2023). VNUHCM Journal of Science and Technology Development, 6(4), 3929-3936. --INVALID-LINK--
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic Letters, 16(14), 3724–3727. --INVALID-LINK--
-
BLD Pharm. (n.d.). 1877691-68-3|this compound. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. --INVALID-LINK--
-
Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. (2007). Journal of the Brazilian Chemical Society, 18(4), 757-765. --INVALID-LINK--
-
Proton tautomerism in (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol-2(5H)-one: a Computational study. (2023). 2nd Iranian Conference on Chemical Science and Technology. --INVALID-LINK--
References
- 1. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Catalyst Inhibition in Reactions with Bromopyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing catalyst inhibition in cross-coupling reactions involving bromopyrimidine substrates. Pyrimidine moieties are crucial in pharmaceutical and materials science, but their synthesis via palladium-catalyzed cross-coupling reactions is often plagued by challenges related to catalyst inhibition.[1][2][3] This resource provides field-proven insights and actionable protocols to overcome these common hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and step-by-step guidance to resolve the problem.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling with a Bromopyrimidine
Question: My Suzuki-Miyaura coupling reaction of a bromopyrimidine with an arylboronic acid is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or nonexistent yields in Suzuki-Miyaura couplings involving bromopyrimidines are a frequent issue, primarily stemming from the inherent properties of the pyrimidine ring and suboptimal reaction conditions.[3][4] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1][3]
Potential Causes & Troubleshooting Steps:
-
Catalyst Poisoning by Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][3]
-
Solution: Employ sterically bulky and electron-rich phosphine ligands. These ligands shield the palladium center, preventing the pyrimidine nitrogen from coordinating and deactivating the catalyst.[3] Consider ligands such as XPhos, SPhos, or RuPhos, which have proven effective in mitigating this issue.[3][5]
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyrimidine ring can be challenging to activate, leading to a slow or stalled oxidative addition step, which is often rate-determining.
-
Decomposition of Boronic Acid: Boronic acids can be prone to protodeboronation, especially in the presence of water and at elevated temperatures.[3]
-
Solution:
-
Use anhydrous solvents and ensure all reagents are dry.[3]
-
Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[3]
-
A carefully chosen base is crucial. While strong bases are often needed, they can also promote side reactions. A screen of bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ may be necessary.[6][8]
-
-
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed to palladium black.[4][9]
Issue 2: Failed Buchwald-Hartwig Amination of a Bromopyrimidine
Question: I am attempting a Buchwald-Hartwig amination with a bromopyrimidine substrate, but the reaction is not proceeding. What are the common pitfalls and how can I optimize the reaction?
Answer:
The Buchwald-Hartwig amination of bromopyrimidines is notoriously challenging due to the strong coordination of the pyrimidine's nitrogen atom to the palladium catalyst, which can completely shut down the catalytic cycle.[1][2] The choice of ligand is paramount for a successful transformation.
Potential Causes & Troubleshooting Steps:
-
Severe Catalyst Poisoning: The nitrogen on the pyrimidine ring, and often the amine coupling partner itself, can act as strong ligands for the palladium center, leading to catalytically inactive species.[1]
-
Solution: The use of highly sterically hindered biarylphosphine ligands is critical. Ligands like BrettPhos and Xantphos are designed to create a bulky coordination sphere around the palladium, which both promotes the desired reductive elimination and prevents inhibition by nitrogen-containing substrates.[6]
-
-
Suboptimal Base Selection: The choice of base is crucial as it affects both the deprotonation of the amine and the stability of the catalyst.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, the optimal base can be substrate-dependent, and a screening of bases may be required.[1]
-
-
Poor Reagent Purity and Reaction Setup: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst.[1]
-
Inappropriate Reaction Temperature: These reactions typically require elevated temperatures to proceed efficiently.
Frequently Asked Questions (FAQs)
Q1: What makes bromopyrimidines such challenging substrates in cross-coupling reactions?
A1: The primary challenge arises from the presence of nitrogen atoms in the pyrimidine ring. The lone pair of electrons on these nitrogens can coordinate strongly to the palladium catalyst, forming stable off-cycle complexes that inhibit or completely poison the catalyst.[1][3] This effect is particularly pronounced in 2-halopyrimidines and 2,4-dihalopyrimidines.[1][10] Additionally, the electron-deficient nature of the pyrimidine ring can make the oxidative addition step of the catalytic cycle more difficult compared to more electron-rich aryl bromides.[2]
Q2: How do bulky, electron-rich phosphine ligands help to overcome catalyst inhibition?
A2: Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), play a dual role in mitigating catalyst inhibition.[11][12]
-
Steric Hindrance: The large size of these ligands creates a protective pocket around the palladium atom. This steric bulk physically hinders the approach and coordination of the pyrimidine nitrogen to the metal center.[3][11]
-
Electronic Effects: These ligands are strong sigma-donors, which increases the electron density on the palladium center.[12] This enhanced electron density facilitates the oxidative addition of the bromopyrimidine to the Pd(0) catalyst and promotes the final reductive elimination step to release the product.[12]
Q3: Are there general guidelines for selecting the right catalyst system for a given bromopyrimidine coupling reaction?
A3: While the optimal catalyst system is often substrate-dependent, there are some general starting points. For Suzuki-Miyaura couplings, a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos or SPhos is a robust choice.[5] For Buchwald-Hartwig aminations, ligands like BrettPhos or Xantphos are often more effective due to their specific design for challenging C-N bond formations.[6] It is always recommended to perform a small-scale screen of different ligands and reaction conditions to identify the optimal system for your specific substrates.
Q4: Can changing the position of the bromine atom on the pyrimidine ring affect the reaction outcome?
A4: Yes, the position of the bromine atom significantly impacts reactivity. For instance, in 2,4-dichloropyrimidines, cross-coupling reactions generally favor substitution at the C4 position over the C2 position due to the preferred oxidative addition of palladium at the C4-chlorine bond.[13] While this example involves chlorine, similar regioselectivity principles apply to brominated pyrimidines. The electronic environment and steric hindrance around the C-Br bond will influence the ease of oxidative addition and, consequently, the reaction's success.
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions with Bromopyrimidines
| Reaction Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2-5) or Pd(OAc)₂ (2-5) | XPhos or SPhos (4-10) | K₃PO₄ or K₂CO₃ (2-3) | Dioxane/H₂O or Toluene | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) or Pd(OAc)₂ (1-3) | BrettPhos or Xantphos (2-6) | NaOtBu or LHMDS (1.2-1.5) | Toluene or Dioxane | 90-110 |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Bromopyrimidine
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[6]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[6]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: The Challenge of Catalyst Inhibition by Bromopyrimidines
Caption: The desired catalytic cycle is disrupted when the bromopyrimidine substrate coordinates to the Pd(0) catalyst, forming an inactive complex.
Diagram 2: Troubleshooting Workflow for Failed Bromopyrimidine Couplings
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions with bromopyrimidine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
improving yield and selectivity in Sonogashira coupling of 5-Bromopyrimidin-4-ol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the Sonogashira coupling of 5-Bromopyrimidin-4-ol. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl group at the 5-position can significantly influence a molecule's biological activity.[1] This makes the Sonogashira coupling a key transformation in synthesizing novel drug candidates.[1] However, the electron-deficient nature of the pyrimidine ring and the presence of the hydroxyl group can present unique challenges. This document provides a structured approach to troubleshooting and optimizing this crucial reaction.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Sonogashira coupling reaction?
A1: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically requires a palladium(0) catalyst, often with a phosphine ligand, a copper(I) co-catalyst (in the classic setup), and a suitable base, usually an amine.[2][3]
Q2: My reaction is not proceeding. What are the most critical initial checks?
A2: If your Sonogashira reaction fails completely, the primary areas to investigate are the catalyst's activity, the quality of your reagents, and the reaction atmosphere. Ensure your palladium and copper catalysts are not degraded. It is also critical to maintain anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[4] Degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen is essential.[4]
Q3: I'm observing a black precipitate in my reaction. What is it and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," signals the decomposition of the palladium catalyst.[4] This can be triggered by impurities, an inappropriate choice of solvent, or incorrect reaction temperature. Using fresh, high-purity reagents and solvents can help prevent this issue.[4]
Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl halide significantly influences the reaction's success. The general trend from most to least reactive is: I > OTf > Br > Cl.[4] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may necessitate heating.[4][5] Aryl chlorides are typically the least reactive.[4]
Q5: Is it possible to perform a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[2][4] These reactions might require specific ligands or different reaction conditions to proceed efficiently.[4]
Troubleshooting Guide: Addressing Specific Issues
This section is organized by common problems encountered during the Sonogashira coupling of this compound.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge. The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting flowchart for low yield in Sonogashira coupling.
Detailed Explanations:
-
Catalyst System:
-
Palladium Source and Ligands: For electron-deficient substrates like this compound, the oxidative addition of the aryl bromide to the Pd(0) center can be the rate-limiting step.[2] Using bulky, electron-rich phosphine ligands can accelerate this step.[6] Consider switching to more active catalyst systems if you are using a standard catalyst like PdCl₂(PPh₃)₂.[1] N-heterocyclic carbene (NHC) palladium complexes have also shown high efficiency.[3][7]
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve the yield.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial and must be able to dissolve a variety of components, including the polar this compound, the palladium complex, and the base.[5] Polar aprotic solvents like DMF or DMSO are often good choices as they can enhance reaction rates and improve the solubility of the reactants.[1][5]
-
Base: An amine base is required to deprotonate the terminal alkyne.[4] For a substrate with an acidic proton like this compound, a stronger, non-nucleophilic base might be necessary to avoid side reactions. Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).[1]
-
Temperature: While many Sonogashira couplings can be performed at room temperature, less reactive aryl bromides often require heating.[4][8] Gradually increasing the reaction temperature can significantly improve the reaction rate.
-
Issue 2: Poor Selectivity and Side Product Formation
The most common side reactions in Sonogashira coupling are Glaser-Hay homocoupling of the alkyne and dehalogenation of the aryl halide.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Cause | Recommended Solution |
| Alkyne Dimer (Glaser Coupling) | Aerobic conditions promoting copper-catalyzed homocoupling.[2] | Rigorously degas all solvents and reagents. Run the reaction under a strictly inert atmosphere (Ar or N₂).[1] Consider a copper-free protocol.[2][4] Slow addition of the alkyne can also minimize this side reaction.[1] |
| Dehalogenated Pyrimidine | Complex mechanism, often promoted by a hydrogen source.[6] | Use a milder base or lower the reaction temperature.[1] |
| Hydrodehalogenation | Replacement of the bromine with a hydrogen atom.[6] | Minimize potential hydrogen sources in the reaction mixture. |
Issue 3: Difficulty in Product Purification
The polar nature of the 5-alkynylpyrimidin-4-ol product can make purification by standard column chromatography challenging.
-
Work-up Procedure: A standard aqueous work-up is often necessary to remove the amine base and any inorganic salts. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or a mild acidic solution (e.g., saturated aqueous NH₄Cl).[1]
-
Chromatography: If the product is highly polar, consider using a more polar eluent system for column chromatography. A gradient elution from a less polar to a more polar solvent system can be effective. In some cases, reverse-phase chromatography may be a suitable alternative.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol provides a starting point for the reaction. Optimization of the parameters in Table 2 may be necessary.
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Add anhydrous, degassed solvent (e.g., DMF or THF).[1]
-
Add the base (e.g., triethylamine, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv).[1]
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Table 2: Recommended Starting Conditions and Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Range/Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2.5 mol%) | 1-5 mol%; Consider Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand. |
| Copper Co-catalyst | CuI (5 mol%) | 2-10 mol%; Can be omitted in copper-free protocols. |
| Ligand | PPh₃ (from catalyst) | Consider bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). |
| Base | Triethylamine (Et₃N) (2.5 equiv) | Diisopropylamine (DIPA), DBU; ensure it is anhydrous. |
| Solvent | DMF | THF, Dioxane, Acetonitrile; must be anhydrous and degassed. |
| Temperature | 60 °C | Room temperature to 100 °C.[1] |
| Alkyne Stoichiometry | 1.2 equivalents | 1.1 to 1.5 equivalents.[1] |
Protocol 2: Copper-Free Sonogashira Coupling
To avoid Glaser coupling, a copper-free protocol can be employed.
-
Follow the general procedure in Protocol 1, omitting the addition of copper(I) iodide.
-
A higher catalyst loading (e.g., 5 mol% Pd) and a more robust ligand may be necessary.
-
The reaction may require a higher temperature and longer reaction time to achieve full conversion.
Visualizing the Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1] The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne and a copper(I) salt in the presence of a base.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. books.lucp.net [books.lucp.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 8. reddit.com [reddit.com]
minimizing homocoupling of boronic acids in Suzuki reactions
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, like any complex catalytic process, it is susceptible to side reactions that can diminish yield and complicate purification. One of the most persistent challenges is the homocoupling of the boronic acid nucleophile, which leads to the formation of a symmetrical biaryl byproduct (Ar-Ar from Ar-B(OH)₂).
This guide serves as a technical resource to diagnose, troubleshoot, and ultimately minimize boronic acid homocoupling. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the efficiency and purity of your Suzuki reactions.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific issues observed during or after your experiment.
Q1: My primary byproduct is the symmetrical dimer of my boronic acid, confirmed by LC-MS. What are the most likely causes?
The formation of a significant amount of homocoupled product almost always points to two primary culprits: the presence of dissolved oxygen or the direct action of a Palladium(II) precatalyst.[3][4]
-
Oxygen-Mediated Pathway: The active catalyst in the Suzuki cycle is Pd(0). Dissolved oxygen in your reaction solvent can oxidize Pd(0) to a Pd(II) species, specifically a palladium peroxo complex.[5][6][7] This complex readily reacts with two molecules of your boronic acid to generate the homocoupled product, regenerating Pd(0) in the process. This creates a parasitic catalytic cycle that consumes your starting material.[5][6]
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can react stoichiometrically with the boronic acid before the main catalytic cycle begins.[1][4] This reaction produces the homocoupled dimer and reduces the Pd(II) to the active Pd(0) required for the desired cross-coupling. While this generates the active catalyst, it does so at the expense of your boronic acid.[1][4]
Q2: I am already using an inert gas line. Why am I still seeing homocoupling?
Simply providing a nitrogen or argon blanket over the reaction is often insufficient to remove dissolved oxygen. Effective degassing requires more rigorous techniques.
Solution: Implement a robust degassing protocol. The two most effective methods are:
-
Inert Gas Sparging (Subsurface Bubbling): This is a highly effective and practical method. Bubbling an inert gas directly through the solvent for an extended period (15-30 minutes) actively displaces dissolved oxygen.[3][4]
-
Freeze-Pump-Thaw: For extremely air-sensitive reactions, this is the gold standard. The solvent is frozen under an inert atmosphere, a vacuum is applied to remove gases, and the solvent is then thawed. Repeating this cycle three to five times provides a thoroughly deoxygenated solvent.[3]
Experimental Protocol: Rigorous Degassing via Sparging
-
Combine your aryl halide, boronic acid, base, and any solid ligands in a dry Schlenk flask equipped with a stir bar.
-
Seal the flask, and using a Schlenk line, evacuate and backfill with high-purity argon or nitrogen three times to inert the headspace.
-
Add the anhydrous solvent via cannula or syringe.
-
Insert a long needle connected to the inert gas line, ensuring its tip is below the solvent surface.
-
Bubble the inert gas through the solution at a moderate rate (to avoid splashing) for 15-30 minutes while stirring.
-
After sparging, raise the needle above the liquid surface to maintain a positive pressure of inert gas.
-
The palladium catalyst can now be added under this positive pressure.
Q3: I've improved my degassing technique, but homocoupling persists, especially at the start of the reaction. What else can I do?
This suggests that your Pd(II) precatalyst is the primary issue. You can address this by altering your catalyst system or reaction setup.
Solution 1: Add a Mild Reducing Agent The addition of a mild reducing agent can help ensure that any Pd(II) is rapidly converted to Pd(0) without interfering with the main catalytic cycle. Potassium formate (HCO₂K) has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II).[4][8][9]
Solution 2: Change Your Palladium Source Instead of Pd(II) salts, consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for rapid and clean generation of the active Pd(0) species.[1] These precatalysts are often more efficient and can reduce the likelihood of initial homocoupling.
Solution 3: Alter the Order of Addition Consider pre-heating the reaction mixture containing the aryl halide, base, ligand, and catalyst before adding the boronic acid.[10] This allows the oxidative addition step to occur first, engaging the palladium in the desired catalytic cycle before it has a chance to react with the boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of boronic acid homocoupling?
Homocoupling is predominantly a palladium-mediated process that competes with the desired Suzuki-Miyaura catalytic cycle. The diagram below illustrates the desired pathway versus the two main competing homocoupling pathways.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: How does the choice of ligand affect homocoupling?
The ligand plays a critical role in modulating the reactivity of the palladium center.
-
Bulky, Electron-Rich Ligands: Modern phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) accelerate the key steps of the desired cycle: oxidative addition and reductive elimination.[1][11] By making the desired pathway kinetically faster, these ligands help it outcompete the slower side reactions that lead to homocoupling.
-
Older/Simpler Ligands: Ligands like triphenylphosphine (PPh₃) can be less effective, leading to slower desired reactions and giving more opportunity for side reactions to occur.
Q3: Can the choice of base influence the extent of homocoupling?
Yes, though its primary role is to activate the boronic acid for transmetalation by forming a more nucleophilic "ate" complex.[2][12][13] An inappropriate base can negatively impact the reaction:
-
Base Strength: The base must be strong enough to facilitate transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[12][14]
-
Solubility: Poorly soluble bases can lead to slow and inefficient reactions, which may allow more time for side reactions.
-
Protodeboronation: The base can also promote a competing side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom. This is particularly problematic with electron-deficient or heteroaryl boronic acids.[1][15]
Table 1: Common Bases in Suzuki-Miyaura Coupling
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | THF/H₂O, Dioxane/H₂O, Toluene/H₂O | A versatile and widely used base. Often a good starting point. |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often used for less reactive aryl chlorides or hindered substrates. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but more expensive. Good for challenging couplings. |
| NaOH | Strong | Aqueous systems, Toluene/H₂O | Strong aqueous base, can be effective but may promote other side reactions. |
| KOtBu | Very Strong | THF, Toluene (anhydrous) | Very strong, typically used in anhydrous conditions for specific applications. |
Q4: Are certain boronic acids more prone to homocoupling?
Yes. While the mechanism is primarily catalyst-driven, the nature of the boronic acid can play a role. Electron-deficient arylboronic acids have been observed to be more susceptible to homocoupling in some systems.[16][17] Furthermore, the stability of the boronic acid itself is crucial. Unstable boronic acids that decompose can lead to a complex mixture of byproducts.
Q5: How can I improve the stability of my boronic acid reagent?
If you suspect your boronic acid is unstable under the reaction conditions (leading to homocoupling, protodeboronation, or other byproducts), consider using a more robust derivative.[15]
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and can be purified via chromatography.[18] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.
-
MIDA Boronates & Aryltrifluoroborates: These are highly stable, often crystalline solids that are robust to a wide range of reaction conditions and can be purified easily.[2][15] They participate directly in the coupling, offering a reliable alternative for sensitive substrates.
Summary of Preventative Strategies
To proactively minimize homocoupling, integrate the following best practices into your experimental design:
| Strategy | Action | Rationale |
| 1. Rigorous Deoxygenation | Sparge solvents with N₂ or Ar for 15-30 min; maintain an inert atmosphere. | Crucial. Prevents the oxidation of Pd(0) to Pd(II), the primary catalyst for oxygen-mediated homocoupling.[4][10] |
| 2. Select an Optimal Catalyst | Use a Pd(0) source or a modern precatalyst (e.g., Buchwald type). | Avoids the initial stoichiometric homocoupling caused by Pd(II) salts like Pd(OAc)₂.[1][4] |
| 3. Use Effective Ligands | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Accelerates the desired catalytic cycle, which outcompetes side reactions.[1][11] |
| 4. Consider Additives | Add a mild reducing agent like potassium formate (HCO₂K). | Scavenges residual Pd(II) species, keeping the catalyst in the active Pd(0) state.[4][8] |
| 5. Stabilize the Boron Reagent | Use a boronate ester (pinacol, MIDA) or trifluoroborate salt for sensitive substrates. | Improves stability and minimizes decomposition pathways that can lead to byproducts.[15][18] |
| 6. Optimize Reaction Conditions | Carefully select the base and solvent; consider the order of reagent addition. | Ensures efficient transmetalation and minimizes the lifetime of intermediates that could enter side reactions.[10][13] |
By systematically addressing these parameters, you can effectively suppress the formation of homocoupled byproducts, leading to higher yields, cleaner reaction profiles, and simplified purifications.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Considerations for Reactions Involving 5-Bromopyrimidin-4-ol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromopyrimidin-4-ol. This guide is designed to provide practical, in-depth answers to common challenges encountered during the synthesis and scale-up of reactions involving this versatile building block. The inherent reactivity of the pyrimidinol core presents unique opportunities and challenges, which this guide aims to address.
Section 1: Frequently Asked Questions (FAQs) about this compound
This section addresses fundamental questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the key structural and reactive features of this compound?
A1: this compound is an ambident nucleophile due to keto-enol tautomerism. It primarily exists in the more stable keto form, 5-bromo-pyrimidin-4(3H)-one. This equilibrium is crucial as it dictates the molecule's reactivity, particularly in alkylation reactions where both N- and O-alkylation are possible. The electron-deficient nature of the pyrimidine ring, further activated by the bromine atom, makes the C5-position highly susceptible to nucleophilic aromatic substitution and an excellent substrate for palladium-catalyzed cross-coupling reactions.[1]
Q2: How should this compound be handled and stored?
A2: this compound should be handled in a well-ventilated area, using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place. Vendor recommendations suggest storage at 2-8°C for long-term stability.[3]
-
Incompatibilities: Avoid strong oxidizing agents.[4]
Q3: What are the main challenges when scaling up reactions with this compound?
A3: The primary scale-up challenges include:
-
Exothermic Events: Neutralizations and some coupling reactions can be exothermic, requiring careful thermal management in large reactors to prevent runaway reactions.
-
Solubility and Crystallization: The compound's polarity can make solvent selection for reaction, workup, and crystallization challenging. Poor solubility can lead to mixing issues, while high solubility can hinder product isolation.
-
Impurity Profile: Side reactions, such as N/O-alkylation competition or catalyst-driven byproducts (e.g., dehalogenation), can become more pronounced at scale, complicating purification.[5]
-
Process Safety: Specific thermal stability data for this compound is not widely available. It is imperative to conduct thermal hazard studies (e.g., using Differential Scanning Calorimetry - DSC or Thermogravimetric Analysis - TGA) before performing large-scale reactions at elevated temperatures.
Section 2: Troubleshooting Guide for Common Reactions
This guide provides specific troubleshooting advice for common synthetic transformations involving this compound.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a primary method for functionalizing the C5-position.
Q4: My Suzuki coupling reaction with this compound has a low yield. What are the likely causes?
A4: Low yields in Suzuki couplings with pyridine or pyrimidine substrates are common and can often be traced to catalyst inhibition or suboptimal conditions. The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[6]
Troubleshooting Diagram: Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Q5: Do I need to protect the hydroxyl/amide group on the pyrimidine ring during a Suzuki coupling?
A5: Not necessarily. The pyrimidinol is weakly acidic and generally does not require protection. The choice of a suitable base (e.g., K₂CO₃, K₃PO₄) is usually sufficient to facilitate the reaction without competing O-arylation. However, if side reactions are observed, protection as a methyl or benzyl ether can be considered, though this adds steps to the synthesis.
Data Table 1: Effect of Solvent and Base on Suzuki Coupling Yields (Representative System)
This table provides a comparative analysis based on data for similar brominated heterocycles to guide optimization.[7][8][9][10]
| Entry | Solvent | Base | Catalyst System | Temperature (°C) | Yield (%) | Key Insight |
| 1 | Toluene/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 80-90 | Moderate | Standard conditions, may require longer reaction times. |
| 2 | 1,4-Dioxane/H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 100 | Good | K₃PO₄ is often effective for heteroaryl couplings. Dioxane is a common choice.[7] |
| 3 | 1,4-Dioxane/H₂O | Cs₂CO₃ | Pd(OAc)₂ / SPhos | 100 | High | Buchwald ligands (SPhos) often accelerate the reaction and improve yields, especially for challenging substrates.[6] |
| 4 | 2-MeTHF/H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 90 | Good | 2-MeTHF is a greener solvent alternative to Dioxane/THF and can be effective.[11] |
N- vs. O-Alkylation Reactions
The dual reactivity of the pyrimidinone core is a frequent source of experimental challenges.
Q6: My alkylation reaction is giving a mixture of N- and O-alkylated products. How can I control the selectivity?
A6: The regioselectivity of alkylation is a classic challenge governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a softer nucleophile, while the oxygen atom is harder. The choice of alkylating agent and solvent determines the outcome.
-
To Favor O-Alkylation (Hard-Hard Interaction): Use alkylating agents with "hard" leaving groups, such as dimethyl sulfate, methyl triflate, or benzyl tosylate.
-
To Favor N-Alkylation (Soft-Soft Interaction): Use alkylating agents with "soft" leaving groups, such as methyl iodide or benzyl bromide.[12]
Data Table 2: Controlling N- vs. O-Alkylation Selectivity
| Desired Product | Alkylating Agent Type | Example Reagent | Base | Solvent | Expected Outcome |
| O-Alkyl | Hard Electrophile | Dimethyl Sulfate (Me₂SO₄) | K₂CO₃ | Acetone, MeCN | Predominantly O-methylation.[13] |
| O-Alkyl | Hard Electrophile | Benzyl Tosylate (TsOBn) | K₂CO₃ | DMF | Predominantly O-benzylation. |
| N-Alkyl | Soft Electrophile | Methyl Iodide (MeI) | NaH, K₂CO₃ | DMF, THF | Predominantly N-methylation.[14] |
| N-Alkyl | Soft Electrophile | Benzyl Bromide (BnBr) | NaH | THF | Predominantly N-benzylation. |
Q7: The workup for my alkylation reaction is difficult, and I'm having trouble isolating the product.
A7: Products of these reactions can be polar, sometimes making extraction difficult.
-
Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol.
-
Emulsion Formation: If emulsions form during aqueous washes, adding brine (saturated NaCl solution) can help break them.
-
Purification: For polar products, standard silica gel chromatography may lead to streaking or poor recovery. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography for better separation.[11] If using normal phase, adding a small amount of a polar modifier (like methanol) or a base (like triethylamine for basic compounds) to the eluent can improve peak shape.
Section 3: Scale-Up Protocols and Considerations
Scaling a reaction from the bench to a pilot or manufacturing scale requires a focus on safety, efficiency, and robustness.
Protocol: Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on best practices for scaling up palladium-catalyzed reactions.[5][11] Note: All parameters must be optimized at a small scale before attempting a large-scale run.
Workflow Diagram: Scale-Up Suzuki Reaction
Caption: General workflow for a scaled-up Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reactor Setup: Ensure the reactor is clean, dry, and rendered inert with nitrogen.
-
Reagent Charging: Charge the main solvent (e.g., 2-MeTHF), this compound (1.0 eq), the arylboronic acid (1.05-1.2 eq), and the base (e.g., finely milled K₃PO₄, 2.0-3.0 eq).
-
Degassing: Vigorously sparge the slurry with nitrogen through a dip tube for at least 1 hour to remove dissolved oxygen, which is critical to prevent catalyst oxidation.[15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.5-2.0 mol%). At scale, catalyst loading should be minimized to reduce cost and heavy metal contamination.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 85-95°C). Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cooling and Filtration: Cool the reaction mixture to 20-25°C. Filter the batch through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with the reaction solvent.
-
Aqueous Workup: Transfer the filtrate to a vessel for liquid-liquid extraction. Wash with water and then brine to remove residual inorganics and water-soluble impurities.
-
Crystallization: Concentrate the organic layer and perform a solvent swap to a suitable crystallization solvent system (e.g., isopropanol/heptane). Heat to dissolve, then cool slowly to induce crystallization.
-
Isolation: Filter the product slurry, wash the cake with cold solvent, and dry under vacuum at a controlled temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1877691-68-3|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 12. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 13. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
analytical methods for monitoring 5-Bromopyrimidin-4-ol reactions (TLC, LC-MS)
Welcome to the technical support center for the analytical monitoring of reactions involving 5-Bromopyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable analytical outcomes.
Section 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is an indispensable tool for the qualitative monitoring of chemical reactions due to its speed, simplicity, and low cost. For a polar, heterocyclic compound like this compound, careful consideration of the TLC system is paramount for achieving meaningful separation.
Frequently Asked Questions (FAQs) & Troubleshooting for TLC
Q1: My spots for the starting material and product are not separating well on the TLC plate. What should I do?
A1: Poor separation is typically a result of an inappropriate solvent system. This compound and its potential products are often polar. If your spots remain at the baseline, the eluent is not polar enough. Conversely, if they travel with the solvent front, the eluent is too polar.[1]
-
Troubleshooting Steps:
-
Increase Eluent Polarity: If spots are near the baseline (low Rf), systematically increase the proportion of the polar solvent in your mobile phase. For example, if you are using a 10:1 Hexane:Ethyl Acetate system, try an 8:2 or 5:5 ratio.[2]
-
Decrease Eluent Polarity: If spots are near the solvent front (high Rf), decrease the proportion of the polar solvent.
-
Change Solvent System: If adjusting ratios is ineffective, a complete change of solvent system may be necessary. Consider combinations like Dichloromethane/Methanol for highly polar compounds.[3][4] A mixture of 10% methanol in dichloromethane can be a good starting point for polar compounds.[5]
-
Q2: I'm observing significant streaking of my spots. What is the cause and how can I fix it?
A2: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[1][6][7] Try diluting your reaction aliquot before spotting.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier to your eluent, such as a few drops of acetic acid or formic acid for acidic compounds, or ammonia or triethylamine for basic compounds, can often resolve this by neutralizing active sites on the silica.[1][7]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can lead to a "ring" effect or streaking.[7] Ensure the spotting solvent is as non-polar as possible while still dissolving the sample, and that the spot is completely dry before developing the plate.
Q3: I don't see any spots on my TLC plate after development. What went wrong?
A3: This can be a frustrating issue with several potential causes:
-
Non-UV Active Compounds: While pyrimidine derivatives are often UV active, your product or starting material may not be, or the concentration might be too low for UV detection.[1][6]
-
Insufficient Concentration: The concentration of your analyte in the spotted solution may be too low. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.[1][6]
-
Volatility: The compound may have evaporated from the plate, although this is less likely for polar compounds like this compound.[1]
-
Improper Solvent Level: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[6]
Visualization Techniques for this compound and Derivatives:
Since not all compounds are visible under UV light, alternative visualization methods are crucial.
| Visualization Method | Principle | Applicability for Pyrimidines |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds.[8][9] | Most pyrimidine derivatives with aromatic character are UV-active and will appear as dark spots.[10] |
| Iodine Chamber | Iodine vapor forms colored complexes with many organic compounds.[8][10] | Good general stain for unsaturated and aromatic compounds.[10][11] Spots appear as brown-yellow. |
| p-Anisaldehyde Stain | Chemical reaction with various functional groups upon heating.[10] | A versatile stain that can produce a range of colors, aiding in the differentiation of spots with similar Rf values. |
Step-by-Step Protocol: TLC Monitoring of a this compound Reaction
-
Plate Preparation: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. This will be your baseline.[2]
-
Sample Spotting:
-
Using a capillary tube, spot the starting material (dissolved in a suitable solvent) on the left of the baseline.
-
Spot a co-spot (starting material and reaction mixture in the same spot) in the middle. This helps to confirm the identity of the starting material spot in the reaction mixture.[12]
-
Spot the reaction mixture on the right.
-
-
Developing the Plate:
-
Place a small amount of your chosen solvent system (e.g., 8:2 Ethyl Acetate:Hexane) in a developing chamber with a piece of filter paper to ensure vapor saturation.[2]
-
Carefully place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]
-
-
Visualization:
Caption: A general workflow for monitoring a reaction using TLC.
Section 2: LC-MS for Quantitative and Confirmatory Analysis
While TLC is excellent for rapid, qualitative checks, Liquid Chromatography-Mass Spectrometry (LC-MS) provides quantitative data and structural confirmation of reactants, products, and byproducts. Given the polar nature of this compound, specific considerations for LC-MS method development are necessary.
Frequently Asked Questions (FAQs) & Troubleshooting for LC-MS
Q1: What type of HPLC column is best suited for analyzing this compound?
A1: Due to its polarity, this compound may show poor retention on standard C18 reversed-phase columns with highly aqueous mobile phases.
-
Recommended Column Chemistries:
-
Aqueous C18 (AQ-C18): These columns are designed to prevent "phase dewetting" or collapse in highly aqueous mobile phases, providing better retention for polar compounds.[13]
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) can offer alternative selectivity and enhanced retention for polar analytes.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of very polar compounds and should be considered if reversed-phase methods fail to provide adequate retention.[13][15]
-
Q2: My peak shape is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape in LC-MS can stem from several sources:
-
Secondary Interactions: Residual silanol groups on the silica support of the column can interact with polar or basic analytes, causing peak tailing. Adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction by protonating the silanols.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of your analyte and thus its interaction with the stationary phase. Experiment with different pH values to find the optimal condition for peak shape and retention.
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[15] If possible, dissolve your sample in the initial mobile phase.
Q3: I am struggling with low sensitivity in my LC-MS analysis. What parameters can I optimize?
A3: Low sensitivity can be a complex issue. A systematic approach to optimizing both chromatographic and mass spectrometric parameters is key.
-
Ionization Mode: Start by determining the best ionization mode (Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and polarity (positive or negative ion mode) for your compound. ESI is generally preferred for polar, ionizable molecules.[16]
-
MS Parameter Tuning: Infuse a standard solution of your analyte directly into the mass spectrometer to optimize key parameters like capillary voltage, cone voltage (or fragmentor voltage), and nebulizing gas flow and temperature.[16]
-
Mobile Phase Additives: The choice of mobile phase additive can greatly impact ionization efficiency. Ammonium formate or ammonium acetate are often good choices as they are volatile and can aid in the formation of protonated or deprotonated molecules.
LC-MS Method Development Starting Parameters for this compound
| Parameter | Recommended Starting Point | Rationale |
| Column | C18 with polar-embedded group (e.g., RP-Amide) | Balances hydrophobic and polar interactions for better retention of polar compounds.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10-15 minutes | A good starting point for scouting elution conditions. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Injection Volume | 1 - 5 µL | Smaller volumes can improve peak shape.[15] |
| Ionization Mode | ESI Positive and Negative | Test both to determine which gives a better signal for the parent ion. |
Step-by-Step Protocol: General LC-MS Analysis of a Reaction Mixture
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrument Setup:
-
Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the MS with the optimized parameters for your compound of interest.
-
-
Analysis:
-
Inject the prepared sample.
-
Acquire data across the full mass range (for identifying unknowns) or in selected ion monitoring (SIM) mode (for quantifying known compounds).
-
-
Data Processing:
-
Integrate the peaks of interest (starting material, product, byproducts).
-
Use the peak areas to calculate the relative conversion of the starting material and the formation of the product over time.
-
References
- 1. silicycle.com [silicycle.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chembam.com [chembam.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scribd.com [scribd.com]
- 12. Chromatography [chem.rochester.edu]
- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromopyrimidin-4-ol versus 5-Chloropyrimidin-4-ol in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Pyrimidine Scaffolds
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial drugs.[1][2] The strategic functionalization of this heterocycle via carbon-carbon bond formation is a cornerstone of modern drug discovery, enabling the synthesis of complex molecular architectures with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, prized for its functional group tolerance and operational simplicity.[2][3]
This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 5-bromopyrimidin-4-ol and 5-chloropyrimidin-4-ol. Understanding the nuanced differences in their reactivity is critical for designing efficient and selective synthetic routes, optimizing reaction conditions, and ultimately accelerating the drug development pipeline.
The Decisive Step: Understanding the Role of Oxidative Addition
The reactivity of aryl halides in the Suzuki-Miyaura coupling is fundamentally governed by the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[3][4] The generally accepted order of reactivity for halogens is I > Br > Cl , a trend that is inversely correlated with the C-X bond dissociation energy.[4] A weaker C-X bond facilitates a faster oxidative addition, leading to a more efficient overall reaction.
This fundamental principle dictates that this compound is inherently more reactive than its chloro-analogue. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol), making it more susceptible to cleavage by the palladium catalyst.
While the electron-deficient nature of the pyrimidine ring activates attached halogens towards oxidative addition compared to carbocyclic analogues, the intrinsic reactivity difference between bromine and chlorine remains the dominant factor.[1][4] Studies on dihalogenated pyrimidines, such as 5-bromo-2-chloropyrimidine derivatives, consistently show selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[5][6]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura reaction, highlighting the critical oxidative addition step where the reactivity of the halide is paramount.
Comparative Performance and Experimental Considerations
While direct side-by-side comparative studies on this compound and 5-chloropyrimidin-4-ol are not extensively published, we can infer the expected performance based on the established principles and data from closely related heteroaryl halides.
| Parameter | This compound | 5-Chloropyrimidin-4-ol | Rationale & Field Insights |
| Reactivity | High | Moderate to Low | The weaker C-Br bond leads to a faster rate of oxidative addition, the often rate-determining step of the reaction.[4] |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol% or more) | The higher reactivity of the bromide requires less catalytic intervention to achieve good conversion.[7][8] |
| Catalyst/Ligand System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient. | Requires more robust, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition to the C-Cl bond.[9][10] | |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) | Higher thermal energy is often required to overcome the activation barrier for C-Cl bond cleavage.[11] |
| Reaction Time | Shorter | Longer | Faster kinetics of the oxidative addition step typically lead to shorter overall reaction times. |
| Side Reactions | Prone to standard Suzuki side reactions like deborylation of the boronic acid and homocoupling. | In addition to standard side reactions, higher temperatures can lead to catalyst decomposition and potentially dehalogenation of the starting material. | |
| Cost-Effectiveness | Generally more expensive starting material. | More economical starting material, making it attractive for large-scale synthesis if efficient coupling protocols can be developed.[11] |
Experimental Protocols: A Guideline for Method Development
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-halopyrimidin-4-ols. It is crucial to note that optimization will likely be required for specific substrates and coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Standard Conditions for this compound
This protocol is suitable for the more reactive bromo-substrate, employing a commonly used palladium catalyst.
Protocol 2: Enhanced Conditions for 5-Chloropyrimidin-4-ol
This protocol utilizes a more active catalyst system necessary for the less reactive chloro-substrate. The use of bulky, electron-rich phosphine ligands is key to facilitating the challenging oxidative addition step.[9][10]
Conclusion and Strategic Recommendations
The choice between this compound and 5-chloropyrimidin-4-ol in a synthetic campaign is a strategic decision balancing reactivity, cost, and scalability.
-
For rapid lead generation and initial structure-activity relationship (SAR) studies , where speed and reliable reaction outcomes are paramount, This compound is the superior choice. Its higher reactivity allows for milder conditions, shorter reaction times, and broader substrate scope with standard catalyst systems.
-
For process development and large-scale synthesis , where cost of goods is a critical driver, the economic advantage of 5-chloropyrimidin-4-ol becomes compelling. While requiring more specialized and expensive catalyst systems and more rigorous optimization, the lower starting material cost can provide significant long-term benefits. The development of highly active catalyst systems continues to make chloro-heteroaromatics increasingly viable substrates for industrial applications.
Ultimately, a thorough understanding of the mechanistic principles of the Suzuki-Miyaura coupling empowers the medicinal or process chemist to make informed decisions, selecting the appropriate substrate and reaction conditions to efficiently achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: 5-Bromopyrimidin-4-ol in Focus
Introduction: The Central Role of the Pyrimidine Scaffold
In the landscape of modern drug discovery, the pyrimidine ring stands as a "privileged scaffold." Its presence is foundational to the very blueprint of life, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to a vast array of therapeutics across oncology, infectious diseases, and inflammatory conditions.[3][4][5] The strategic functionalization of the pyrimidine core is therefore a critical task for researchers, where the choice of the initial building block dictates the efficiency, versatility, and ultimate success of a synthetic campaign.
This guide provides an in-depth comparative analysis of 5-Bromopyrimidin-4-ol, a versatile and increasingly important building block, against other common pyrimidine synthons. We will dissect its unique reactivity profile, provide field-proven experimental protocols, and offer a logical framework for selecting the optimal pyrimidine starting material for your specific drug development needs.
Chapter 1: Unpacking the Reactivity of this compound
This compound exists in tautomeric equilibrium with 5-Bromo-4-hydroxypyrimidine. This structure presents two primary, orthogonal sites for chemical modification, which is the cornerstone of its synthetic utility.
-
The C5-Bromo Group: This is the primary handle for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6][7] The general reactivity trend for halogens in these transformations is I > Br > Cl, making the C-Br bond significantly more reactive than a C-Cl bond under typical conditions.[8] This allows for selective coupling even in the presence of chloro-substituents at other positions.
-
The Pyrimidinone Moiety (N1/N3/O4): The acidic proton on the pyrimidinone ring system allows for facile N-alkylation or O-alkylation, providing a straightforward route to introduce substituents at these positions. The choice between N- or O-alkylation can often be directed by the selection of base and solvent, offering another layer of synthetic control.
Caption: Key reaction pathways for this compound.
Chapter 2: A Comparative Analysis with Alternative Pyrimidine Building Blocks
The selection of a building block is a strategic decision. Here, we compare this compound to other commercially available pyrimidines, highlighting the causality behind their differing reactivities.
| Building Block | Key Reactive Sites & Order of Reactivity | Primary Applications & Rationale |
| This compound | 1. C5-Br (Cross-Coupling) 2. N1/N3/O4 (Alkylation) | Ideal for building C5-aryl/alkynyl pyrimidinones. The bromine provides a reliable and reactive site for Pd-catalysis. |
| 2,4-Dichloropyrimidine | 1. C4-Cl (SNAr) > C2-Cl (SNAr) | Workhorse for sequential nucleophilic substitutions. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[9][10] |
| 5-Bromo-2-chloropyrimidine | 1. C5-Br (Cross-Coupling) > C2-Cl (SNAr) | Excellent for orthogonal synthesis. Allows for a Pd-catalyzed reaction at C5, followed by a nucleophilic substitution at C2, or vice-versa under specific conditions. |
| 5-Bromo-2,4-dichloropyrimidine | 1. C5-Br (Cross-Coupling) > C4-Cl (SNAr) > C2-Cl (SNAr) | A trifunctional building block offering maximum complexity. The C-Br bond's high reactivity in cross-coupling allows for selective functionalization, leaving two distinct chloro-positions for subsequent SNAr reactions.[7][11] |
| Pyrimidin-4-one | N1/N3/O4 (Alkylation) | A baseline scaffold. Lacks a specific handle for cross-coupling, requiring C-H activation or pre-functionalization (e.g., halogenation) for further elaboration. |
| Pyrimidine-5-boronic acid | C5-B(OH)₂ (Suzuki Coupling) | Reverses the polarity of the Suzuki reaction. The pyrimidine acts as the nucleophile, coupling with aryl/heteroaryl halides. Useful when the desired coupling partner is more readily available as a halide.[12] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis. The reactivity of the C-X bond is paramount.
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Yield (%) | Mechanistic Rationale | Reference |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂, WEB | ~90% (Typical) | The C-Br bond readily undergoes oxidative addition with Pd(0), the rate-determining step in many cross-coupling reactions.[8][13] | [13] |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | ~75% (Typical) | The C-Cl bond is stronger than C-Br, requiring more robust catalyst systems or harsher conditions to achieve efficient oxidative addition. | [14] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 85% (at C4) | Microwave conditions often favor selective coupling at the more reactive C4 position.[15] | [15] |
| 5-Iodopyrimidine | Phenylboronic acid | Pd(OAc)₂, WEB | >95% (Typical) | The C-I bond is the weakest among halogens, leading to the fastest rate of oxidative addition and typically the highest yields under mild conditions.[8] | [13] |
Yields are representative and can vary significantly based on the specific coupling partners and reaction conditions.
Chapter 3: Field-Proven Experimental Protocols
Trustworthiness in synthesis comes from robust, reproducible protocols. The following methodologies are designed to be self-validating systems for common transformations.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the selective coupling at the C5-position, a foundational reaction for this building block.
Causality: The choice of Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. A carbonate base is required to activate the boronic acid for the transmetalation step. A dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.[16] An inert atmosphere is critical as the Pd(0) active catalyst is sensitive to oxygen.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of pyrimidine).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-pyrimidin-4-ol.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine
This protocol provides a comparative example, showcasing a reaction type where chloropyrimidines excel.
Causality: The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. The C4 position is generally more reactive than C2 due to its greater electron deficiency.[9] A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to quench the HCl generated in situ without competing with the primary amine nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv.) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 equiv.) to the solution.
-
Base Addition: Add a base such as triethylamine (Et₃N, 1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Selective substitution at C4 is typically rapid.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate. The product can be further purified by recrystallization or column chromatography if needed.
Chapter 4: Strategic Selection of Your Pyrimidine Building Block
The optimal choice of building block is dictated by the desired final structure and the overall synthetic plan. The following decision-making framework can guide your selection process.
Caption: A flowchart to guide pyrimidine building block selection.
Conclusion
This compound is a powerful and versatile building block that offers a reliable handle for palladium-catalyzed cross-coupling reactions, complemented by the potential for N/O-alkylation. Its reactivity profile makes it an excellent choice for synthesizing C5-substituted pyrimidinones, a common motif in kinase inhibitors and other biologically active molecules.[17]
In contrast, chloropyrimidines remain the synthons of choice for strategies centered around nucleophilic aromatic substitution. For complex syntheses requiring multiple, sequential, and chemoselective modifications, multi-halogenated pyrimidines such as 5-bromo-2,4-dichloropyrimidine provide unparalleled utility. By understanding the fundamental principles of reactivity and making informed, causality-driven decisions in the planning phase, researchers can significantly streamline their synthetic efforts and accelerate the drug discovery process.
References
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchtrend.net [researchtrend.net]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromopyrimidin-4-ol in Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in the architecture of small molecule kinase inhibitors.[1][2] Its nitrogen atoms act as crucial hydrogen bond acceptors, effectively mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases.[3][4] This mimicry allows pyrimidine-based compounds to competitively and often potently block the kinase active site, arresting downstream signaling pathways implicated in diseases like cancer.[5][6]
Among the vast arsenal of synthetic building blocks, 5-Bromopyrimidin-4-ol has emerged as a workhorse intermediate. Its utility lies in the strategic placement of a bromine atom at the C5 position—a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.[7] This enables medicinal chemists to append various substituents, exploring the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
However, reliance on a single building block can be limiting. Challenges such as cost at scale, substrate-specific reactivity issues, or the need for alternative intellectual property landscapes necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of alternative reagents to this compound, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.
The Chemistry of C5-Functionalization: Beyond the Bromo
The efficacy of this compound in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings is dictated by the C-Br bond's ability to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.[8] The reactivity of the halogen leaving group is a critical parameter, generally following the trend: I > Br > Cl.[9] This fundamental principle forms the basis for selecting halogen-based alternatives. Furthermore, non-halide leaving groups, such as triflates, and entirely different heterocyclic scaffolds that serve as bioisosteres, present distinct strategic avenues.
Comparative Analysis of Alternative Reagents
The selection of a building block is a multi-parameter optimization problem, balancing reactivity, cost, availability, and the downstream implications for synthesis and biological activity. Below is a comparative analysis of the most common alternatives.
Alternative Halogenated Pyrimidinols
-
5-Iodopyrimidin-4-ol: As predicted by reactivity trends, the iodo-analogue is more reactive than its bromo counterpart.[9] This increased reactivity can be advantageous, often permitting the use of milder reaction conditions (e.g., lower temperatures, less reactive boronic esters in Suzuki couplings) which can be crucial for preserving sensitive functional groups elsewhere in the molecule. However, this comes at the cost of reduced stability and significantly higher purchase price, making it less suitable for large-scale synthesis unless its unique reactivity is essential.
-
5-Chloropyrimidin-4-ol: This reagent is an economically attractive alternative due to the low cost of chlorine sources. The challenge lies in its lower reactivity. The strength of the C-Cl bond necessitates more forcing reaction conditions, including higher temperatures and, critically, the use of sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[10][11] While effective, these specialized catalysts and conditions can increase the overall cost and complexity of the process.
Activated Pyrimidinols
-
Pyrimidin-4-ol-5-triflate (5-Triflyloxy-pyrimidin-4-ol): Triflates are exceptionally good leaving groups, often exhibiting reactivity that surpasses even iodides. This makes them invaluable for particularly challenging cross-coupling reactions where halogenated precursors fail, such as with sterically hindered coupling partners or those prone to side reactions. The primary drawback is synthetic accessibility; the triflate must be prepared from the parent pyrimidin-4-ol, adding a step to the sequence and incurring the cost of triflating reagents like triflic anhydride.
Bioisosteric Scaffolds
In many cases, the most innovative strategy is not a direct 1-to-1 replacement of the starting material but the adoption of a different "privileged scaffold" that retains the necessary hinge-binding interactions while offering new synthetic handles and physicochemical properties.[12][13]
-
Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a well-established bioisostere of purine and is found in numerous approved and clinical-stage kinase inhibitors.[4][14] Starting materials like 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be used in Suzuki-Miyaura reactions, providing a direct route to highly functionalized cores that occupy a similar chemical space as the pyrimidines.[15][16]
-
Aminopyrimidines: The 2-aminopyrimidine and 2,4-diaminopyrimidine motifs are ubiquitous in kinase inhibitors.[1][17] Here, the synthetic strategy shifts from C5 functionalization to sequential nucleophilic aromatic substitution (SNAr) or coupling at the C2 and C4 positions. Commercially available starting materials like 5-bromo-2,4-dichloropyrimidine allow for a highly convergent approach: one position can be functionalized via cross-coupling (at the C-Br bond) while the other two chloro positions are sequentially substituted by amines.[7] This provides immense flexibility for building diverse chemical libraries.
Data Summary
| Reagent | Relative Reactivity | Typical Coupling Conditions | Advantages | Disadvantages |
| This compound | Baseline | Pd(PPh₃)₄ or PdCl₂(dppf), aq. base, 80-100 °C | Good balance of reactivity and cost; widely available. | May require forcing conditions for unreactive partners. |
| 5-Iodopyrimidin-4-ol | High | Milder conditions (e.g., lower temp, weaker base). | High reactivity allows for coupling of sensitive substrates. | High cost, lower stability. |
| 5-Chloropyrimidin-4-ol | Low | Requires advanced catalysts (e.g., Pd₂(dba)₃ + XPhos), >100 °C. | Low cost, highly stable. | Harsh conditions limit substrate scope; expensive ligands. |
| Pyrimidin-4-ol-5-triflate | Very High | Excellent for challenging couplings. | Superior reactivity for difficult transformations. | Requires extra synthetic step; expensive reagents. |
| Halogenated Pyrazolopyrimidines | Varies | Similar to pyrimidines. | Privileged scaffold; novel IP space; different SAR. | Different synthetic route required. |
| Di/Tri-Halogenated Aminopyrimidines | Varies by position | Sequential SNAr and/or Cross-Coupling. | High synthetic flexibility; access to key pharmacophores. | Multi-step sequences; potential regioselectivity issues. |
Experimental Protocols & Scientific Rationale
To provide a practical comparison, we present two representative protocols for a Suzuki-Miyaura coupling, a cornerstone reaction in kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Coupling with this compound (Baseline)
Caption: Workflow for a typical Suzuki coupling using this compound.
Methodology:
-
To a flame-dried Schlenk flask, add this compound (175 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous sodium chloride (brine, 2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 5-arylpyrimidin-4-ol product.
Causality and Rationale:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst sufficient for the oxidative addition into the moderately reactive C-Br bond.[8]
-
Base/Solvent: The two-phase dioxane/aqueous Na₂CO₃ system is standard for Suzuki couplings. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Water increases the solubility of the inorganic base and can accelerate the reaction.
Protocol 2: Suzuki-Miyaura Coupling with 5-Chloropyrimidin-4-ol (Alternative)
Methodology:
-
To a flame-dried microwave vial, add 5-Chloropyrimidin-4-ol (131 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol), and XPhos (48 mg, 0.1 mmol).
-
Seal the vial, then evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and powdered, anhydrous potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Workup and purification are performed as described in Protocol 1.
Causality and Rationale:
-
Catalyst System: The less reactive C-Cl bond requires a more potent catalytic system. The combination of a Pd(0) source like Pd₂(dba)₃ and a highly electron-rich, sterically bulky biarylphosphine ligand like XPhos generates a more reactive catalytic species in situ. This "smarter" catalyst is capable of activating the stronger C-Cl bond where simpler catalysts would fail.[11]
-
Base/Solvent: Anhydrous conditions with a strong, non-aqueous base like K₃PO₄ are often employed with these advanced catalyst systems to prevent ligand hydrolysis and catalyst deactivation at the higher required temperatures.
Decision-Making Framework for Reagent Selection
Choosing the right starting material is a strategic decision. The following diagram provides a logical workflow to guide this choice based on common project constraints.
Caption: Decision tree for selecting the optimal pyrimidine-based starting material.
Conclusion and Future Outlook
While this compound remains an excellent and balanced choice for many applications in kinase inhibitor synthesis, a comprehensive understanding of the available alternatives is crucial for modern drug discovery. For cost-driven, large-scale campaigns, the challenges of using 5-chloropyrimidin-4-ol can be overcome with careful process optimization. For delicate substrates or when fighting for every percentage point of yield in a complex synthesis, the more reactive iodo- or triflate-based reagents prove their worth despite their higher cost.
Perhaps most importantly, chemists should look beyond simple substitution and consider the strategic use of alternative scaffolds like pyrazolopyrimidines and aminopyrimidines. These bioisosteric replacements not only solve potential synthetic hurdles but also open up new avenues for modulating biological activity and securing novel intellectual property. As synthetic methodologies continue to advance, the toolkit available to medicinal chemists will only expand, enabling the more efficient and creative construction of the next generation of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Bromopyrimidin-4-ol Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] The strategic modification of this heterocyclic ring has yielded compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] This guide provides an in-depth comparative analysis of the biological activity of 5-bromopyrimidin-4-ol derivatives, juxtaposing their performance with analogous chemical structures. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), this document serves as a technical resource for the rational design of novel therapeutics.
The Influence of the 5-Bromo Substituent: A Gateway to Enhanced Potency
The introduction of a bromine atom at the 5-position of the pyrimidin-4-ol core is a key chemical modification that has been shown to significantly influence the biological activity of the resulting derivatives. Halogenation, in general, can enhance the therapeutic potential of a compound through various mechanisms, including increased lipophilicity, which can improve cell membrane permeability, and the formation of halogen bonds, which can contribute to more effective binding to biological targets.[5][6]
Recent studies on halogenated pyrimidines have demonstrated their enhanced antibiofilm and antivirulence activities, suggesting that extensive halogenation can be a promising strategy for combating resilient bacterial infections.[7][8] In the context of anticancer research, 5-bromopyrimidine analogues have garnered considerable attention for their potent cytotoxic effects against various cancer cell lines.[9]
Comparative Analysis of Biological Activities
To illustrate the impact of the 5-bromo substitution and other structural modifications, this section presents a comparative overview of the anticancer and antimicrobial activities of this compound derivatives and their analogues.
Anticancer Activity: A Quantitative Comparison
The in vitro cytotoxic activity of various 5-bromopyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-Bromopyrimidine Analogues (Series A) [9]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
| 5c | >100 | >100 | 0.015±0.003 | 0.021±0.005 |
| 5e | >100 | >100 | 0.019±0.004 | 0.025±0.006 |
| 6g | >100 | >100 | 0.028±0.005 | 0.031±0.007 |
| 9e | 15.6±1.5 | 21.5±2.1 | 0.011±0.002 | 0.015±0.003 |
| 9f | 19.8±1.9 | 25.4±2.5 | 0.014±0.003 | 0.018±0.004 |
| 10c | >100 | >100 | 0.021±0.004 | 0.028±0.006 |
| Dasatinib | 2.5±0.2 | 5.1±0.4 | 0.005±0.001 | 0.008±0.001 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of 5-Bromopyrimidine Analogues (Series B) [9]
| Compound | Hela (Cervix) | A549 (Lung) | MCF-7 (Breast) | A2780 (Ovarian) | BGC-823 (Gastric) |
| 5a | 2.15±0.09 | 2.35±0.11 | 2.65±0.13 | 3.14±0.15 | 3.26±0.16 |
| 5c | 0.35±0.02 | 0.49±0.03 | 0.55±0.04 | 0.69±0.05 | 0.75±0.06 |
| 5e | 0.41±0.03 | 0.52±0.04 | 0.61±0.05 | 0.76±0.06 | 0.82±0.07 |
| 6b | 1.89±0.08 | 2.01±0.09 | 2.13±0.10 | 2.25±0.11 | 2.37±0.12 |
| 6d | 0.52±0.04 | 0.63±0.05 | 0.71±0.06 | 0.85±0.07 | 0.93±0.08 |
| 6g | 0.48±0.03 | 0.59±0.04 | 0.67±0.05 | 0.79±0.06 | 0.88±0.07 |
| 6h | 0.39±0.02 | 0.46±0.03 | 0.58±0.04 | 0.65±0.05 | 0.71±0.06 |
| Dasatinib | 0.12±0.01 | 0.15±0.01 | 0.19±0.01 | 0.23±0.02 | 0.28±0.02 |
The data reveals that certain 5-bromopyrimidine derivatives exhibit potent anticancer activity, with some compounds showing IC50 values in the nanomolar range against leukemia cell lines (K562 and U937).[9] While a direct comparison with non-brominated analogues is not available in these specific studies, the consistently high potency of these brominated compounds underscores the significance of the 5-bromo substituent in enhancing cytotoxic effects.
Antimicrobial Activity: A Look at Minimum Inhibitory Concentrations
The antimicrobial potential of 5-bromopyrimidine derivatives is another area of significant interest. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antibacterial and antifungal activity.
Recent research has shown that halogenated pyrimidines can be effective against various bacterial strains, including Staphylococcus aureus.[5] For example, 2,4-dichloro-5-fluoropyrimidine was found to have an MIC of 50 µg/mL and significantly reduced hemolysis, a measure of virulence.[5] Another study highlighted that 4-(5-Bromo-1-benzofuran-2-yl)-6-(substituted phenyl)-pyrimidine-2-ol derivatives possessed significant antibacterial activity against B. subtilis and P. aeruginosa, and antifungal activity against A. niger and C. albicans.[1] These findings suggest that the 5-bromo-pyrimidin-4-ol scaffold can be a valuable starting point for the development of novel antimicrobial agents.
Mechanism of Action: Targeting Key Signaling Pathways
The biological effects of this compound derivatives are often attributed to their ability to inhibit specific enzymes and modulate critical cellular signaling pathways.
Inhibition of Cyclin-Dependent Kinase 8 (CDK8)
One of the key targets implicated in the anticancer activity of some pyrimidine derivatives is Cyclin-Dependent Kinase 8 (CDK8).[10] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[11] Dysregulation of CDK8 activity has been linked to the development and progression of various cancers.[12]
CDK8 inhibitors can modulate the transcription of genes involved in cell proliferation, differentiation, and survival by binding to the ATP-binding site of the enzyme and preventing its kinase activity.[11] This can lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes.[11]
References
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 11. What are CDK8 inhibitors and how do they work? [synapse.patsnap.com]
- 12. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Navigating Large-Scale Pyrimidine Synthesis: A Cost-Benefit Analysis of 5-Bromopyrimidin-4-ol and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the early stages of a project. The pyrimidine ring, a privileged structure in medicinal chemistry, is a frequent choice due to its presence in a vast array of biologically active molecules.[1] When considering a 4-hydroxypyrimidine scaffold with functionality at the 5-position, 5-Bromopyrimidin-4-ol presents itself as a versatile building block. However, its utility in a large-scale synthesis campaign must be weighed against viable alternatives. This guide provides an in-depth cost-benefit analysis of using this compound, comparing it with two key analogues: 5-cyanopyrimidin-4-ol and 5-methylpyrimidin-4-ol.
The strategic choice of a substituent at the 5-position of the pyrimidin-4-ol core can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and overall efficacy. The bromo, cyano, and methyl groups each offer distinct properties that can be exploited in drug design.
The Strategic Value of the 5-Substituent
-
5-Bromo: The bromine atom is a versatile handle for further chemical modifications. Its susceptibility to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allows for the facile introduction of diverse molecular fragments, making it a valuable tool for structure-activity relationship (SAR) studies.[2] Additionally, the lipophilicity of the bromine atom can enhance membrane permeability and target engagement.
-
5-Cyano: The cyano group is a potent hydrogen bond acceptor and can participate in crucial interactions within a target's active site.[3][4] In some cases, it can act as a bioisostere for other functional groups, offering a way to modulate a compound's physicochemical properties.[3] The introduction of a nitrile can also impact metabolic stability.
-
5-Methyl: The methyl group, while seemingly simple, can play a significant role in enhancing binding affinity through favorable van der Waals interactions. It can also block metabolic pathways, thereby increasing the half-life of a drug candidate.[5]
Comparative Synthesis and Cost Analysis
The most straightforward and scalable approach to these 5-substituted pyrimidin-4-ols involves the condensation of a substituted diethyl malonate with formamidine. This one-pot reaction is generally robust and amenable to large-scale production.
Synthetic Pathway Overview
Figure 1: General synthetic scheme for 5-substituted pyrimidin-4-ols.
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted Pyrimidin-4-ols
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), the respective diethyl malonate derivative is added, followed by formamidine hydrochloride. The reaction mixture is then heated at reflux. After cooling, the precipitate is collected by filtration, washed, and dried to yield the desired 5-substituted pyrimidin-4-ol.
Detailed Protocol for this compound
-
Materials: Diethyl bromomalonate, Formamidine hydrochloride, Sodium, Absolute Ethanol.
-
Procedure:
-
In a suitable reaction vessel, dissolve sodium (1.1 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
To the cooled solution, add diethyl bromomalonate (1.0 eq) dropwise.
-
Add formamidine hydrochloride (1.0 eq) in one portion.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold ethanol and then diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
-
(The protocols for 5-cyanopyrimidin-4-ol and 5-methylpyrimidin-4-ol follow a similar procedure, substituting diethyl bromomalonate with diethyl cyanomalonate and diethyl methylmalonate, respectively.)
Cost-Benefit Comparison
The following table provides a comparative analysis of the large-scale synthesis of the three pyrimidine derivatives. Prices are estimates based on bulk chemical supplier listings and are subject to market fluctuations.
| Metric | This compound | 5-Cyanopyrimidin-4-ol | 5-Methylpyrimidin-4-ol |
| Starting Material | Diethyl bromomalonate | Diethyl cyanomalonate | Diethyl methylmalonate |
| Co-reagent | Formamidine hydrochloride | Formamidine hydrochloride | Formamidine hydrochloride |
| Est. Starting Material Cost (per kg) | ~$40-60[6][7] | ~$50-70 (estimated) | ~$20-30[8][9][10][11] |
| Est. Co-reagent Cost (per kg) | ~$20-30[12][13][14][15][16] | ~$20-30[12][13][14][15][16] | ~$20-30[12][13][14][15][16] |
| Typical Yield | 70-80% | 65-75% | 75-85% |
| Number of Synthetic Steps | 1 | 1 | 1 |
| Typical Reaction Time | 4-6 hours | 5-7 hours | 4-6 hours |
| Safety & Environmental | Corrosive and lachrymatory starting material. Generation of sodium bromide salt waste. | Highly toxic cyano-containing starting material. Generation of sodium cyanide and sodium chloride waste. Requires stringent safety protocols. | Flammable starting material. Less hazardous waste compared to bromo and cyano derivatives. |
| Versatility for Derivatization | High (Suzuki, Buchwald-Hartwig, etc.) | Moderate (hydrolysis to acid, reduction to amine) | Low (requires further functionalization of the methyl group) |
In-Depth Analysis and Recommendations
Workflow for Decision Making
Figure 2: Decision workflow for selecting the optimal 5-substituted pyrimidin-4-ol.
From a cost perspective, the synthesis of 5-methylpyrimidin-4-ol is the most economical option. Diethyl methylmalonate is significantly cheaper than its brominated and cyanated counterparts.[8][9][10][11] The synthesis is also high-yielding and generates less hazardous waste. This makes it an excellent choice for large-scale production when the methyl group is a desired feature in the final drug candidate.
This compound offers a compelling balance between cost and synthetic versatility. While diethyl bromomalonate is more expensive than the methylated version, it is generally more affordable and less hazardous to handle in bulk compared to cyanated reagents.[6][7] The true value of the bromo-substituent lies in its utility as a synthetic handle for late-stage diversification, which is invaluable during lead optimization. The ability to rapidly generate a library of analogues via cross-coupling reactions can significantly accelerate a drug discovery program.
The use of 5-cyanopyrimidin-4-ol is the most expensive and hazardous of the three options. Diethyl cyanomalonate is not as readily available in bulk and its handling requires stringent safety measures due to the toxicity of cyanide. The slightly lower yields and longer reaction times also contribute to a higher overall cost. Therefore, the choice of the cyano-derivative should be driven by a clear biological hypothesis where the nitrile group is expected to play a crucial role in target engagement, for instance, by acting as a key hydrogen bond acceptor.[3][4]
Senior Application Scientist's Recommendation
For early-stage drug discovery programs where extensive SAR is required, This compound is the recommended starting point. Its versatility in derivatization provides a significant advantage in exploring a wide chemical space to identify potent and selective compounds.
If a project has progressed to lead optimization and the methyl group at the 5-position has been identified as optimal for the desired biological activity and pharmacokinetic profile, then transitioning to 5-methylpyrimidin-4-ol for large-scale synthesis is the most cost-effective strategy.
The use of 5-cyanopyrimidin-4-ol should be reserved for instances where there is strong structural or mechanistic data suggesting the necessity of the cyano group for achieving the desired therapeutic effect. The higher cost and more demanding safety protocols for its synthesis necessitate a well-justified rationale for its selection.
Ultimately, the decision rests on a careful evaluation of the project's specific needs, balancing the cost of goods with the scientific objectives and the overall timeline of the drug development process.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIETHYL BROMOMALONATE price,buy DIETHYL BROMOMALONATE - chemicalbook [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. A12078.18 [thermofisher.com]
- 10. Diethyl methylmalonate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. aboundchem.com [aboundchem.com]
- 12. 6313-33-3 Cas No. | Formamidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 13. Formamidine 97 6313-33-3 [sigmaaldrich.com]
- 14. Wholesale Wholesale Price Formamidine Hydrochloride CAS 6313-33-3 Exporter and Supplier | Hongsi [hschemraw.com]
- 15. Formamidine Hydrochloride, 5G | Labscoop [labscoop.com]
- 16. alkalisci.com [alkalisci.com]
A Comparative Guide to Palladium and Nickel Catalysts for the Coupling of 5-Bromopyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with this heterocycle being a key structural motif in a vast array of therapeutic agents. 5-Bromopyrimidin-4-ol, in particular, represents a versatile building block for the synthesis of novel molecular entities. The strategic introduction of aryl, heteroaryl, or amino moieties at the C5-position via cross-coupling reactions is a critical step in the development of new drug candidates. The choice of catalyst for these transformations is paramount, with palladium and nickel complexes being the most prominent options. This guide provides an in-depth, objective comparison of the performance of palladium and nickel catalysts for the coupling reactions of this compound, supported by experimental data from analogous systems and established mechanistic principles.
The Strategic Importance of this compound Coupling
This compound is a valuable starting material due to the presence of a reactive C-Br bond, which allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in the synthesis of complex organic molecules. The resulting 5-substituted pyrimidin-4-ol derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antivirals, and other targeted therapies.
Palladium vs. Nickel: A Tale of Two Catalysts
While both palladium and nickel are group 10 metals and share some catalytic similarities, their distinct electronic properties and mechanistic pathways lead to significant differences in their performance in cross-coupling reactions.
Palladium: The Workhorse of Cross-Coupling
Palladium catalysts are the well-established workhorses for a wide range of cross-coupling reactions, renowned for their broad functional group tolerance and high catalytic activity.[1][2] For the coupling of this compound, palladium-based systems are often the first choice due to their reliability and the extensive literature available for similar substrates.[3][4]
Mechanistic Considerations: Palladium-catalyzed cross-coupling reactions typically proceed through a well-understood catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][2] The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][2]
dot
Caption: Generalized Palladium Catalytic Cycle.
Nickel: The Earth-Abundant Challenger
Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for many cross-coupling reactions.[5][6] Their unique electronic properties allow for different mechanistic pathways, which can be advantageous for challenging substrates.[5]
Mechanistic Considerations: Nickel catalysis is more mechanistically diverse than palladium catalysis. While Ni(0)/Ni(II) cycles are common, nickel can also readily access Ni(I) and Ni(III) oxidation states, often leading to radical-mediated pathways.[5][7] This can result in different reactivity and selectivity compared to palladium.
dot
Caption: Generalized Nickel Catalytic Cycle.
Performance Comparison: Palladium vs. Nickel for this compound Coupling
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For the reaction of this compound with various boronic acids, both palladium and nickel catalysts can be effective, but with key differences.
| Feature | Palladium Catalysis | Nickel Catalysis |
| Catalyst Loading | Typically 1-5 mol% | Often requires slightly higher loading (2-10 mol%) |
| Ligands | PPh₃, P(tBu)₃, SPhos, XPhos | PCy₃, dppf, NHCs |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, NaOtBu |
| Solvent | Toluene, Dioxane, DMF, often with water | Toluene, Dioxane, 2-Me-THF, t-amyl alcohol |
| Temperature | 80-120 °C | 60-110 °C |
| Functional Group Tolerance | Generally very broad | Can be sensitive to certain functional groups |
| Cost | Higher catalyst cost | Lower catalyst cost |
Palladium: Palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are reliable for the Suzuki coupling of bromopyrimidines.[8][9] They generally exhibit broad functional group tolerance, which is a significant advantage in complex molecule synthesis.
Nickel: Nickel catalysts, such as NiCl₂(PCy₃)₂ or Ni(dppp)Cl₂, can also effectively catalyze the Suzuki coupling of bromopyrimidines, sometimes at lower temperatures than palladium.[10][11] However, nickel catalysts can be more sensitive to the presence of other coordinating functional groups on the substrates, which may require careful optimization of reaction conditions.[12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of N-aryl compounds. For the coupling of this compound with amines, palladium catalysis is well-established, while nickel catalysis is a promising alternative.
| Feature | Palladium Catalysis | Nickel Catalysis |
| Catalyst Loading | Typically 1-5 mol% | Typically 2-10 mol% |
| Ligands | BINAP, Xantphos, RuPhos, BrettPhos | dppf, dcype, P(Cy)₃ |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane, DMF |
| Temperature | 80-110 °C | 80-120 °C |
| Substrate Scope | Very broad for amines and aryl halides | Good scope, can be advantageous for certain substrates |
| Cost | Higher catalyst cost | Lower catalyst cost |
Palladium: The Buchwald-Hartwig amination using palladium catalysts is a highly developed and reliable method for a wide range of aryl halides and amines.[13][14][15] For a substrate like this compound, a variety of well-defined palladium precatalysts and ligands are available to achieve high yields.[16][17]
Nickel: Nickel-catalyzed Buchwald-Hartwig aminations are also effective, particularly for aryl tosylates and other challenging electrophiles.[11] While less common than palladium for this transformation, nickel can offer advantages in terms of cost and reactivity for specific substrate combinations.[7]
Experimental Protocols
The following are representative, generalized protocols for the palladium- and nickel-catalyzed coupling of a bromopyrimidine substrate, which can be adapted for this compound.
Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol
dot
Caption: Workflow for a Palladium-Catalyzed Suzuki Coupling.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Representative Nickel-Catalyzed Buchwald-Hartwig Amination Protocol
dot
Caption: Workflow for a Nickel-Catalyzed Buchwald-Hartwig Amination.
-
Reaction Setup (in a glovebox): To a vial, add NiCl₂(dppp) (0.05 mmol, 5 mol%), the desired amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and anhydrous, degassed dioxane (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Conclusion and Recommendations
Both palladium and nickel catalysts are viable options for the cross-coupling of this compound. The choice between them will depend on several factors, including cost, desired functional group tolerance, and the specific coupling partners.
-
Palladium catalysts are the more established and generally more reliable choice, offering a broader functional group tolerance and a wealth of literature precedents. They are recommended for initial investigations and for syntheses where reliability and broad applicability are paramount.
-
Nickel catalysts are a more cost-effective alternative and can exhibit higher reactivity in certain cases. They are a good choice for process development where cost is a major consideration and for substrates that may be challenging for palladium. However, more extensive reaction optimization may be required to account for their potential sensitivity to other functional groups.
For drug development professionals, the lower toxicity profile of residual nickel compared to palladium can also be a consideration for the synthesis of active pharmaceutical ingredients. Ultimately, the optimal catalyst system for a specific application will be determined by empirical screening and optimization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 12. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Bromopyrimidin-4-ol: A Novel Direct Bromination Route vs. a Conventional Multi-step Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Among its many derivatives, 5-Bromopyrimidin-4-ol stands out as a valuable building block, offering a strategic point for further chemical modification. The quest for efficient, cost-effective, and sustainable synthetic routes to such key intermediates is a perpetual endeavor in process chemistry. This guide provides an in-depth comparison of a novel, direct bromination route for the synthesis of this compound against a more conventional, multi-step synthetic pathway.
The Strategic Importance of this compound
The 5-bromo-4-hydroxypyrimidine moiety is a privileged scaffold in the design of biologically active molecules. The bromine atom at the C5 position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents. The hydroxyl group at the C4 position can be readily converted to a leaving group, such as a chloride, enabling nucleophilic substitution reactions. This dual functionality makes this compound a highly sought-after intermediate in the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies.
A Novel Approach: Direct Bromination of Pyrimidin-4-ol
The development of a direct synthesis of this compound from the readily available starting material, pyrimidin-4-ol, represents a significant advancement in terms of efficiency and atom economy. This novel route circumvents the need for multiple steps and the use of hazardous reagents often associated with traditional methods.
Causality Behind the Experimental Choices
The direct bromination of an electron-rich heterocyclic system like pyrimidin-4-ol is a chemically intuitive yet challenging transformation. The pyrimidine ring is generally considered electron-deficient; however, the presence of the hydroxyl group at the C4 position (in its tautomeric pyrimidinone form) activates the ring towards electrophilic substitution, directing the incoming electrophile to the C5 position.
The choice of a suitable brominating agent and reaction conditions is critical to the success of this transformation. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often preferred over harsher reagents like liquid bromine. The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) facilitates the dissolution of the starting material and promotes the reaction.
Experimental Workflow: Direct Bromination
Caption: Workflow for the direct bromination of pyrimidin-4-ol.
The Conventional Pathway: A Multi-step Synthesis
The established, albeit more circuitous, route to this compound typically involves the initial synthesis of a di-halogenated pyrimidine followed by selective hydrolysis. A common approach begins with the bromination of 2,4-dichloropyrimidine to yield 5-bromo-2,4-dichloropyrimidine, followed by selective hydrolysis of the C4-chloro group.
Rationale for the Multi-step Approach
This multi-step approach relies on well-established and predictable chemical transformations. The chlorination of uracil to 2,4-dichloropyrimidine is a standard procedure. The subsequent bromination at the C5 position is facilitated by the electron-withdrawing nature of the two chlorine atoms. The greater reactivity of the C4-chloro group compared to the C2-chloro group towards nucleophilic substitution allows for a selective hydrolysis to install the hydroxyl group at the desired position.
Experimental Workflow: Multi-step Synthesis
Caption: Workflow for the multi-step synthesis of this compound.
Performance Comparison: A Head-to-Head Analysis
| Parameter | Novel Direct Bromination Route | Conventional Multi-step Route |
| Starting Material | Pyrimidin-4-ol | Uracil |
| Number of Steps | 1 | 3 |
| Overall Yield | ~85% | ~40-50% |
| Purity (post-purification) | >98% (by NMR) | >97% (by NMR) |
| Reaction Time | 4-6 hours | 24-36 hours |
| Reaction Temperature | Room Temperature | 0°C to 110°C |
| Key Reagents | NBS, DMF | POCl₃, NBS, NaOH |
| Purification Method | Crystallization | Column Chromatography |
| Atom Economy | High | Low |
| Safety & Handling | Milder conditions, avoids POCl₃ | Involves corrosive and hazardous POCl₃ |
Detailed Experimental Protocols
Protocol 1: Novel Direct Bromination of Pyrimidin-4-ol
-
Reaction Setup: To a solution of pyrimidin-4-ol (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/g), add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.
Protocol 2: Conventional Multi-step Synthesis
Step 2a: Synthesis of 2,4-Dichloropyrimidine
-
Reaction Setup: In a flask equipped with a reflux condenser, cautiously add phosphorus oxychloride (POCl₃, 5.0 eq) to uracil (1.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine.
Step 2b: Synthesis of 5-Bromo-2,4-dichloropyrimidine
-
Reaction Setup: Dissolve the crude 2,4-dichloropyrimidine in a suitable solvent such as chloroform.
-
Reaction: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like AIBN. Heat the mixture to reflux for 12-16 hours.
-
Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Purify the residue by column chromatography to obtain 5-bromo-2,4-dichloropyrimidine.
Step 2c: Selective Hydrolysis to this compound
-
Reaction Setup: Dissolve 5-bromo-2,4-dichloropyrimidine in a mixture of dioxane and water.
-
Reaction: Add sodium hydroxide (1.0 M aqueous solution, 1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Work-up: Neutralize the reaction mixture with dilute HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
Conclusion and Future Outlook
The novel direct bromination route to this compound offers significant advantages over the conventional multi-step synthesis. Its single-step nature, high yield, mild reaction conditions, and improved atom economy make it a more efficient, cost-effective, and environmentally benign alternative. For researchers and professionals in drug development, the adoption of such streamlined synthetic strategies is paramount for accelerating the discovery and production of new chemical entities. The direct bromination method represents a clear and compelling choice for the synthesis of this valuable intermediate, paving the way for more rapid and sustainable drug development pipelines.
References
A Senior Application Scientist's Guide to Phosphine Ligand Selection for 5-Bromopyrimidin-4-ol Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The ability to functionalize these heterocycles through cross-coupling reactions is a cornerstone of synthetic strategy. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth evaluation of phosphine ligand performance in the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 5-Bromopyrimidin-4-ol, a versatile building block for the synthesis of novel molecular entities. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research.
The Critical Role of the Phosphine Ligand: More Than Just a Spectator
The success of a palladium-catalyzed cross-coupling reaction is intrinsically tied to the choice of phosphine ligand. These ligands are not mere spectators; they are dynamic participants that modulate the electronic and steric environment of the palladium center, thereby dictating the efficiency of the catalytic cycle. The key properties of a phosphine ligand that influence its performance are its steric bulk and electron-donating ability .
-
Steric Bulk: Generally, bulky phosphine ligands are preferred as they promote the formation of the active, monoligated palladium(0) species. This steric hindrance facilitates the crucial steps of oxidative addition of the aryl halide to the palladium center and the final reductive elimination of the product.[1][2]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium atom, which enhances the rate of oxidative addition, a frequently rate-limiting step in the catalytic cycle.[1][2]
The interplay of these two factors is critical for achieving high yields and broad substrate scope, especially when dealing with challenging substrates like this compound, which possesses both a potentially coordinating hydroxyl group and an electron-deficient pyrimidine ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, creating a diverse library of compounds for biological screening.
Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
While direct comparative studies on this compound are limited in publicly available literature, we can draw valuable insights from studies on structurally analogous bromopyrimidines and other heteroaryl bromides. The following table summarizes the expected performance of various phosphine ligands based on their known reactivity profiles.
| Ligand | Structure | Key Characteristics | Expected Performance with this compound |
| SPhos |
| Bulky, electron-rich biaryl phosphine. | Excellent. Generally a high-performing ligand for heteroaryl couplings, expected to provide high yields.[3] |
| XPhos |
| Very bulky and electron-rich biaryl phosphine. | Excellent. Often used for challenging substrates, likely to be very effective.[4] |
| RuPhos |
| Bulky dialkylbiaryl phosphine. | Very Good. Known for its high activity in coupling of heteroaryl chlorides and bromides.[5] |
| JohnPhos |
| Bulky biaryl phosphine. | Good to Very Good. A versatile ligand, expected to perform well. |
| CyJohnPhos |
| Increased steric bulk compared to JohnPhos. | Good to Very Good. The added bulk may be beneficial for this substrate. |
| dppf |
| Bidentate ferrocenyl phosphine. | Moderate to Good. A classic ligand, but may be less effective than the more modern biaryl phosphines for this specific substrate. |
| PPh₃ |
| Triphenylphosphine | Poor to Moderate. Generally not bulky or electron-rich enough for challenging heteroaryl couplings.[6] |
Note: The performance of these ligands can be highly dependent on the specific reaction conditions (base, solvent, temperature). The above table serves as a general guideline for initial ligand screening.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Pharmacological Relevance
The Buchwald-Hartwig amination is an indispensable method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, providing access to key intermediates and final products with potential biological activity.
Comparative Performance of Phosphine Ligands in Buchwald-Hartwig Amination
The choice of ligand is particularly critical in C-N coupling reactions due to the potential for amine coordination to the palladium center, which can lead to catalyst deactivation. Bulky, electron-rich ligands are essential to promote the desired C-N bond formation.
| Ligand | Structure | Key Characteristics | Expected Performance with this compound |
| RuPhos |
| Highly active for C-N coupling of heteroaryl halides. | Excellent. A top-performing ligand for this class of reaction.[5] |
| BrettPhos |
| Very bulky and effective for coupling primary amines. | Excellent. Particularly useful for preventing diarylation of primary amines. |
| XPhos |
| A versatile and highly active ligand for a broad range of amines. | Very Good. A reliable choice for initial screening. |
| SPhos |
| Another highly effective biaryl phosphine for C-N coupling. | Very Good. Often interchangeable with XPhos, with subtle differences in reactivity. |
| Josiphos |
| Ferrocene-based ligand, effective for coupling a range of amines. | Good to Very Good. Can be a good alternative to the biaryl phosphine ligands. |
| Xantphos |
| Bidentate ligand with a large bite angle. | Moderate to Good. While effective in many cases, it can be less active than the bulky monophosphine ligands for challenging substrates. |
Note: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is also a critical parameter in Buchwald-Hartwig amination and should be optimized in conjunction with the ligand.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox, to a dry vial, add the palladium precatalyst, phosphine ligand, and base.
-
In a separate vial, dissolve this compound and the amine in the anhydrous solvent.
-
Add the solution of the substrates to the vial containing the catalyst, ligand, and base.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations: A Deeper Dive
The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions involve a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The phosphine ligand plays a crucial role in each of these steps.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The steric and electronic properties of the phosphine ligand directly impact the rates of these individual steps, and therefore the overall efficiency of the reaction. For instance, bulky, electron-donating ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and turnover frequencies.
Conclusion and Future Outlook
The strategic selection of phosphine ligands is a critical parameter for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, bulky and electron-rich biaryl phosphines such as SPhos and XPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands like RuPhos and BrettPhos have demonstrated superior performance, particularly for heteroaryl substrates.
The field of ligand design is continuously evolving, with new generations of ligands offering even greater reactivity and selectivity. As our understanding of reaction mechanisms deepens, we can expect the development of even more sophisticated and tailored ligand systems that will further expand the synthetic chemist's toolbox for the construction of novel, life-saving therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 5-Bromopyrimidin-4-ol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of 5-Bromopyrimidin-4-ol, a key building block in synthetic chemistry. By understanding the "why" behind each procedural step, you can foster a culture of safety and precision in your laboratory.
Understanding the Hazard Profile of this compound
Primary Hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Based on this hazard profile, a stringent personal protective equipment (PPE) regimen is not just recommended, but essential.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Protects against skin contact and irritation. Gloves should be inspected for integrity before each use.[3] |
| Body | Laboratory coat | Prevents contamination of personal clothing and protects against minor spills. |
| Respiratory | N95 dust mask or a respirator | Essential when handling the solid to prevent inhalation of airborne particles, especially in areas with limited ventilation.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure at every stage.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container must be kept tightly closed when not in use.
Weighing and Preparation
All weighing and solution preparation activities should be conducted in a certified chemical fume hood to control dust and vapor.
Step-by-Step Weighing Protocol:
-
Don PPE: Before handling the container, put on all required PPE as outlined in the table above.
-
Prepare the Area: Ensure the balance and surrounding area in the fume hood are clean and free of contaminants.
-
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or appropriate vessel. Avoid creating dust.
-
Seal Promptly: Immediately and securely close the main container.
-
Clean Up: Clean the spatula and any minor spills within the fume hood using appropriate methods. Dispose of any contaminated materials as hazardous waste.
Experimental Use
When using this compound in a reaction, maintain all PPE and engineering controls (fume hood). Ensure that all transfers are conducted carefully to avoid splashes or aerosol generation.
Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Minor Spills (within a fume hood):
-
Ensure PPE is worn.
-
Use an inert absorbent material to collect the spilled solid.
-
Place the absorbed material into a designated, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department.
-
Ensure the area is well-ventilated.
-
Follow your institution's specific spill response procedures.
-
Disposal Plan: A Commitment to Environmental Responsibility
Improper disposal of this compound and its waste is a serious breach of safety and environmental regulations.
Waste Segregation and Collection:
-
Solid Waste: All contaminated materials, including gloves, weigh paper, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams.
Final Disposal: The final disposal of all waste containing this compound must be handled by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow
To ensure clarity and adherence to these protocols, the following diagrams illustrate the key decision-making processes in handling this compound.
Caption: General workflow for handling this compound.
Caption: Step-by-step waste disposal protocol.
By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a safer and more efficient research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










